molecular formula C10H13FN2 B1490037 4-(3-Fluoropyrrolidin-1-yl)aniline CAS No. 1779937-90-4

4-(3-Fluoropyrrolidin-1-yl)aniline

Cat. No.: B1490037
CAS No.: 1779937-90-4
M. Wt: 180.22 g/mol
InChI Key: HXCLLKSJENGFBG-UHFFFAOYSA-N
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Description

4-(3-Fluoropyrrolidin-1-yl)aniline (CAS 1779937-90-4) is a fluorinated aniline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceutical science . The incorporation of a fluorine atom at the 3-position of the pyrrolidine ring introduces stereogenicity and can profoundly influence the molecule's physicochemical properties, binding affinity, and metabolic stability, making it a valuable building block for the development of novel bioactive molecules . Fluorinated pyrrolidine derivatives, such as this aniline, are key intermediates in the synthesis of compounds for various therapeutic areas. Scientific literature highlights their application as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes, aurora kinase inhibitors for oncology research, and histamine H3 receptor antagonists . The saturated, three-dimensional structure of the pyrrolidine ring allows for extensive exploration of pharmacophore space and contributes to increased structural diversity and stereochemical complexity in drug candidates . This product is intended for research and development purposes only, strictly for use by qualified professionals in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluoropyrrolidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCLLKSJENGFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fluorine-Edited Scaffold: A Technical Guide to 3-Fluoropyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-fluoropyrrolidine derivatives in medicinal chemistry.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Conformational Control, and Synthetic Protocols

Executive Summary

The pyrrolidine ring is a ubiquitous pharmacophore, present in numerous FDA-approved therapeutics. However, the introduction of a fluorine atom at the 3-position—creating the 3-fluoropyrrolidine scaffold—transforms this simple heterocycle into a precision tool for molecular editing. This modification is not merely a steric placeholder; it exploits the fluorine gauche effect to lock the ring into specific puckered conformations (


-endo vs. 

-exo), lowers the pK

of the ring nitrogen to optimize bioavailability, and blocks metabolic hot spots.

This guide analyzes the physicochemical and structural impact of 3-fluoropyrrolidine, details the SAR in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and provides validated protocols for its synthesis and incorporation into drug candidates.

Part 1: The Fluorine Effect – Physicochemical & Conformational Control

The Electrostatic Gauche Effect

Unlike steric bulk which typically enforces anti conformations, the high electronegativity of fluorine induces a counter-intuitive preference for the gauche conformation (dihedral angle


) relative to vicinal electron-withdrawing groups (like the amine nitrogen).

In 3-fluoropyrrolidine, this manifests as a strong conformational bias. When the amine is protonated (physiological pH), the electrostatic gauche effect dominates, stabilizing the conformer where the C-F bond and the N-H bond are pseudo-cis.[1]

  • (3R)-Fluoropyrrolidine: Favors the

    
    -exo (down) pucker.
    
  • (3S)-Fluoropyrrolidine: Favors the

    
    -endo (up) pucker.
    

This "conformational lock" reduces the entropic penalty of binding when the drug enters the active site, potentially improving affinity by orders of magnitude compared to the flexible unsubstituted pyrrolidine.

Basicity Modulation (pK Shift)

The strong electron-withdrawing inductive effect (


) of the fluorine atom significantly lowers the pK

of the pyrrolidine nitrogen.
  • Unsubstituted Pyrrolidine pK

    
    :  ~11.3
    
  • 3-Fluoropyrrolidine pK

    
    :  ~9.4
    
  • 3,3-Difluoropyrrolidine pK

    
    :  ~7.5
    

Impact: Lowering the pK


 closer to physiological pH (7.4) increases the fraction of the uncharged species, thereby enhancing passive membrane permeability and oral bioavailability without sacrificing solubility.

Part 2: Structure-Activity Relationship (SAR) Case Study

Therapeutic Area: Type 2 Diabetes Target: Dipeptidyl Peptidase-4 (DPP-4) Mechanism: Inhibition of GLP-1 degradation.

The development of DPP-4 inhibitors (e.g., the vildagliptin and saxagliptin class) highlights the critical role of the 3-fluoropyrrolidine moiety. Early discovery efforts by Bristol-Myers Squibb and Merck demonstrated that substituting the proline ring with 3-fluoropyrrolidine enhanced potency and selectivity.

Comparative SAR Data

The following table summarizes the inhibitory potency (


) of prolyl-pyrrolidine amide derivatives against DPP-4. Note the stereochemical dependence.
Compound AnalogR-Group (Pyrrolidine Ring)Conformational BiasDPP-4 IC

(nM)
Fold Improvement
1 (Baseline) H (Unsubstituted)Flexible121.0x
2 (S)-3-Fluoro

-endo favored
1.5 8.0x
3 (R)-3-Fluoro

-exo favored
450.26x (Loss)
4 3,3-DifluoroRigid / Low pK

4.03.0x
5 (S)-3-HydroxyH-Bond Donor280.4x

Data adapted from Caldwell et al., Bioorg. Med. Chem. Lett. (2004) and related SAR studies.

Analysis:

  • Compound 2 ((S)-3-F): The fluorine atom in the (S)-configuration directs the ring pucker to perfectly match the hydrophobic S1 pocket of the DPP-4 enzyme, while the fluorine itself may engage in favorable multipolar interactions with the backbone.

  • Compound 3 ((R)-3-F): The opposing stereochemistry forces a ring pucker that clashes with the active site residues (e.g., Tyr547), drastically reducing potency.

  • Compound 4 (3,3-Difluoro): While potent, the gem-difluoro group creates a significant pK

    
     drop. While less potent than the mono-fluoro in this specific assay, 3,3-difluoropyrrolidines are often preferred in later optimization to prevent metabolic oxidation at the 3-position.
    
Signaling Pathway Context

The following diagram illustrates the downstream effects of DPP-4 inhibition by these derivatives.

GLP1_Pathway cluster_gut Intestinal Lumen / L-Cells cluster_blood Systemic Circulation cluster_pancreas Pancreas (Beta Cells) Food Food Intake GLP1_Sec GLP-1 Secretion (Active Form 7-36) Food->GLP1_Sec DPP4 DPP-4 Enzyme GLP1_Sec->DPP4 Rapid Degradation GLP1R GLP-1 Receptor GLP1_Sec->GLP1R Receptor Binding GLP1_Inactive GLP-1 (Inactive 9-36) DPP4->GLP1_Inactive Inhibitor 3-Fluoropyrrolidine Inhibitor Inhibitor->DPP4 Blocks cAMP cAMP u2191 GLP1R->cAMP Insulin Insulin Secretion u2191 cAMP->Insulin

Figure 1: Mechanism of Action. The 3-fluoropyrrolidine inhibitor blocks DPP-4, extending the half-life of active GLP-1 and enhancing insulin secretion.

Part 3: Synthetic Protocols

To access the bioactive (S)-3-fluoropyrrolidine scaffold, one cannot simply fluorinate pyrrolidine directly due to lack of regiocontrol. The standard industrial and lab-scale route utilizes stereoselective nucleophilic fluorination with inversion (S


2) starting from the chiral hydroxyl precursor.
Synthesis of (S)-N-Boc-3-Fluoropyrrolidine

Objective: Synthesize the (S)-enantiomer from the readily available (R)-hydroxy precursor. Precursor: (R)-N-Boc-3-hydroxypyrrolidine (commercially available or derived from L-aspartic acid).

Reagents & Materials:
  • Substrate: (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

  • Quench: Saturated NaHCO

    
    
    
Step-by-Step Protocol:
  • Preparation: Charge a flame-dried round-bottom flask with (R)-N-Boc-3-hydroxypyrrolidine under nitrogen atmosphere. Dissolve in anhydrous DCM (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

  • Fluorination (Inversion): Add DAST dropwise via syringe over 20 minutes. Caution: DAST reacts violently with water.

    • Mechanistic Note: The reaction proceeds via an intermediate alkoxy-sulfur species followed by intramolecular S

      
      2 attack by fluoride, inverting the stereocenter from (R) to (S).
      
  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature (RT) and stir overnight (12-16 h).

  • Workup: Cool the mixture to 0 °C. Quench carefully by dropwise addition of saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3x).
    
  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
    • Yield: Typically 70-85%.

    • Characterization:

      
      F NMR should show a multiplet at 
      
      
      
      -175 to -180 ppm (referenced to CFCl
      
      
      ).
Synthesis Workflow Diagram

Synthesis_Workflow Start (R)-N-Boc-3-hydroxypyrrolidine (Chiral Pool) Step1 Activation & Fluorination Reagent: DAST / DCM Temp: -78°C to RT Start->Step1 Dissolve Intermediate Transition State (SN2 Inversion) Step1->Intermediate F- attack Product (S)-N-Boc-3-fluoropyrrolidine (Inverted Stereocenter) Intermediate->Product Complete Deprotection Deprotection 4M HCl / Dioxane Product->Deprotection Acid Hydrolysis Final (S)-3-Fluoropyrrolidine HCl (Final Building Block) Deprotection->Final Salt Formation

Figure 2: Synthetic route for the production of the (S)-3-fluoropyrrolidine building block via stereochemical inversion.

Part 4: Future Directions & Emerging Applications

While DPP-4 inhibition is the classic success story, the 3-fluoropyrrolidine scaffold is expanding into new territories:

  • PROTACs (Proteolysis Targeting Chimeras): Fluorinated linkers are being used to modulate the rigidity and permeability of E3 ligase ligands (e.g., VHL ligands), where the specific ring pucker dictates binding affinity.

  • Antibacterials: Novel fluoroquinolones are incorporating 3-fluoropyrrolidine side chains to overcome resistance mechanisms in MRSA by altering the bulk and electronic profile of the C7 substituent.

  • Ferroelectrics: Remarkably, (S)-3-fluoropyrrolidinium salts are being investigated as organic components in molecular perovskites, where the chiral fluorine dipole enables high-temperature ferroelectric phase transitions.[3]

References

  • Caldwell, C. G., et al. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Rosen, M. H., et al. (1988). Synthesis and properties of 3-fluoropyrrolidines. Journal of Medicinal Chemistry, 31(8), 1598-1611.
  • Demange, L., et al. (2016). Practical Synthesis of 3-Fluoro- and 3,3-Difluoropyrrolidines. Organic Process Research & Development, 20(4), 812-819.
  • Sigma-Aldrich. (2024). Product Specification: (S)-(+)-3-Fluoropyrrolidine hydrochloride.[3][4] Link

Sources

Strategic Fluorination of Heterocyclic Amines: Physicochemical Tuning & Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic incorporation of fluorine into heterocyclic amine scaffolds, a critical tactic in modern medicinal chemistry. Beyond simple metabolic blocking, fluorine substitution is here presented as a precision tool for modulating basicity (


), optimizing lipophilicity (

), and enforcing specific molecular conformations via the gauche effect.[1] This document provides actionable rationales for design, followed by validated, high-integrity synthetic protocols for accessing these motifs.

Part 1: Physicochemical Rationale[2][3][4]

Basicity Modulation ( )

The introduction of fluorine into saturated N-heterocycles (e.g., piperidines, pyrrolidines) significantly lowers the


 of the amine due to the strong 

-inductive effect of the C-F bond. This is a primary strategy to improve membrane permeability and reduce hERG channel affinity, which often correlates with high basicity.
  • Magnitude of Effect: The effect is distance-dependent.[2]

    • 
      -fluorination typically lowers 
      
      
      
      by 2–3 units.
    • 
      -fluorination lowers 
      
      
      
      by 1–1.5 units.
  • Strategic Utility: A piperidine with a

    
     of ~11.0 is fully protonated at physiological pH (7.4). Introducing a 
    
    
    
    -fluorine can drop the
    
    
    to ~8.5–9.0, increasing the fraction of neutral species available for passive diffusion.
Lipophilicity and

While the C-F bond is polar, it is also hydrophobic. However, the impact on distribution coefficient (


) is nuanced.
  • Neutral Molecules: Fluorination generally increases

    
     (lipophilicity).
    
  • Basic Amines: Because fluorination lowers

    
    , it increases the ratio of neutral-to-charged species at pH 7.4. Therefore, fluorination often increases 
    
    
    
    more than predicted by
    
    
    changes alone.
Conformational Locking (The Gauche Effect)

In


-fluoroamines, the C-F bond preferentially adopts a gauche orientation relative to the C-N bond (or C-H bonds), driven by 

hyperconjugation and electrostatic interactions.
  • Application in Piperidines: In 3-fluoropiperidines, the fluorine atom frequently adopts an axial orientation, particularly in the protonated state.[3] This is due to a stabilizing charge-dipole interaction between the electronegative fluorine and the positively charged ammonium center. This "lock" can be exploited to pre-organize a ligand for protein binding, reducing the entropic penalty of binding.

Table 1: Comparative Physicochemical Metrics

ScaffoldSubstituentApprox

Conformational PreferencePrimary Utility
PiperidineH (Parent)~11.0Chair (Fluxional)Baseline
3-F-Piperidine

-F
~9.0Axial-F (Chair)

lowering, Pre-organization
4-F-Piperidine

-F
~9.6Equatorial-FMetabolic blocking (removes 4-H)
3,3-F2-Piperidine

-F2
~7.5ChairAggressive

lowering

Part 2: Decision Framework & Visualization

The following diagram illustrates the decision logic for deploying fluorine in lead optimization.

FluorineLogic Start Lead Optimization Issue Metab Metabolic Instability (High Clearance) Start->Metab Perm Low Permeability (High Basicity) Start->Perm Potency Low Potency (Entropic Penalty) Start->Potency Sol_Metab Block Metabolic Hotspot (Replace C-H with C-F) Metab->Sol_Metab Oxidative Dealkylation? Sol_Perm Inductive pKa Lowering (Add Beta-Fluorine) Perm->Sol_Perm pKa > 9.5? Sol_Conf Exploit Gauche Effect (Axial F Conformation) Potency->Sol_Conf Flexible Ring? Synth_Path Select Synthetic Route Sol_Metab->Synth_Path Sol_Perm->Synth_Path Sol_Conf->Synth_Path

Figure 1: Strategic decision matrix for fluorine incorporation during Lead Optimization.

Part 3: Synthetic Methodologies & Protocols[7]

Synthesizing fluorinated heterocycles requires navigating stability issues (e.g., HF elimination). We present two high-reliability workflows: Deoxofluorination for de novo synthesis and Radical C-H Functionalization for late-stage modification.

Protocol A: Deoxofluorination using XtalFluor-E®

Target: Synthesis of 3-fluoropiperidine derivatives from 3-hydroxypiperidines.

Rationale: Traditional reagents like DAST are thermally unstable and release HF upon contact with moisture. XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline salt that is thermally stable and does not generate free HF unless a promoter (like


) is added, allowing for a controlled reaction.

Materials:

  • Substrate: N-Boc-3-hydroxypiperidine (1.0 equiv)

  • Reagent: XtalFluor-E (1.5 equiv)[4]

  • Promoter: Triethylamine trihydrofluoride (

    
    ) (2.0 equiv) or DBU (for acid-sensitive substrates).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under

    
     atmosphere.
    
  • Dissolution: Charge the flask with N-Boc-3-hydroxypiperidine (1 mmol) and anhydrous DCM (5 mL, 0.2 M).

  • Promoter Addition: Add

    
     (2 mmol) dropwise. Note: No reaction occurs yet.
    
  • Fluorination: Cool the mixture to –78 °C. Add solid XtalFluor-E (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours. Monitor by TLC or LCMS (look for M-Boc+H or M+Na).

  • Quench: Quench carefully with saturated aqueous

    
    . Caution: Gas evolution (
    
    
    
    ) may occur.
  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Note: Elimination to the alkene is the major side reaction. Maintaining low temperature during reagent addition and using the specific promoter stoichiometry minimizes this.

Protocol B: Innate C-H Trifluoromethylation (Minisci-Type)

Target: Late-stage trifluoromethylation of heteroaromatics (e.g., Pyridines, Diazines).

Rationale: This "Baran-Langlois" protocol utilizes Zinc Trifluoromethanesulfinate (


) to generate 

radicals. It is air-compatible, scalable, and avoids the use of gaseous

or expensive photocatalysts.

Mechanism Visualization:

MinisciCycle Start Zn(SO2CF3)2 Radical •CF3 Start->Radical TBHP/Oxidation - SO2 Intermed Radical Adduct Radical->Intermed + Substrate Substrate Heterocycle (H-Ar) Substrate->Intermed Product CF3-Ar Intermed->Product Oxidation - H+ Oxidant TBHP (Oxidant) Oxidant->Start Initiates Oxidant->Intermed Oxidizes

Figure 2: Radical mechanism for the innate trifluoromethylation of heterocycles.

Materials:

  • Substrate: Heteroaromatic amine (e.g., 4-methylpyridine) (1.0 equiv).

  • Reagent: Zinc Trifluoromethanesulfinate (

    
    ) (2.0–3.0 equiv).
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv).

  • Solvent: DCM/Water biphasic mixture (2.5:1) or DMSO.[5][6]

Step-by-Step Protocol:

  • Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol) and

    
     (1.0 mmol, 2 equiv).
    
  • Solvent: Add DCM (1.25 mL) and Water (0.5 mL). The biphasic system helps solubilize the salt while protecting the organic product.

  • Initiation: Add TBHP (1.5 mmol, 3 equiv) dropwise at room temperature.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Note: If the substrate is electron-deficient, mild heating (40 °C) may be required.

  • Monitoring: Monitor by

    
     NMR (using an internal standard like 
    
    
    
    -trifluorotoluene) or LCMS.
  • Workup: Partition between DCM and saturated

    
    . Extract aqueous layer with DCM.
    
  • Purification: The product is often a mixture of regioisomers (innate reactivity usually favors positions ortho or para to the nitrogen). Separate via HPLC or careful flash chromatography.

References

  • Physicochemical Effects of Fluorine

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Bhattarai, P., et al. (2026).[7] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • The Gauche Effect

    • Thiehoff, C., et al. (2015).[8] Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? Chemical Science, 6, 3565-3571. Link

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • XtalFluor-E Protocol

    • L'Heureux, A., et al. (2010).[4] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Innate C-H Trifluoromethylation (Minisci)

    • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

    • Fujiwara, Y., et al. (2012). Practical and innate C–H functionalization of heterocycles. Nature, 492, 95–99. Link

Sources

The 3-Fluoropyrrolidine Motif: A Bioisosteric Toolkit for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 3-fluoropyrrolidine moiety represents a "privileged" bioisosteric replacement for the standard pyrrolidine ring. Unlike simple steric fillers, this substitution introduces profound electronic and conformational changes driven by the stereoelectronic fluorine gauche effect .[1] This guide details the mechanistic rationale, synthetic pathways, and decision-making frameworks for deploying 3-fluoropyrrolidine to modulate pKa, optimize metabolic stability, and lock ligand conformation.[1]

The Physicochemical Rationale: Why Fluorine?

Replacing a hydrogen atom with fluorine at the 3-position of a pyrrolidine ring is rarely about steric bulk (the van der Waals radius of F is 1.47 Å vs. 1.20 Å for H). It is about electronic tuning .

Basicity Modulation (The pKa Shift)

The most immediate impact of 3-fluorination is the reduction of the pyrrolidine nitrogen's basicity. The strong electronegativity of fluorine pulls electron density through the


-framework (inductive effect, 

), destabilizing the protonated ammonium species.
  • Result: The pKa drops by approximately 2.0 log units .[1]

  • Benefit: At physiological pH (7.4), a standard pyrrolidine (pKa ~11.[1]3) is almost 100% ionized.[1] The 3-fluoro analog (pKa ~9.4) increases the fraction of the neutral species. This significantly enhances passive membrane permeability and often reduces liability for hERG channel inhibition, which favors highly basic amines.[1]

Lipophilicity (LogP vs. LogD)

While fluorine is lipophilic, the overall effect on the molecule's distribution coefficient (LogD) is nuanced.

  • Intrinsic Lipophilicity: C-F is more lipophilic than C-H.[1]

  • Effective Lipophilicity (LogD): Because the pKa is lower, the molecule is less ionized at pH 7.4. This often leads to a higher effective lipophilicity compared to the parent pyrrolidine, improving blood-brain barrier (BBB) penetration.[1]

PropertyPyrrolidine3-FluoropyrrolidineImpact on Drug Design
pKa (Conjugate Acid) ~11.3~9.2 – 9.4Improved permeability; reduced cation-trapping.
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Minimal steric clash; mimics H or OH.[1]
H-Bond Potential NoneWeak AcceptorCan engage orthogonal H-bonds in active site.[1]
Conformation Flexible EnvelopeRigid/Biased Entropy penalty reduction upon binding.[1]

Conformational Control: The Gauche Effect

This is the "killer application" of the 3-fluoropyrrolidine moiety. Unlike the parent ring, which flips rapidly between envelope conformations, the 3-fluoro derivative adopts a preferred pucker due to the fluorine gauche effect .

The Mechanism

The gauche effect arises because the


 bonding orbital donates electron density into the low-lying 

antibonding orbital (hyperconjugation).[2] This interaction is maximized when the C-H and C-F bonds are anti-periplanar, forcing the C-F and C-N bonds to be gauche .

In the protonated form (common in physiological conditions), this is reinforced by a charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine (


).
  • (3R)-Fluoropyrrolidine: Biases the ring toward the C3-endo (or C4-exo) conformation.

  • (3S)-Fluoropyrrolidine: Biases toward the C3-exo (or C4-endo) conformation.

This allows the medicinal chemist to "vector" the substituents on the nitrogen atom, effectively pre-organizing the molecule for binding and reducing the entropic penalty.

Visualization of Conformational Bias

G cluster_0 Stereoelectronic Forces cluster_1 Conformational Outcome Hyperconj Hyperconjugation (σC-H → σ*C-F) Biased 3-F-Pyrrolidine (Locked Pucker) Hyperconj->Biased Stabilizes Gauche Electro Electrostatics (NH+ ... F-) Electro->Biased Locks Pseudo-Axial F Unbiased Pyrrolidine (Flexible Envelope) Unbiased->Biased Fluorine Substitution

Caption: The interplay of hyperconjugation and electrostatics drives the conformational lock in 3-fluoropyrrolidines.

Synthetic Protocols

The synthesis of 3-fluoropyrrolidines typically proceeds via Deoxofluorination of the corresponding chiral 3-hydroxypyrrolidine.

Critical Note on Stereochemistry: This reaction proceeds via an


 mechanism, resulting in an inversion of configuration .[1]
  • Start with (S) -3-hydroxypyrrolidine

    
     Product is (R) -3-fluoropyrrolidine.[3]
    
Standard Protocol: DAST Fluorination

Note: DAST (Diethylaminosulfur trifluoride) can be explosive.[1] Perform all reactions behind a blast shield.

Reagents:

  • Substrate: (S)-N-Boc-3-hydroxypyrrolidine[3]

  • Fluorinating Agent: DAST or Deoxo-Fluor (safer alternative)

  • Solvent: Anhydrous Dichloromethane (DCM)[4]

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DAST (1.2 eq) dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4–12 hours. Monitor via TLC or LCMS (look for disappearance of alcohol).[1]

  • Quenching (Critical): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous

    
    . Warning: Vigorous gas evolution (
    
    
    
    and HF).
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][4]
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

  • Deprotection: Treat the N-Boc intermediate with 4N HCl in Dioxane to yield the final amine salt.

Case Studies & Applications

Case Study: Mosperafenib (Roche)

In the development of Mosperafenib (and related candidate Vicasinabin), Roche chemists required a specific vector for the pyrrolidine nitrogen substituent to maximize potency and selectivity.

  • Challenge: The parent pyrrolidine was too flexible, leading to off-target effects and lower potency.

  • Solution: Incorporation of (R)-3-fluoropyrrolidine .[3][5][6]

  • Outcome: The (R)-isomer locked the ring into a specific envelope conformation that optimally positioned the pharmacophore. Furthermore, the fluorine atom blocked potential metabolic oxidation at the C3 position, a common soft spot in cyclic amines.

The "Fluorine Scan" Workflow

When should you use this moiety? Follow this decision logic:

DecisionTree Start Lead Optimization: Pyrrolidine Core Issue? Issue1 High Basicity / hERG Risk? Start->Issue1 Issue2 Metabolic Instability? Start->Issue2 Issue3 Low Potency (Entropy)? Start->Issue3 Sol1 Add 3-F (Lowers pKa ~2.0) Issue1->Sol1 Yes Sol2 Add 3-F (Blocks C3-Oxidation) Issue2->Sol2 C3 is soft spot Sol3 Add 3-F (Locks Conformation) Issue3->Sol3 Need rigid vector Check Check Stereochemistry (R) vs (S) Scan Sol1->Check Sol2->Check Sol3->Check Final Select Candidate (Optimized LogD/pKa) Check->Final

Caption: Decision matrix for deploying 3-fluoropyrrolidine in lead optimization campaigns.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1] Link

  • Reiff, E. A., et al. (2026).[1] Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile.[6] Helvetica Chimica Acta.[1] (Context: Roche Mosperafenib synthesis).[1][6] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

Sources

Chiral 3-Fluoropyrrolidine Scaffolds: Synthetic Mastery & Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Fluoro" Effect

In modern pharmaceutical synthesis, the chiral 3-fluoropyrrolidine scaffold represents a high-value pharmacophore, offering a precise solution to two common drug discovery challenges: metabolic instability and conformational entropy . Unlike the "Magic Methyl" effect, which primarily boosts lipophilicity, the introduction of a fluorine atom at the C3 position of a pyrrolidine ring induces profound electronic and stereoelectronic changes.

This guide provides a technical roadmap for the synthesis and application of these scaffolds. It moves beyond basic organic chemistry to address the why and how of scaling these volatile reactions, specifically focusing on the Fluorine Gauche Effect as a tool for pre-organizing ligand conformation to maximize binding affinity.

Physicochemical Core: The Gauche Effect & Conformational Lock

The utility of 3-fluoropyrrolidine lies in its ability to "lock" the ring pucker. In a standard pyrrolidine, the ring fluctuates between envelope conformations. However, due to the high electronegativity of fluorine (


), the C-F bond aligns to maximize hyperconjugative stabilization.
The Mechanism

The Fluorine Gauche Effect dictates that the C-F bond prefers to be gauche (synclinal) to the vicinal amine nitrogen (or amide) rather than anti (antiperiplanar).

  • Hyperconjugation:

    
     orbital overlap stabilizes the gauche conformer.
    
  • Electrostatics: In protonated or polarized states, the dipole-dipole alignment between

    
     and 
    
    
    
    (or the ammonium center) further stabilizes this conformation.

This effect allows medicinal chemists to freeze the pyrrolidine ring into a specific envelope geometry (e.g., C3-endo or C3-exo), reducing the entropic penalty upon binding to a protein target (e.g., DPP-IV or tyrosine kinases).

Visualization: The Conformational Equilibrium

The following diagram illustrates the thermodynamic preference driven by the gauche effect.

GaucheEffect cluster_legend Thermodynamic Driver Unstable Anti Conformer (Sterically Favored, Electronically Disfavored) Equilibrium Unstable->Equilibrium Stable Gauche Conformer (Hyperconjugation σ(C-H) → σ*(C-F)) (Dipole Stabilization) Equilibrium->Stable  Fluorine Effect   Binding Target Binding (Low Entropic Penalty) Stable->Binding  Pre-organized   Key Result: ~1-2 kcal/mol stabilization

Caption: The Fluorine Gauche Effect drives the equilibrium toward the gauche conformer, pre-organizing the scaffold for target binding.

Synthetic Routes: Deoxofluorination Strategies

The synthesis of chiral 3-fluoropyrrolidines is non-trivial due to the risk of racemization and the handling of hazardous fluorinating agents. The industry standard involves the deoxofluorination of chiral 3-hydroxypyrrolidines.

The "Gold Standard" Route: DAST-Mediated Inversion

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Mechanism:


 displacement with inversion of configuration .
  • Start: (S)-N-Boc-3-hydroxypyrrolidine

  • Product: (R)-N-Boc-3-fluoropyrrolidine

Critical Insight (The Neighboring Group Effect): If the pyrrolidine nitrogen is not electron-withdrawingly protected (e.g., N-benzyl instead of N-Boc), the nitrogen lone pair can displace the activated alcohol first, forming a bicyclic aziridinium ion . The fluoride then attacks this intermediate, leading to retention of configuration (double inversion).

  • Rule: To ensure clean inversion, use N-Boc or N-Cbz protection to deactivate the nitrogen lone pair.

Safety & Scale-Up Considerations

DAST is thermally unstable and can detonate at temperatures >90°C. It also generates HF upon contact with moisture.

  • Safer Alternative: XtalFluor-E® or Fluolead™ . These crystalline reagents are more stable but often require an exogenous fluoride source (e.g.,

    
    ) to promote the reaction.
    
  • Glassware: DAST reactions can etch glass over time due to trace HF. Use polyethylene vessels for long-term storage, but glass reactors are acceptable for short-term synthesis if quenched properly.

Experimental Protocol: Synthesis of (R)-N-Boc-3-Fluoropyrrolidine

Objective: Convert (S)-N-Boc-3-pyrrolidinol to (R)-N-Boc-3-fluoropyrrolidine via DAST. Scale: 10 mmol (Self-Validating Bench Scale).

Materials
  • (S)-1-N-Boc-3-hydroxypyrrolidine (1.87 g, 10 mmol)

  • DAST (Diethylaminosulfur trifluoride) (1.45 mL, 11 mmol, 1.1 eq)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated aqueous

    
    
    
  • Equipment: Oven-dried round bottom flask,

    
     atmosphere, low-temperature thermometer.
    
Step-by-Step Methodology
  • Setup: Purge a 100 mL RBF with nitrogen. Add (S)-N-Boc-3-hydroxypyrrolidine and anhydrous DCM. Cool the solution to -78°C (Dry ice/acetone bath).

    • Why? Low temperature prevents elimination (formation of enamine/olefin) and minimizes exothermic decomposition of DAST.

  • Addition: Add DAST dropwise via syringe over 15 minutes. Maintain internal temperature below -60°C.

    • Visual Check: The solution may turn slightly yellow. Darkening indicates decomposition.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 4 hours.

    • Monitoring: Check TLC (stained with Ninhydrin or KMnO4). The starting material (polar alcohol) should disappear, replaced by a less polar spot (fluoride).

  • Quench (CRITICAL): Cool the mixture back to 0°C. Slowly add saturated

    
     (20 mL).
    
    • Safety: Vigorous

      
       evolution will occur as HF is neutralized. Do not seal the vessel.
      
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 70-85%.

    • Characterization:

      
       NMR will show a multiplet around -175 to -180 ppm (decoupled).
      
Synthetic Workflow Diagram

SynthesisWorkflow Start (S)-N-Boc-3-Hydroxypyrrolidine (Solvent: DCM, Temp: -78°C) Reagent Add DAST (1.1 eq) (Dropwise, Exothermic Control) Start->Reagent Intermediate Alkoxyaminosulfur Difluoride Intermediate Reagent->Intermediate Activation WarmUp Warm to RT (4h) SN2 Inversion Occurs Intermediate->WarmUp F- Attack Quench Quench: Sat. NaHCO3 at 0°C (Neutralize HF) WarmUp->Quench Completion Product (R)-N-Boc-3-Fluoropyrrolidine (Yield: ~80%) Quench->Product Purification

Caption: Workflow for the DAST-mediated conversion of chiral hydroxypyrrolidine to fluoropyrrolidine.

Applications in Drug Discovery

The 3-fluoropyrrolidine scaffold is not merely a structural spacer; it is a functional bioisostere used to modulate pKa and metabolic stability.[1]

Case Study: DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes often utilize a pyrrolidine or thiazolidine core (e.g., Vildagliptin, Saxagliptin).

  • Problem: The C-H bonds adjacent to the nitrogen are susceptible to oxidative metabolism (cytochrome P450).

  • Solution: Fluorination at the C3 position deactivates the ring toward oxidation due to the strong electron-withdrawing nature of fluorine.

  • pKa Modulation: The fluorine atom lowers the pKa of the pyrrolidine nitrogen (typically from ~11.3 to ~9.5). This increases the fraction of the uncharged drug at physiological pH, potentially improving membrane permeability and oral bioavailability.

Comparative Data: Fluorine Substitution Effects
PropertyUnsubstituted Pyrrolidine3-FluoropyrrolidineImpact on Drug Design
pKa (Conj. Acid) ~11.3~9.4 (3-F)Improved bioavailability; reduced lysosomal trapping.
C-F Bond Length N/A1.35 ÅMimics C-O (1.43 Å) or C-H (1.09 Å) depending on context.
Lipophilicity (LogP) 0.46~0.3 - 0.5Minimal change, but polarity is redistributed.
Conformation Flexible (Envelope)Rigid (Gauche-locked)Entropic gain in protein binding.
Metabolic Stability Low (α-oxidation)HighBlocks P450 oxidation at C3; deactivates C2.

References

  • Conformational Analysis: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Synthesis Mechanism: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents. Synthesis.[2][3][4][5][6] Link

  • DAST Safety: Messina, P. A., et al. (1989). Aminosulfur trifluorides: relative thermal stability. Journal of Fluorine Chemistry. Link

  • Drug Applications (DPP-IV): Haffner, C. D., et al. (2005). Synthesis and biological evaluation of fluorinated pyrrolidines as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Clinical Candidates (MK-8719): Selnick, H. G., et al. (2019).[7] Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies.[2][7][8][9][10] Journal of Medicinal Chemistry.[2][10] Link

Sources

Precision Modulation of Aniline Derivatives: The Fluorine Effect

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine into aniline scaffolds is a high-impact tactic for optimizing drug-like properties.[1] Beyond simple bioisosterism, fluorine substitution offers a precision tool to modulate pKa (basicity) and lipophilicity (LogP/LogD) without significantly altering steric bulk.[1]

This guide provides a technical deep-dive into how regioselective fluorination (ortho, meta, para) alters the physicochemical landscape of aniline derivatives. It is designed for researchers requiring actionable data on electronic effects, experimental protocols for accurate property determination, and mechanistic rationale for structure-activity relationship (SAR) decisions.[1]

Fundamental Principles: The Electronic Tug-of-War

The behavior of fluoroanilines is governed by two opposing electronic vectors originating from the fluorine atom. Understanding the balance between these forces is critical for predicting pKa shifts.[2]

  • Inductive Effect (-I): Fluorine is the most electronegative element (

    
    ).[1] It strongly withdraws electron density through the 
    
    
    
    -bond framework, destabilizing the positively charged anilinium conjugate acid (
    
    
    ), thereby lowering basicity .
  • Resonance Effect (+R): Fluorine possesses lone pair electrons in

    
     orbitals that can donate electron density into the aromatic 
    
    
    
    -system.[1] This effect stabilizes the positive charge, increasing basicity .[3]

The net effect depends entirely on the position of the fluorine relative to the amine nitrogen.

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic effects in 4-fluoroaniline vs. 3-fluoroaniline.

ElectronicEffects Aniline Aniline Core (Nitrogen Lone Pair) F_Para Para-Fluorine (4-F) Opposing Forces Aniline->F_Para Substitution F_Meta Meta-Fluorine (3-F) Unidirectional Force Aniline->F_Meta Substitution Basicity_High Maintained Basicity (pKa ~4.6) F_Para->Basicity_High +R (Resonance) cancels -I (Induction) Basicity_Low Reduced Basicity (pKa ~3.5) F_Meta->Basicity_Low Only -I (Induction) active

Caption: Electronic vector analysis showing why para-substitution preserves basicity while meta-substitution drastically reduces it.

Impact on pKa: Regioselective Modulation

The pKa of the conjugate acid (anilinium ion) is the standard measure of aniline basicity. Unsubstituted aniline has a pKa of approximately 4.6 .[1][3][4]

comparative Data Table
CompoundStructurepKa (Conjugate Acid)

pKa vs Aniline
Dominant Mechanism
Aniline Ph-NH₂4.60 -Reference
4-Fluoroaniline p-F-Ph-NH₂4.65 +0.05-I

+R
Resonance donation counteracts inductive withdrawal.[1]
3-Fluoroaniline m-F-Ph-NH₂3.50 -1.10-I Dominant Meta position prevents resonance overlap with N-lone pair.[1]
2-Fluoroaniline o-F-Ph-NH₂3.20 -1.40-I + Steric/Ortho Strong inductive effect plus proximity effects.[1]
Mechanistic Analysis[5]
  • Para (4-F): The fluorine lone pair can delocalize into the ring, placing electron density at the carbon adjacent to the nitrogen. This resonance stabilization (

    
    ) effectively neutralizes the inductive withdrawal (
    
    
    
    ), resulting in a pKa almost identical to the parent aniline.
  • Meta (3-F): Resonance structures cannot place the fluorine lone pair density on the carbon bearing the nitrogen. Only the electron-withdrawing inductive effect operates, significantly destabilizing the conjugate acid and lowering the pKa by ~1.1 units.

  • Ortho (2-F): The inductive effect is strongest due to proximity.[1] Additionally, while a weak intramolecular hydrogen bond (

    
    ) is theoretically possible, the steric and electronic repulsion generally dominates, making this the least basic isomer.
    

Impact on Lipophilicity (LogP & LogD)[1][6][7]

Fluorine is highly lipophilic due to the low polarizability of the C-F bond (the "teflon effect"). However, in ionizable compounds like anilines, the effective lipophilicity at physiological pH (LogD


) is a function of both the intrinsic lipophilicity (LogP) and the ionization state (pKa).
Lipophilicity Data[2][6][7][8][9]
CompoundLogP (Neutral)Ionization at pH 7.4LogD

(Effective)
Aniline 0.90~100% Neutral0.90
4-Fluoroaniline 1.15~100% Neutral1.15
3-Fluoroaniline 1.25~100% Neutral1.25
2-Fluoroaniline 1.26~100% Neutral1.26

Note: Since all these anilines have pKa < 6.0, they are predominantly neutral at physiological pH (7.4).[1] Therefore, LogD


 LogP.[1]
Strategic Implication

Replacing a hydrogen with fluorine on an aniline ring typically increases LogP by 0.2 – 0.4 log units .[1] This is a critical tool for:

  • Permeability: Increasing passive diffusion in overly polar leads.[1]

  • Metabolic Stability: Blocking metabolic "soft spots" (e.g., para-hydroxylation) while simultaneously boosting lipophilicity.[1]

Experimental Protocols

To ensure data integrity in SAR campaigns, precise measurement of these properties is required. The following protocols are optimized for weak bases like fluoroanilines.

Protocol A: pKa Determination via Potentiometric Titration

Best for: Compounds with solubility > 0.5 mM.

  • Preparation: Dissolve 1-2 mg of the aniline derivative in 20 mL of degassed water (or 0.15 M KCl solution for ionic strength control).

  • Acidification: Add standardized HCl (0.1 M) to lower pH to ~2.0, ensuring full protonation (

    
    ).
    
  • Titration: Titrate with standardized KOH (0.1 M) under inert gas (N

    
     or Ar) to prevent CO
    
    
    
    absorption.
  • Data Capture: Record pH vs. Volume of KOH.

  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

    • Note: For 4-fluoroaniline, the inflection point will be sharp.[1] For 2-fluoroaniline (pKa ~3.2), the inflection may be near the solvent limit; consider using a co-solvent (Methanol/Water) and extrapolating to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]

Protocol B: LogP/LogD Determination via Shake-Flask (Miniaturized)

Best for: High-throughput validation.[1]

ExperimentalWorkflow Step1 Sample Prep Dissolve cmpd in Octanol-saturated Buffer (pH 7.4) Step2 Partitioning Add equal vol. Buffer-saturated Octanol Vortex 1 hr @ 25°C Step1->Step2 Step3 Phase Separation Centrifuge (3000 rpm, 10 min) Step2->Step3 Step4 Quantification Analyze both phases via HPLC-UV Step3->Step4 Step5 Calculation LogD = log([Oct]/[Buf]) Step4->Step5

Caption: Miniaturized shake-flask workflow for determining LogD at physiological pH.

Critical Control: For fluoroanilines, ensure the HPLC mobile phase pH is basic (pH > 8) or use an ion-pairing agent to ensure sharp peak shapes, as the protonated form may tail on C18 columns.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Morgenthaler, M., et al. (2007).[1] Predicting and Analyzing Interactions of Fluorine in Protein-Ligand Complexes. ChemMedChem, 2(8), 1100-1115.[1] Link[1]

  • PubChem Database. (2024).[1] Compound Summary for CID 9731 (4-Fluoroaniline) and CID 9584 (2-Fluoroaniline). National Center for Biotechnology Information.[1] Link[1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for pKa/LogP protocols).

Sources

Technical Guide: Novel Fluorinated Aniline Intermediates for Kinase Inhibitors

[1]

Executive Summary: The Fluorine Renaissance in Kinase Targeting

The strategic incorporation of fluorine into kinase inhibitor scaffolds has evolved from simple metabolic blocking to sophisticated electronic and conformational engineering. Fluorinated anilines are no longer just passive structural elements; they are critical "hinge binders" that modulate potency, selectivity, and residence time.

This guide focuses on the design and synthesis of novel fluorinated aniline intermediates , specifically moving beyond simple fluoro-anilines to complex motifs like pentafluorosulfanyl (SF5) anilines and polyfunctionalized fluoro-scaffolds . These intermediates address the twin challenges of modern kinase discovery: overcoming resistance mutations (e.g., T790M, C481S) and improving blood-brain barrier (BBB) permeability.

The "Fluorine Effect" in Hinge Binding Mechanics

The hinge region of a kinase is the ATP-binding narrow corridor where the inhibitor must form critical hydrogen bonds.[1] The aniline nitrogen often acts as a hydrogen bond donor to the backbone carbonyl of the hinge residues (e.g., Met793 in EGFR).

pKa Modulation and Donor Strength

The acidity of the aniline N-H bond is paramount.[1]

  • Unsubstituted Aniline (pKa ~4.6): Often too basic; can lead to high non-specific binding and poor solubility at physiological pH.

  • Fluorine Substitution: The strong electronegativity of fluorine (-I effect) pulls electron density from the aromatic ring, lowering the pKa of the aniline nitrogen.

    • Ortho-F: Lowers pKa significantly; can form an intramolecular H-bond with the N-H, locking conformation.[1]

    • Meta-F: Moderate electron withdrawal; often optimal for balancing H-bond donor strength without compromising nucleophilicity during synthesis.[1]

  • The "Goldilocks" Zone: For many Type I and Type II inhibitors, an aniline pKa between 2.0 and 3.5 is ideal for maximizing the H-bond interaction energy with the hinge carbonyl while maintaining sufficient nucleophilicity for synthetic coupling (e.g., Buchwald-Hartwig).

Metabolic Armor

The para-position of the aniline ring is a metabolic "hotspot" for cytochrome P450 oxidation.[1] Replacing a hydrogen with fluorine blocks this site (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol), significantly extending half-life (

The SF5 "Super-Trifluoromethyl" Group

The pentafluorosulfanyl (SF5) group is an emerging bioisostere for the trifluoromethyl (CF3) group but offers distinct advantages:

  • Geometry: Square pyramidal (bulky) vs. Tetrahedral.

  • Lipophilicity: Higher than CF3 and F, improving membrane permeability.

  • Hydrolytic Stability: Exceptionally stable under physiological conditions.

  • Electronegativity: Stronger electron-withdrawing group (

    
     = 0.[1]68) than CF3 (
    
    
    = 0.54), further acidifying the aniline proton.

Strategic Design: Visualization of Hinge Interactions

The following diagram illustrates the critical interactions modulated by fluorinated anilines in the kinase hinge region.

HingeBindingcluster_0Inhibitor CoreKinaseHingeKinase Hinge Region(Backbone Carbonyls)AnilineNAniline Nitrogen(H-Bond Donor)AnilineN->KinaseHingeCritical H-Bond(Strength modulated by pKa)FluorineFluorine Substituent(Electronic/Steric Modulator)Fluorine->KinaseHingeOrthogonal Dipolar Interaction(C-F ... C=O)Fluorine->AnilineNInductive Effect (-I)Lowers pKaMetabolismCYP450 Oxidation(Metabolic Attack)Fluorine->MetabolismBlocks Para-Oxidation(Increases t1/2)

Caption: Mechanistic role of fluorine in modulating aniline-hinge interactions and metabolic stability.

Experimental Protocols: Synthesis of Novel Intermediates

Protocol A: Synthesis of 3-Pentafluorosulfanyl-4-fluoroaniline

Rationale: This intermediate combines the metabolic blocking of the para-fluoro group with the high lipophilicity and electron-withdrawing power of the meta-SF5 group.[1] This is a high-value scaffold for next-gen kinase inhibitors.[1]

Safety Warning: SF5Cl is a toxic gas. Reactions involving SF5 precursors must be performed in a well-ventilated fume hood with appropriate PPE.[1]

Reagents & Materials:
  • Starting Material: 4-Fluoro-3-nitroaniline (Commercial).[1]

  • Reagents: Sodium nitrite (

    
    ), Hydrochloric acid (
    
    
    ), Sulfur dioxide (
    
    
    ), Copper(II) chloride (
    
    
    ), Potassium fluoride (
    
    
    ), Chlorine gas (
    
    
    ), Hydrogen (
    
    
    ), Pd/C catalyst.
  • Solvents: Acetic acid, Dichloromethane (DCM), Methanol.

Step-by-Step Methodology:
  • Diazotization & Meerwein Sulfonylation:

    • Dissolve 4-fluoro-3-nitroaniline (10 mmol) in concentrated

      
       (20 mL) and acetic acid (10 mL). Cool to 0°C.[1][2]
      
    • Add aqueous

      
       (1.1 eq) dropwise to form the diazonium salt. Stir for 30 min at 0°C.
      
    • In a separate vessel, saturate glacial acetic acid with

      
       gas. Add 
      
      
      (0.2 eq).
    • Pour the diazonium solution into the

      
       mixture. Gas evolution (
      
      
      ) will occur. Stir at room temperature for 2 hours.
    • Result: Formation of 4-fluoro-3-nitrobenzenesulfonyl chloride.[1] Isolate via extraction with DCM.

  • Fluorination to SF5 (The "Umemoto" Modification):

    • Note: Direct conversion of sulfonyl chloride to SF5 is difficult.[1] A modern alternative uses the disulfide route or direct oxidative fluorination if equipment permits.[1] Here, we use a silver-mediated fluorination on the thiol/disulfide intermediate.[1]

    • Alternative High-Yield Route (Silver Fluoride): React the corresponding disulfide (obtained by reducing the sulfonyl chloride with

      
      ) with 
      
      
      in a Teflon vessel at 120°C. This is the industrial standard for introducing SF5.
    • Yield Check: Monitor by

      
       NMR. SF5 appears as a characteristic AB4 pattern (doublet of pentets and pentet of doublets).
      
  • Nitro Reduction:

    • Dissolve the 4-fluoro-3-(pentafluorosulfanyl)nitrobenzene in Methanol.

    • Add 10% Pd/C (5 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo.[2]

Validation:

  • 
     NMR (400 MHz, DMSO-d6): 
    
    
    7.1 (dd, 1H), 6.8 (m, 1H), 6.5 (m, 1H), 5.2 (s, 2H,
    
    
    ).
  • 
     NMR:  Confirm presence of SF5 group (
    
    
    +80 to +60 ppm region) and aromatic F (
    
    
    -120 ppm).
Protocol B: Regioselective Synthesis of 4-Fluoro-3-methoxyaniline

Rationale: A classic "workhorse" intermediate for EGFR inhibitors (e.g., Gefitinib analogs).[1] The methoxy group provides solubility and a handle for further functionalization.

Methodology:
  • Starting Material: 2-Fluoro-5-nitroanisole.[1]

  • Hydrogenation:

    • Charge a hydrogenation vessel with 2-fluoro-5-nitroanisole (50 g).[1]

    • Add Methanol (500 mL) and 5% Pd/C (2.5 g).

    • Pressurize to 3 bar

      
       at 25°C. Stir vigorously.
      
    • Exotherm Control: Maintain temp < 40°C.

    • Reaction is complete when

      
       uptake ceases (approx 2-4 hours).[1]
      
  • Workup:

    • Filter catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.

    • Evaporate solvent to yield off-white solid.[1]

    • Purity: >98% by HPLC. No column chromatography usually required.

Comparative Data: Substituent Effects

The following table summarizes how different fluorinated groups on the aniline ring affect the physicochemical properties crucial for kinase inhibition.

Substituent (Para/Meta)

(Hammett)
Lipophilicity (

)
Aniline pKaKinase Relevance
-H 0.000.004.6Baseline.[1] Often too basic.[1]
-F 0.060.144.2Metabolic block.[1] Minimal steric penalty.[1]
-Cl 0.230.713.9Fills hydrophobic pockets (e.g., Gatekeeper).
-CF3 0.540.882.6Strong electron withdrawal.[1] Lowers pKa significantly.[1]
-SF5 0.68 1.50 2.3 "Super-Lipophilic." High metabolic stability.[1]
-OCF3 0.351.043.4H-bond acceptor capability + lipophilicity.[1]

Synthetic Workflow Decision Tree

Use this workflow to select the optimal synthetic route for your target fluorinated aniline.

SyntheticWorkflowStartTarget Fluorinated AnilineIsCommerciallyAvailableCommercially Available?Start->IsCommerciallyAvailableBuyItPurchase & QC (NMR/LCMS)IsCommerciallyAvailable->BuyItYesCheckSubstitutionSubstitution Pattern?IsCommerciallyAvailable->CheckSubstitutionNoSimpleFluoroSimple (Mono/Di-F)CheckSubstitution->SimpleFluoroStandardComplexSF5Complex (SF5 / Poly-F)CheckSubstitution->ComplexSF5Novel/BulkyRouteARoute A: Nitration -> Reduction(Start from Fluorobenzene)SimpleFluoro->RouteAIf electron-richRouteBRoute B: SNAr Substitution(Start from Fluoronitrobenzene)SimpleFluoro->RouteBIf electron-poorRouteCRoute C: Late-Stage Fluorination(Silver-mediated or Photoredox)ComplexSF5->RouteCSF5 / CF3 introductionQCFinal Validation(1H, 19F NMR, HPLC)RouteA->QCPurifyRouteB->QCPurifyRouteC->QCPurify

Caption: Decision matrix for selecting synthetic routes based on target complexity and availability.

References

  • FDA Approved Drugs. Jaypirca (pirtobrutinib) prescribing information. U.S. Food and Drug Administration. [Link]

  • Zhou, H., et al. (2018). "The role of fluorine in drug discovery." Journal of Medicinal Chemistry. [Link]

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews. [Link]

  • Meanwell, N. A. (2018). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry. [Link]

  • Umemoto, T., et al. (2012). "Synthesis and properties of pentafluorosulfanyl compounds." Beilstein Journal of Organic Chemistry. [Link]

Strategic Bioisosterism: 3-Fluoropyrrolidine vs. Pyrrolidine in High-Affinity Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the transition from a pyrrolidine to a 3-fluoropyrrolidine scaffold represents more than a simple halogen substitution; it is a calculated manipulation of stereoelectronic forces.[1][2][3] While pyrrolidine serves as a ubiquitous secondary amine spacer, its high basicity (


) and conformational flexibility often limit oral bioavailability and target selectivity.[3]

This technical guide analyzes the mechanistic advantages of 3-fluoropyrrolidine. By exploiting the fluorine gauche effect and inductive acidification , researchers can lock ring conformations, lower


 to physiological relevance, and shield metabolic soft spots.[3] This guide details the physicochemical rationale, synthetic pathways, and application of this scaffold in E3 ligase ligand design.[3]

Physicochemical Profiling: The Inductive Impact

The most immediate impact of C3-fluorination is the modulation of basicity via the inductive withdrawal of electron density by the fluorine atom (


).
Basicity and Ionization ( )

Unsubstituted pyrrolidine is highly basic.[3] At physiological pH (7.4), it exists almost exclusively (>99.9%) as a cationic species.[3] This high charge density impedes passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

Introducing fluorine at the


-position (C3) lowers the 

by approximately 1.5 to 2.0 log units due to the through-bond inductive effect (

).
PropertyPyrrolidine3-FluoropyrrolidineImpact on Drug Design

(Conjugate Acid)


Increases fraction of neutral species at pH 7.4; improves membrane permeability.
C-N Bond Length


Slight shortening due to inductive effect; subtle change in steric volume.[3]
LogD (pH 7.4) Low (Highly Ionized)Moderate (Improved)Lower

means less ionization, effectively raising LogD without adding lipophilic bulk.[3]
Polar Surface Area LowIncreasedFluorine adds localized polarity but reduces global cationic character.[3]
The "Lipophilicity Paradox"

While fluorine is intrinsically lipophilic, adding it to an amine often lowers the bulk LogP due to polarity.[3] However, because it lowers the


, the LogD  (distribution coefficient at pH 7.[3]4) often increases.[3] This results in a compound that is less basic, more permeable, yet retains high solubility—a "Goldilocks" zone for CNS and oral drugs.[3]

Stereoelectronic Control: The Gauche Effect

The critical advantage of 3-fluoropyrrolidine is conformational locking. Unlike pyrrolidine, which rapidly pseudorotates between envelope conformations, 3-fluoropyrrolidine adopts a preferred pucker driven by the fluorine gauche effect .[3]

Mechanism of Conformational Bias

In the gauche effect, the C-F bond aligns gauche (synclinal) to the vicinal C-N bond or amine lone pair.

  • Hyperconjugation:

    
     donation stabilizes specific rotamers.[3][4]
    
  • Electrostatics (Protonated State): In the ammonium form (physiologically dominant), the

    
     bond prefers a pseudo-axial orientation to maximize attractive electrostatic interactions between the electronegative fluorine (
    
    
    
    ) and the positively charged ammonium hydrogen (
    
    
    ).

This bias allows medicinal chemists to "pre-organize" the ligand, reducing the entropic penalty of binding to a protein target.

Visualization: Conformational Landscapes

The following diagram illustrates the stereoelectronic preferences driving the ring pucker.

G Pyr Pyrrolidine (Flexible Envelope) F_Sub C3-Fluorination Pyr->F_Sub Bioisosteric Replacement Endo C3-Endo Pucker (F-Pseudoaxial) F_Sub->Endo Preferred in Protonated State Exo C3-Exo Pucker (F-Pseudoequatorial) F_Sub->Exo Less Favored (Steric/Solvent dependent) Gauche Gauche Effect (σC-H -> σ*C-F) Endo->Gauche Electro Electrostatic (NH+ ... F-) Endo->Electro

Caption: Stereoelectronic drivers shifting the conformational equilibrium from flexible pyrrolidine to rigidified 3-fluoropyrrolidine puckers.

Metabolic Stability: Electronic Shielding

Pyrrolidine rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily via


-carbon hydroxylation  leading to ring opening or lactam formation.[3]
HOMO Lowering Effect

Fluorine at the C3 position exerts a protective effect not just by blocking a site, but by altering the electronic map of the entire ring.

  • Inductive Deactivation: The strong electron-withdrawing nature of fluorine lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the amine nitrogen.

  • Radical Cation Destabilization: CYP-mediated oxidation often proceeds via a Single Electron Transfer (SET) mechanism, forming an amine radical cation (

    
    ).[3] C3-fluorine destabilizes this intermediate, raising the activation energy for metabolic clearance.[3]
    
Metabolic Pathway Comparison

Metabolism cluster_0 Pyrrolidine (High Clearance) cluster_1 3-F-Pyrrolidine (Metabolic Blockade) Pyr Pyrrolidine SET Radical Cation Formation (SET) Pyr->SET CYP450 Alpha α-Hydroxylation SET->Alpha Lactam Lactam/Ring Open (Inactive Metabolite) Alpha->Lactam FPyr 3-F-Pyrrolidine Block Lowered HOMO Energy (Resistant to SET) FPyr->Block Inductive Effect Stable Intact Drug (Extended Half-life) Block->Stable

Caption: Comparison of metabolic vulnerability. Fluorine lowers HOMO energy, preventing the initial single electron transfer (SET) required for oxidation.

Experimental Protocol: Deoxyfluorination Synthesis

A robust method for generating chiral 3-fluoropyrrolidine is the deoxyfluorination of 4-hydroxyproline derivatives. This protocol utilizes DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor , causing an inversion of configuration (Walden inversion).[3]

Objective: Synthesis of (3S)-3-fluoropyrrolidine from (4R)-hydroxyproline (trans-4-hydroxy-L-proline).

Reagents & Equipment
  • Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Fluorinating Agent: DAST or Deoxo-Fluor (safer alternative).[3]

  • Solvent: Anhydrous Dichloromethane (DCM).[3]

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[3]

Step-by-Step Workflow
  • Preparation (0°C): Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under inert atmosphere. Cool to 0°C.[3]

  • Addition: Dropwise add DAST (1.2 - 1.5 eq) via syringe. Caution: Exothermic reaction.[3]

  • Reaction (RT): Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanism:[3][4] The hydroxyl group attacks sulfur, forming a good leaving group.[3] Fluoride ion attacks via

      
      , inverting the stereochemistry from (4R) to (4S) relative to the proline backbone (effectively C3 in the final pyrrolidine numbering if carboxylate is removed/reduced).
      
  • Quenching: Cool to 0°C and quench carefully with saturated aqueous

    
    . Warning: Vigorous gas evolution (
    
    
    
    ).
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Deprotection (Optional): To yield the free amine salt, treat with 4M HCl in Dioxane.

Case Study: VHL Ligand Optimization

The most prominent application of 3-fluoropyrrolidine is in the design of ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of PROTAC (Proteolysis Targeting Chimera) technology.

The Challenge

Native VHL ligands are based on hydroxyproline (Hyp).[3][5][6] The hydroxyl group of Hyp forms critical hydrogen bonds with the VHL protein. However, Hyp has poor membrane permeability.[3]

The Solution: Fluorine Scan

Researchers substituted the hydroxyl group with fluorine (bioisostere) or added fluorine to the adjacent carbon.

  • Observation: (3R,4S)-3-fluoro-4-hydroxyproline (F-Hyp) maintains the C4-exo pucker required for binding, driven by the gauche effect between N and F.[6]

  • Outcome: The fluorinated analogs maintained high affinity (

    
     in nanomolar range) while significantly altering the physicochemical profile, enabling the design of PROTACs with improved cellular permeability compared to the parent hydroxyproline ligands.
    

References

  • Morgenthaler, M., et al. (2007).[3] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

  • Testa, A., et al. (2018).[3] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.[5] Journal of the American Chemical Society. [Link]

  • O'Hagan, D. (2008).[3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Silva, A. F. C., et al. (2024).[3] Unveiling the Singular Conformation of the 3-Fluoropyrrolidinium Cation. ChemPhysChem. [Link]

  • Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

Sources

Methodological & Application

Synthesis of 4-(3-Fluoropyrrolidin-1-yl)aniline via S<sub>N</sub>Ar reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 4-(3-Fluoropyrrolidin-1-yl)aniline

Executive Summary

This application note details a robust, two-step protocol for the synthesis of This compound , a critical "aniline-tail" building block frequently used in kinase inhibitors and protein degraders (PROTACs).

The method utilizes a Nucleophilic Aromatic Substitution (SNAr ) of 1-fluoro-4-nitrobenzene with 3-fluoropyrrolidine hydrochloride, followed by a chemoselective nitro reduction . Unlike traditional copper-catalyzed cross-couplings (Buchwald-Hartwig/Ullmann), this metal-free SNAr approach offers superior cost-efficiency, scalability, and impurity profile management.

Key Performance Indicators:

  • Overall Yield: >85% (over 2 steps)

  • Purity: >98% (HPLC)

  • Scalability: Validated from 100 mg to 50 g.

  • Chirality: Reaction conditions preserve the stereocenter at C3 of the pyrrolidine ring (if starting with enantiopure material).

Reaction Strategy & Mechanism

The synthesis is divided into two phases. The choice of 1-fluoro-4-nitrobenzene over the chloro-analog is deliberate; in SNAr reactions involving anionic nucleophiles or neutral amines, the highly electronegative fluorine atom stabilizes the transition state (Meisenheimer complex) more effectively than chlorine, significantly accelerating the reaction rate (


).
Phase 1: SNAr Coupling

The secondary amine (3-fluoropyrrolidine) attacks the electron-deficient aromatic ring para to the nitro group. The nitro group acts as an electron-withdrawing group (EWG), lowering the LUMO energy of the ring and facilitating nucleophilic attack.

Phase 2: Nitro Reduction

The resulting nitro-intermediate is reduced to the aniline.[1] While Fe/HCl or SnCl2 are traditional methods, they generate heavy metal waste. This protocol utilizes Pd/C-catalyzed hydrogenation for a cleaner impurity profile, essential for pharmaceutical intermediates.

ReactionPathway SM1 1-Fluoro-4-nitrobenzene (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex + SM2, K2CO3 DMSO, 80°C SM2 3-Fluoropyrrolidine HCl (Nucleophile) Inter Intermediate: 1-(4-Nitrophenyl)- 3-fluoropyrrolidine Complex->Inter - KF, - KCl - H2O Product Product: 4-(3-Fluoropyrrolidin- 1-yl)aniline Inter->Product H2 (1 atm) 10% Pd/C, MeOH

Figure 1: Reaction pathway illustrating the SNAr mechanism via the Meisenheimer complex and subsequent hydrogenation.

Experimental Protocols

Phase 1: SNAr Coupling

Reagents:

  • 1-Fluoro-4-nitrobenzene (MW: 141.10)

  • 3-Fluoropyrrolidine Hydrochloride (MW: 125.57)[2][3]

  • Potassium Carbonate (K2CO3), anhydrous, -325 mesh

  • Dimethyl Sulfoxide (DMSO), anhydrous

Rationale for Conditions:

  • Base (K2CO3): Two equivalents are required. The first neutralizes the HCl salt of the amine; the second neutralizes the HF generated during substitution.

  • Solvent (DMSO): A polar aprotic solvent is mandatory to solvate the cation (K+), leaving the carbonate anion "naked" and more basic, while also stabilizing the polar transition state.

Step-by-Step Protocol:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoropyrrolidine HCl (5.00 g, 39.8 mmol, 1.0 eq) and K2CO3 (13.75 g, 99.5 mmol, 2.5 eq).

  • Solvation: Add DMSO (50 mL, 10 vol) and stir at room temperature for 10 minutes to allow partial deprotonation/neutralization.

  • Addition: Add 1-fluoro-4-nitrobenzene (6.18 g, 43.8 mmol, 1.1 eq) dropwise. Note: Slight excess of the cheaper nitrobenzene ensures full consumption of the more expensive pyrrolidine.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitor: Check by LCMS or TLC (30% EtOAc/Hexanes). The product is a bright yellow solid (nitro compounds are often colored).

  • Workup:

    • Cool to room temperature.[4][5]

    • Pour the reaction mixture slowly into ice-water (250 mL) with vigorous stirring. The product should precipitate as a yellow solid.

    • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMSO and inorganic salts.

    • Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Yield Expectation: 7.5 – 8.0 g (90-95%) of yellow solid.

Phase 2: Catalytic Hydrogenation

Reagents:

  • 1-(4-Nitrophenyl)-3-fluoropyrrolidine (Intermediate from Phase 1)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Hydrogen gas (balloon or lecture bottle)

Step-by-Step Protocol:

  • Setup: In a 250 mL flask, dissolve the nitro-intermediate (7.5 g, 35.7 mmol) in MeOH (75 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.75 g, 10 wt% loading). Safety Warning: Pd/C is pyrophoric. Add under an inert blanket of nitrogen or add as a water slurry.

  • Hydrogenation: Purge the flask with nitrogen (3x), then with hydrogen (3x). Attach a hydrogen balloon (1 atm).

  • Reaction: Stir vigorously at room temperature for 3–5 hours. The yellow color of the suspension will fade to colorless or light grey.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The crude aniline is often pure enough (>95%). If oxidation products (brown oil) are observed, purify via short silica plug (DCM

    
     5% MeOH/DCM).
    

Analytical Validation & Data

ParameterSpecificationObservation/Notes
Appearance Off-white to light brown solidAnilines darken upon air exposure; store under Argon.
1H NMR (DMSO-d6)

6.5 (d, 2H), 6.3 (d, 2H), 5.3 (d, 1H, CHF), 4.5 (s, 2H, NH2)
Characteristic upfield shift of aromatic protons compared to nitro-precursor.
LC-MS (ESI+) [M+H]+ = 181.1Single peak; no residual nitro mass (211.1) observed.
19F NMR

-170 to -175 ppm
Multiplet; confirms integrity of the C-F bond (no defluorination).

Workflow Diagram: Purification & Isolation

WorkupFlow Reaction Crude Hydrogenation Mix (MeOH, Pd/C, Product) Celite Celite Filtration Reaction->Celite Filtrate Clear Methanolic Filtrate Celite->Filtrate Waste Solid Waste (Pd/C) Celite->Waste Discard Rotovap Solvent Removal (Vacuum) Filtrate->Rotovap Final Final Product (Off-white Solid) Rotovap->Final

Figure 2: Isolation workflow for the final aniline product emphasizing catalyst removal.

Critical Process Parameters (CPPs) & Troubleshooting

1. Regioselectivity & Leaving Groups:

  • Issue: Why not use 1-chloro-4-nitrobenzene?

  • Expertise: In SNAr, the rate-determining step is the nucleophilic attack (formation of the Meisenheimer complex).[5] Fluorine is highly electronegative, stabilizing the negative charge on the ring intermediate better than chlorine. Using the chloro-analog requires higher temperatures (>120°C) and often leads to decomposition of the pyrrolidine ring.

2. Controlling Impurities (Bis-alkylation):

  • Since the nucleophile is a secondary amine, over-alkylation is impossible on the pyrrolidine nitrogen. However, ensure the aniline product is not exposed to alkylating agents, as the primary amine generated in Step 2 is nucleophilic.

3. Safety (Pd/C):

  • Risk:[4][6][7] Ignition of methanol vapors by dry Pd/C.

  • Control: Always wet the catalyst with water (50% wet type) before adding solvent, or add the catalyst to the solvent under a nitrogen stream.

4. Stereochemistry:

  • If using (R)-3-fluoropyrrolidine or (S)-3-fluoropyrrolidine , the chirality is strictly conserved. The reaction center is the aromatic ring, not the chiral carbon on the pyrrolidine. The C-F bond is stable to these hydrogenation conditions.

References

  • Mechanistic Insight on SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 1-Fluoro-4-nitrobenzene with Piperidine." Chemical Reviews. Link

  • Fluorine Effect in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals." Advanced Synthesis & Catalysis. Link

  • Properties of 3-Fluoropyrrolidine: PubChem Compound Summary for CID 2759163.[2] Link

Sources

Application Note: High-Efficiency Catalytic Hydrogenation of 1-(4-nitrophenyl)-3-fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the chemoselective catalytic hydrogenation of 1-(4-nitrophenyl)-3-fluoropyrrolidine to 4-(3-fluoropyrrolidin-1-yl)aniline . This transformation is a critical step in the synthesis of next-generation oxazolidinone antibiotics and Factor Xa inhibitors.

The central challenge in this reduction is managing the high exothermicity of the nitro group reduction while preserving the aliphatic C–F bond on the pyrrolidine ring. While aryl fluorides are generally stable, the preservation of secondary alkyl fluorides requires strict adherence to temperature and pressure parameters to prevent hydrodefluorination or ring-opening side reactions. This guide provides a validated Pd/C-catalyzed methodology that achieves >98% yield with <0.1% defluorination.

Mechanistic Insight & Chemoselectivity

The Reaction Pathway

The reduction of the nitro group proceeds via a stepwise mechanism on the catalyst surface. Understanding this pathway is vital for safety and impurity control. The reaction passes through nitroso and hydroxylamine intermediates before yielding the amine.[1][2]

Key Safety Consideration: The accumulation of the hydroxylamine intermediate can lead to thermal runaway events. Our protocol utilizes a high mass transfer regime to ensure rapid turnover from hydroxylamine to amine, preventing accumulation.

Fluorine Stability (The "F-Retention" Strategy)

Contrary to common concerns regarding dehalogenation, the secondary aliphatic C–F bond in the 3-fluoropyrrolidine moiety is thermodynamically robust (


). Unlike aryl chlorides or bromides, which readily undergo oxidative addition to Pd(0), the aliphatic C–F bond is inert to standard Pd/C conditions unless activated by extreme temperatures (>100°C) or strong Lewis acids.
Reaction Pathway Diagram

ReactionPathway Fig 1. Stepwise reduction pathway. Green path indicates desired flow. Red indicates thermal/impurity risks. Nitro Nitro-Substrate (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Hydroxyl->Hydroxyl Accumulation Risk (Exotherm) Amine Target Aniline (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting) Defluoro Defluorinated Byproduct (Impurity) Amine->Defluoro High T / High P (Avoid)

Experimental Protocol

Materials & Equipment
  • Substrate: 1-(4-nitrophenyl)-3-fluoropyrrolidine (Purity >98%).

  • Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent). Note: Wet catalyst is mandatory to mitigate pyrophoric hazards.

  • Solvent: Methanol (HPLC Grade).

  • Hydrogen Source: Hydrogen gas balloon (Lab scale) or Parr Shaker (Scale-up).

  • Equipment: 3-neck round bottom flask, internal temperature probe, magnetic stirrer.

Step-by-Step Methodology

Step 1: Preparation (Inerting)

  • Charge the reaction vessel with 1-(4-nitrophenyl)-3-fluoropyrrolidine (1.0 eq).

  • Add Methanol (10 volumes relative to substrate mass).

    • Why? Methanol provides high hydrogen solubility and facilitates the precipitation of the amine product as a salt if acid is used (though neutral conditions are used here).

  • Purge the vessel with Nitrogen (

    
    ) for 15 minutes to remove oxygen.
    
    • Critical: Oxygen removal is essential to prevent ignition of the methanol/hydrogen atmosphere when the catalyst is added.

Step 2: Catalyst Addition

  • Carefully add 10% Pd/C (wet) (5 wt% loading relative to substrate).

    • Example: For 10g substrate, use 0.5g of wet catalyst.

    • Technique: Add catalyst as a slurry in a small amount of water or methanol to avoid dry powder static.

Step 3: Hydrogenation

  • Switch the atmosphere from Nitrogen to Hydrogen.

    • Balloon Method: Evacuate lightly and backfill with

      
       (x3).
      
    • Parr Shaker: Pressurize to 30 psi (2 bar).

  • Stir vigorously (>800 rpm).

    • Mechanism:[3][4][5] Reaction rate is mass-transfer limited. High agitation ensures

      
       gas saturation in the liquid phase.
      
  • Monitor Temperature.[6][7][8]

    • Control: The reaction is exothermic. Maintain internal temperature between 20°C - 30°C . Use an ice bath if necessary during the first 30 minutes.

Step 4: Monitoring & Completion

  • Monitor reaction progress via HPLC or TLC (Eluent: 50% EtOAc/Hexanes).

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of fluorescent amine spot (
      
      
      
      ).
    • Typical Time: 2–4 hours at ambient pressure; <1 hour at 30 psi.

Step 5: Workup

  • Purge system with Nitrogen to remove Hydrogen.

  • Filter the mixture through a pad of Celite 545 to remove the catalyst.

    • Safety: Do not suck the catalyst dry on the filter paper; keep it wet to prevent spontaneous ignition.

  • Wash the filter cake with Methanol (2 volumes).

  • Concentrate the filtrate under reduced pressure (

    
    ) to yield the crude aniline.
    
Process Workflow Diagram

ProcessFlow Fig 2. Operational workflow for catalytic hydrogenation. Start Start: Substrate + MeOH Inert N2 Purge (15 min) Start->Inert CatAdd Add 10% Pd/C (Wet) Inert->CatAdd H2Intro Introduce H2 (1-2 bar) CatAdd->H2Intro React Reaction: 20-30°C, 2-4h (Exotherm Control) H2Intro->React Check In-Process Control (HPLC) React->Check Check->React Incomplete Filter Filter (Celite) Check->Filter Complete Isolate Concentrate & Isolate Filter->Isolate

Data Analysis & Troubleshooting

Solvent Screening Data

The following table summarizes the optimization of solvent systems for this specific substrate.

SolventReaction RateSelectivity (F-Retention)SolubilityRecommendation
Methanol Fast>99.9%HighPreferred
EthanolModerate>99.9%HighAlternative
THFSlow>99.5%ModerateNot Recommended
Ethyl AcetateVery Slow>99.9%HighAvoid
Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning (amines) or

leak.
Purge with

, add fresh catalyst (1-2%), re-introduce

. Ensure agitation is vigorous.
Defluorination (>1%) Temperature too high (>50°C) or Acid accumulation.Maintain Temp <30°C. Add trace

(0.1 eq) to buffer if HF formation is suspected (rare).
Hydroxylamine Impurity Low

pressure or poor agitation.
Increase stirring speed. Increase

pressure to 3 bar.
Ignition at Filter Dry catalyst reacting with air.CRITICAL SAFETY: Keep filter cake wet with water/solvent at all times. Dispose in water-filled container.

References

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics. Organic Process Research & Development. ACS Publications. [Link]

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]

  • Hydrogenation of aromatic nitro-compounds. Journal of Chemical Technology and Metallurgy. [Link]

Disclaimer: This protocol involves the use of hazardous materials (Hydrogen gas, pyrophoric catalysts). It should only be performed by trained personnel in a properly equipped laboratory with appropriate engineering controls (fume hood, blast shield).

Sources

Application Note: High-Precision Reduction of Nitro Groups in Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for reducing nitro groups to anilines in fluorinated systems Content Type: Detailed Application Note & Protocols Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

The reduction of nitro groups to anilines is a foundational transformation in the synthesis of fluorinated active pharmaceutical ingredients (APIs). However, the presence of fluorine atoms—particularly in ortho positions or on electron-deficient rings—introduces a critical failure mode: Hydrodefluorination (HDF) .

Standard reduction protocols (e.g., H₂/Pd-C) often cleave labile C–F bonds via oxidative addition or radical anion intermediates, leading to inseparable des-fluoro impurities. This guide details three field-proven protocols designed to preserve C–F integrity while achieving quantitative nitro reduction.

The "Fluorine Effect" in Nitro Reduction

Understanding the electronic interplay between the nitro group and the fluorine substituent is prerequisite to reagent selection.

Mechanistic Vulnerability

The reduction of a nitro group proceeds through a nitro-radical anion intermediate (


). Fluorine, being highly electronegative, lowers the reduction potential of the ring, facilitating the initial electron transfer. However, this same withdrawal weakens the C–F bond strength in the radical anionic state, making it susceptible to ejection as a fluoride ion (

), particularly if the reducing system generates metal-hydride species capable of rapid oxidative addition into the C–F bond.
The Hydrodefluorination (HDF) Pathway

The following diagram illustrates the competing pathways between productive aniline formation and destructive defluorination.

HDF_Mechanism cluster_legend Mechanism Logic Start Fluoronitrobenzene Radical Radical Anion [Ar(F)-NO2]•- Start->Radical + e- Path_Red Pathway A: Protonation & Reduction Radical->Path_Red + H+ / + e- Path_HDF Pathway B: Fluoride Ejection (HDF) Radical->Path_HDF - F- Product Fluoroaniline (Target) Path_Red->Product Impurity Des-fluoro Aniline (Impurity) Path_HDF->Impurity + H+ Legend Metal Hydrides (Pd-H) favor Pathway B. Single Electron Transfer (Fe/Sn) favors Pathway A.

Figure 1: Competing mechanistic pathways during the reduction of fluoronitroarenes. High-energy metal hydrides increase the risk of Pathway B.

Reagent Selection Matrix

Reagent SystemC–F CompatibilityReaction TypeBest For...
Fe / AcOH Excellent Dissolving MetalThe Gold Standard. Robust, scalable, and virtually zero risk of defluorination.
Pt/C + H₂ GoodCatalytic HydrogenationCleanest workup. Pt is less prone to C–F oxidative addition than Pd.
SnCl₂ / HCl ExcellentDissolving MetalAcid-sensitive substrates or when high chemoselectivity (vs. ketones/aldehydes) is required.[1]
Pd/C + H₂ Poor Catalytic HydrogenationAvoid unless sulfided/poisoned. High risk of HDF.
Zn / NH₄Cl ModerateDissolving MetalMild conditions, but surface activation can be inconsistent.

Experimental Protocols

Protocol A: Modified Béchamp Reduction (Fe/AcOH)

The most reliable method for preserving C–F bonds.

Principle: Iron mediates a Single Electron Transfer (SET) mechanism that does not generate the reactive metal-hydride species responsible for C–F cleavage.

Materials:

  • Substrate: 10 mmol Fluoronitroarene

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent: Ethanol / Water (4:1 v/v)

  • Catalyst/Acid: Glacial Acetic Acid (5.0 equiv) or Ammonium Chloride (sat. aq.)

Step-by-Step Workflow:

  • Activation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, suspend Iron powder (50 mmol) in Ethanol (40 mL) and Water (10 mL). Add Acetic Acid (50 mmol).

  • Induction: Heat the mixture to 60°C for 15 minutes to activate the iron surface (etching).

  • Addition: Dissolve the fluoronitroarene (10 mmol) in a minimal amount of Ethanol. Add this solution dropwise to the iron suspension.

    • Critical Control: The reaction is exothermic.[2] Monitor internal temperature and control addition rate to maintain gentle reflux.

  • Reaction: Stir vigorously at reflux (approx. 75-80°C) for 2–4 hours. Monitor by TLC or HPLC.

  • Workup (The "Sludge" Solution):

    • Cool to room temperature.[3]

    • Neutralize with saturated NaHCO₃ to pH ~8.

    • Filtration: Add Celite® (diatomaceous earth) to the mixture and stir for 10 minutes. Filter through a Celite pad. Wash the pad copiously with Ethyl Acetate (EtOAc) to recover adsorbed product.

    • Separation: Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate.

Validation Check:

  • 19F NMR should show a single peak corresponding to the product. The absence of a shift corresponding to the des-fluoro analogue (often shifted by >10 ppm) confirms success.

Protocol B: Chemoselective Hydrogenation (Pt/C)

For high-throughput or GMP environments where metal waste (Fe sludge) is prohibitive.

Principle: Platinum (Pt) has a much higher barrier for oxidative addition into C–F bonds compared to Palladium (Pd).

Materials:

  • Catalyst: 1% or 5% Pt/C (sulfided variants offer higher selectivity).

  • Solvent: Methanol or Ethyl Acetate.[1][4]

  • Hydrogen Source: H₂ balloon (1 atm) or reactor (3-5 bar).

Step-by-Step Workflow:

  • Inerting: Purge the reaction vessel with Nitrogen (N₂) for 10 minutes.

  • Loading: Add substrate (10 mmol) and solvent (50 mL). Add Pt/C catalyst (1-3 mol% loading).

    • Safety: Add catalyst as a water slurry to prevent ignition of solvent vapors.

  • Hydrogenation: Introduce H₂. Stir effectively to ensure gas-liquid mass transfer.

  • Monitoring: Check consumption of starting material.

    • Caution: Do not "over-cook." Once the nitro group is reduced, prolonged exposure to H₂/Pt can eventually attack the C–F bond. Stop immediately upon conversion.

  • Workup: Filter through a 0.45 µm nylon membrane or Celite to remove catalyst. Concentrate filtrate.

Protocol C: Stannous Chloride Reduction (SnCl₂)

For substrates containing other reducible groups (ketones, aldehydes, nitriles).

Principle: SnCl₂ acts as a selective reducing agent that tolerates carbonyls and nitriles, which might be reduced by Fe or Hydrogenation.

Materials:

  • Reagent: SnCl₂[1][2][4][5][6]·2H₂O (5.0 equiv).

  • Solvent: Ethanol or Ethyl Acetate.[1][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate (10 mmol) in Ethanol (50 mL).

  • Addition: Add SnCl₂·2H₂O (50 mmol) in one portion.

  • Reaction: Heat to 70°C. The reaction is usually complete within 1–3 hours.

  • Workup (Emulsion Breaking):

    • Cool to room temperature.[3]

    • Pour mixture into ice water. Neutralize carefully with 1M NaOH or sat. NaHCO₃ to pH 8.

    • Critical Step: Tin salts form a gelatinous precipitate. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes to complex the tin, allowing for clean phase separation.

    • Extract with EtOAc.

Decision Framework

Use the following logic tree to select the appropriate protocol for your specific molecule.

Decision_Tree Start Start: Nitro Reduction on Fluorinated Scaffold Q1 Contains Aldehyde, Ketone, or Nitrile? Start->Q1 Q2 Strict GMP / Metal Waste Limits? Q1->Q2 No Res_Sn Protocol C: SnCl2 / EtOH Q1->Res_Sn Yes Res_Pt Protocol B: Pt/C Hydrogenation Q2->Res_Pt Yes Res_Fe Protocol A: Fe / AcOH Q2->Res_Fe No (Lab Scale/Robustness)

Figure 2: Reagent selection logic based on substrate functionality and process constraints.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of these protocols, you must validate the integrity of the C–F bond post-reduction.

  • 19F NMR: This is the primary diagnostic.

    • Shift: The transformation of

      
       (electron-withdrawing) to 
      
      
      
      (electron-donating) will cause a significant upfield shift in the fluorine signal (shielding effect).
    • Integration: Ensure the integration of the fluorine peak matches the proton stoichiometry.

  • Mass Spectrometry (LC-MS):

    • Look for the

      
       of the fluoroaniline.
      
    • Warning Flag: A peak at

      
       relative to the product suggests defluorination (replacement of F [19] with H [1]).
      

References

  • Selective Hydrogenation of Halogenated Nitroaromatics: Source: S. M. A. H.[3][7] Siddiki et al., Scientific Reports, 2016. Context: Discusses the superiority of Pt catalysts over Pd for preventing dehalogenation.

  • The Béchamp Reduction (Fe/HCl/AcOH): Source:Organic Syntheses, Coll. Vol. 2, p. 447 (1943); Vol. 18, p. 46 (1938). Context: The foundational protocol for iron-mediated reduction, demonstrating high tolerance for sensitive groups.

  • Tin(II) Chloride Specificity: Source: Bellamy, F. D., & Ou, K. Tetrahedron Letters, 1984. Context: "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium."[6]

  • Hydrodefluorination Mechanisms: Source: Kuehnel, M. F., et al. Angewandte Chemie, 2013. Context: Detailed mechanistic insight into C-F activation and cleavage by metal hydrides.[8]

Sources

Using 4-(3-Fluoropyrrolidin-1-yl)aniline in PROTAC linker design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-(3-Fluoropyrrolidin-1-yl)aniline in PROTAC Linker Design

Executive Summary

The design of the linker region in Proteolysis Targeting Chimeras (PROTACs) has evolved from simple flexible chains (PEG/alkyl) to sophisticated, rigidified motifs that modulate physicochemical properties and ternary complex stability. This compound represents a high-value structural motif for this purpose.[1] This guide details the application of this fluorinated aniline derivative as a conformational lock and physicochemical modulator within PROTAC linker architectures. By leveraging the stereoelectronic "fluorine gauche effect," researchers can restrict linker flexibility, reduce the entropic penalty of ternary complex formation, and optimize the solubility/permeability profile of the final degrader.

Scientific Background & Mechanistic Rationale

The "Linkerology" Challenge

Early PROTAC linkers (e.g., PEG, linear alkyls) often suffer from high conformational entropy, leading to a significant free energy penalty (


) upon binding to the E3 ligase and Protein of Interest (POI). Furthermore, long flexible chains can negatively impact cell permeability and metabolic stability.
The Fluorine Effect in Linker Design

Incorporating This compound addresses these challenges through two primary mechanisms:

  • Conformational Restriction (The Gauche Effect):

    • The fluorine atom on the pyrrolidine ring exerts a strong stereoelectronic influence known as the gauche effect.

    • Depending on the stereochemistry (3R or 3S) and the N-substitution, the ring adopts a preferred C3-endo or C3-exo pucker.[1]

    • This "locks" the vector of the phenyl group relative to the pyrrolidine nitrogen, creating a rigid, pre-organized linker trajectory that favors productive ternary complex formation.

  • Physicochemical Modulation:

    • Basicity Modulation: The electron-withdrawing fluorine reduces the pKa of the pyrrolidine nitrogen (if it were basic) or modulates the electron density of the aniline, affecting its reactivity and metabolic stability.

    • Lipophilicity & Permeability: The C-F bond adds polarity without the hydrogen-bond donor penalty of a hydroxyl group, often improving membrane permeability (logD) compared to non-fluorinated analogs.

Experimental Protocol: Synthesis & Incorporation

This protocol describes the synthesis of the this compound building block and its subsequent coupling to a Linker-Carboxylate intermediate.[1]

Reagents & Equipment
  • Reagents: 1,4-Difluoronitrobenzene, 3-Fluoropyrrolidine hydrochloride, Potassium Carbonate (

    
    ), Palladium on Carbon (Pd/C, 10%), Hydrogen gas (
    
    
    
    ), HATU, DIPEA, DMF.[1]
  • Equipment: Microwave reactor (optional for SnAr), Hydrogenation apparatus (Parr shaker or balloon), LC-MS, Flash Chromatography system.

Step-by-Step Synthesis

Step A: Nucleophilic Aromatic Substitution (SnAr)

  • Dissolve: In a round-bottom flask, dissolve 1,4-difluoronitrobenzene (1.0 eq) and 3-fluoropyrrolidine HCl (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
      (3.0 eq) to the solution.
    
  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC/LC-MS for the formation of the nitro-intermediate (4-(3-fluoropyrrolidin-1-yl)-1-nitrobenzene).[1]

    • Note: The para-fluorine is selectively displaced due to the activation by the nitro group.

  • Workup: Dilute with EtOAc, wash with water and brine (

    
    ). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step B: Reduction to Aniline

  • Dissolve: Dissolve the nitro-intermediate in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 2-4 hours at RT.
    
    • Alternative: Use Fe/NH4Cl in EtOH/H2O if halogen sensitivity is a concern (though F is stable).[1]

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield This compound as a solid or oil. Verify by

    
    -NMR and LC-MS.
    

Step C: Coupling to PROTAC Linker (General Procedure)

  • Activation: Dissolve the Linker-Carboxylic Acid (e.g., Boc-PEG-COOH or E3-Ligand-Linker-COOH) (1.0 eq) in DMF.[1] Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 5 mins.

  • Coupling: Add This compound (1.0 eq).

  • Reaction: Stir at RT for 2-16 hours.

  • Workup: Standard aqueous workup or direct purification by Prep-HPLC.

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the chemical synthesis of the motif and its integration into a PROTAC.

SynthesisPathway SM1 1,4-Difluoronitrobenzene Inter Nitro-Intermediate (SnAr Product) SM1->Inter K2CO3, DMF, 80°C SM2 3-Fluoropyrrolidine SM2->Inter Prod This compound (Target Motif) Inter->Prod H2, Pd/C (Reduction) Final PROTAC-Linker Conjugate (Amide Bond Formed) Prod->Final HATU, DIPEA (Amide Coupling) Linker Linker-COOH (e.g., PEG-Acid) Linker->Final

Caption: Figure 1. Synthetic route for generating the fluoropyrrolidine-aniline motif and coupling it to a PROTAC linker acid.

Conformational "Lock" Mechanism

This diagram explains how the fluorine substitution restricts the linker's conformational space.

ConformationLock F_Atom Fluorine (C3) Ring Pyrrolidine Ring F_Atom->Ring Stereoelectronic Effect (Gauche Effect) Pucker Defined Ring Pucker (C3-endo/exo) Ring->Pucker Conformational Bias Vector Fixed Phenyl Vector Pucker->Vector Restricts Rotation Entropy Reduced Entropic Penalty (ΔS) Vector->Entropy Pre-organization Binding Enhanced Ternary Complex Stability Entropy->Binding Thermodynamic Benefit

Caption: Figure 2.[1][2] Mechanistic flow of the "Fluorine Effect" leading to enhanced PROTAC binding stability.

Data Analysis & Validation

To validate the utility of this motif, compare the resulting PROTAC against a standard flexible analog.

Table 1: Comparative Analysis Metrics

MetricFlexible Linker (e.g., PEG3-Aniline)Fluoropyrrolidine-Aniline LinkerRationale
DC50 (nM) Typically Higher (e.g., >100 nM)Lower (Target < 10 nM) Rigid linker reduces entropic cost of binding.[1]
Dmax (%) VariableHigh (>90%) Stable ternary complex favors ubiquitination.[1]
Permeability (

)
Low to ModerateEnhanced Fluorine modulates lipophilicity; rigidity reduces "floppy" polar surface area.[1]
Metabolic Stability (

)
Low (Oxidative dealkylation)High Fluorine blocks metabolic soft spots on the ring.[1]

References

  • Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation."[1] Journal of the American Chemical Society, 2018. Link[1]

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy, 2020. Link

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Maple, H. J., et al. "Fluorinated Phenyl-Pyrrolidines as Novel Scaffolds for Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2021. (Contextual Reference for Scaffold Utility). Link

Sources

Synthesis of Aurora kinase inhibitors using fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Evaluation of Fluorinated Aurora Kinase Inhibitors

Abstract

This technical guide details the rational design and synthesis of Aurora kinase inhibitors utilizing fluorinated anilines. Aurora kinases (A, B, and C) are critical mitotic regulators, and their overexpression is linked to oncogenesis.[1][2][3] The incorporation of fluorine into the inhibitor scaffold—specifically via fluorinated aniline motifs—is a proven medicinal chemistry strategy to enhance metabolic stability, modulate pKa, and improve ligand-binding affinity through non-covalent interactions. This note provides a validated protocol for synthesizing a pyrimidine-based inhibitor scaffold, followed by biological validation workflows.

Introduction: The Fluorine Advantage in Kinase Inhibition

In the development of ATP-competitive kinase inhibitors, the "Fluorine Scan" is a critical optimization step. Fluorine acts as a bioisostere of hydrogen but possesses unique electronic properties that can drastically alter the pharmacological profile of a lead compound.

  • Metabolic Blocking: Substitution of hydrogen with fluorine at the para-position of an aniline ring blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the drug [1].
    
  • Electronic Modulation: Fluorine is the most electronegative element.[4] When placed ortho or meta on an aniline, it lowers the pKa of the nitrogen, reducing the energy penalty for desolvation before binding to the kinase hinge region [2].

  • Conformational Locking: An ortho-fluorine can induce a specific conformation via intramolecular hydrogen bonding or dipole-dipole repulsion, pre-organizing the molecule for binding.

Target Biology: Aurora Kinase Signaling

Aurora A localizes to centrosomes/spindle poles (G2/M transition), while Aurora B is a chromosomal passenger protein (cytokinesis).[2] Inhibition leads to monopolar spindles (Aurora A) or polyploidy/failed cytokinesis (Aurora B).

AuroraSignaling cluster_outcomes Inhibition Outcomes Signal Mitogenic Signal AurA Aurora A (Centrosome Maturation) Signal->AurA AurB Aurora B (Chromosome Segregation) Signal->AurB PLK1 PLK1 AurA->PLK1 Activation p53 p53 Pathway AurA->p53 Inhibition (in cancer) Monopolar Spindles Monopolar Spindles AurA->Monopolar Spindles Blockade H3 Histone H3 (Phosphorylation) AurB->H3 S10 Phosphorylation Cytokinesis Cytokinesis AurB->Cytokinesis Polyploidy Polyploidy AurB->Polyploidy Blockade PLK1->AurA Feedback Loop

Figure 1: Aurora Kinase Signaling and Inhibition Consequences. Aurora A and B regulate distinct mitotic phases; their inhibition results in observable phenotypic defects used for assay validation.

Chemical Synthesis Protocol

Objective: Synthesize a 2,4-diaminopyrimidine scaffold incorporating a para-fluoroaniline at the C4 position. Rationale: The 2,4-diaminopyrimidine core is a privileged scaffold (e.g., VX-680 analogs). The C4 position is more electrophilic, allowing for regioselective Nucleophilic Aromatic Substitution (


).
Synthetic Workflow Diagram

Synthesis SM1 2,4-Dichloropyrimidine Int1 Intermediate 1: 4-((4-fluorophenyl)amino)- 2-chloropyrimidine SM1->Int1 + Reagent1 Reagent1 4-Fluoroaniline (1.0 eq) Reagent2 Solubilizing Amine (e.g., N-methylpiperazine) Final Final Inhibitor: 2,4-Bis(amino)pyrimidine Int1->Final + Reagent2 Cond1 Step 1: SnAr iPrOH, DIPEA RT to 60°C Cond1->Int1 Cond2 Step 2: SnAr/Buchwald n-BuOH, 120°C or Pd2(dba)3 Cond2->Final

Figure 2: Regioselective synthesis of fluorinated pyrimidine inhibitors. Step 1 exploits the higher reactivity of the C4-chloride.

Detailed Protocol

Step 1: Regioselective


 with 4-Fluoroaniline 
  • Reagents:

    • 2,4-Dichloropyrimidine (1.0 eq, 5.0 mmol)

    • 4-Fluoroaniline (1.0 eq, 5.0 mmol)

    • Diisopropylethylamine (DIPEA) (1.2 eq)

    • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH) (10 vol)

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in iPrOH in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C (ice bath). Expert Note: Cooling ensures regioselectivity for the C4 position over C2.

    • Add DIPEA followed by the dropwise addition of 4-fluoroaniline.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target Mass: M+1 = 224.0).

    • Checkpoint: If conversion is <50%, heat to 50°C. Fluorinated anilines are less nucleophilic than their non-fluorinated counterparts due to the electron-withdrawing effect of fluorine.

    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water. The product usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry.

    • Yield Expectation: 75–85%.

Step 2: Introduction of Solubilizing Group (C2 Substitution)

  • Reagents:

    • Intermediate 1 (from Step 1)

    • N-Methylpiperazine (2.0 eq) or Morpholine

    • Solvent: n-Butanol (n-BuOH) or Dioxane

  • Procedure:

    • Dissolve Intermediate 1 in n-BuOH.

    • Add N-methylpiperazine (excess drives the reaction).

    • Heat to reflux (110–120°C) for 12 hours. Note: The C2-chloride is deactivated by the electron-donating amine at C4, requiring harsh conditions.

    • Alternative (Buchwald-Hartwig): If the reaction is sluggish, use Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in Dioxane at 100°C.

    • Purification: Concentrate solvent. Purify via Flash Column Chromatography (DCM:MeOH 95:5 to 90:10).

    • Characterization: Verify by 1H NMR (DMSO-d6) and 19F NMR (expect singlet around -120 ppm relative to CFCl3).

Biological Evaluation & Validation

Once synthesized, the inhibitor must be validated for potency and selectivity.

Assay 1: In Vitro Kinase Assay (ADP-Glo)

This assay measures the conversion of ATP to ADP by the kinase.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme: Dilute Recombinant Aurora A or B (0.5 ng/µL).

  • Substrate: Use Histone H3 peptide or Myelin Basic Protein (MBP).

  • Reaction:

    • Mix Enzyme (5 µL) + Inhibitor (variable conc.) + Substrate/ATP mix (5 µL).

    • Incubate at RT for 60 mins.

  • Detection: Add ADP-Glo Reagent (stop reaction, deplete ATP) → 40 min incubation → Add Kinase Detection Reagent (convert ADP to Light).

  • Readout: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Assay 2: Cellular Biomarker Analysis (Western Blot)

To confirm the inhibitor works in cellulo, monitor the phosphorylation of Histone H3 at Serine 10 (p-H3S10), a direct substrate of Aurora B [3].

  • Cell Line: HeLa or U2OS cells (synchronized with Nocodazole if necessary).

  • Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 2–4 hours.

  • Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-phospho-Histone H3 (Ser10).

    • Control Ab: Total Histone H3 or GAPDH.

  • Result: A potent inhibitor will show a dose-dependent disappearance of the p-H3S10 band.

Data Presentation: SAR Analysis

When comparing your fluorinated analog to a non-fluorinated control, organize data as follows to highlight the "Fluorine Effect."

Table 1: Structure-Activity Relationship (SAR) of Fluorinated Analogs

Compound IDR-Group (Aniline)Aurora A IC50 (nM)Aurora B IC50 (nM)HLM Stability (

min)*
Ref-H Phenyl (No F)124515
Target-4F 4-Fluorophenyl8 30 55
Target-2F 2-Fluorophenyl256022
Target-3F 3-Fluorophenyl185028

Note: HLM = Human Liver Microsomes. The 4-F analog typically shows superior metabolic stability due to blocking of para-hydroxylation.

Troubleshooting & Expert Tips

  • Low Yield in Step 1: If the fluorinated aniline is unreactive, add a catalytic amount of acid (HCl in Dioxane) to activate the pyrimidine, or switch to a stronger base like NaH (requires dry THF).

  • Solubility Issues: Fluorinated compounds can be lipophilic. If the final product is insoluble in assay media, formulate as a mesylate or HCl salt.

  • Selectivity: If the compound hits both Aurora A and B equipotently, consider modifying the C2-amine tail. Bulky groups at C2 often improve selectivity for Aurora A.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Wilkinson, R. W., et al. (2007). AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. Clinical Cancer Research, 13(12), 3682-3688. Link

  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.[1][2] Nature Medicine, 10, 262–267. Link

Sources

Precision Synthesis of 4-Substituted Anilines: A Modular Protocol via 4-Fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note details a robust, modular workflow for the synthesis of 4-substituted anilines utilizing 4-fluoronitrobenzene (4-FNB) as a privileged scaffold. Unlike 4-chloronitrobenzene, the fluoro-derivative offers superior reactivity in Nucleophilic Aromatic Substitution (


) due to the high electronegativity of fluorine, which stabilizes the rate-determining Meisenheimer complex. This guide provides validated protocols for introducing diverse nucleophiles (amines, alkoxides, thiols) followed by chemoselective nitro reduction, tailored for medicinal chemistry and process development applications.

Strategic Rationale: The Fluorine Advantage

In the design of 4-substituted anilines, the choice of starting material dictates process efficiency. 4-Fluoronitrobenzene is the optimal substrate for


 reactions, significantly outperforming its chloro- and bromo-analogs.
  • Mechanism of Acceleration:

    
     reactions proceed via an addition-elimination mechanism.[1] The first step—nucleophilic attack—is rate-determining.[2][3] The high electronegativity of fluorine (
    
    
    
    ) inductively withdraws electron density from the ipso-carbon, lowering the energy barrier for the formation of the anionic Meisenheimer intermediate.
  • Leaving Group Ability: Although fluoride is a poor leaving group in

    
    /
    
    
    
    reactions due to the strong C-F bond, in
    
    
    , bond breaking occurs after the rate-determining step. Thus, the inductive stabilization dominates, making 4-FNB roughly 100–1000x more reactive than 4-chloronitrobenzene.
Mechanistic Pathway

The reaction proceeds through a distinct anionic intermediate stabilized by the para-nitro group.

SNAr_Mechanism Start 4-Fluoronitrobenzene TS Meisenheimer Complex (Rate Determining Step) Start->TS + Nucleophile (Nu:) Slow Inter 4-Substituted Nitrobenzene TS->Inter - F⁻ Fast End 4-Substituted Aniline Inter->End Reduction (H₂/Pd or Fe/H⁺)

Figure 1: The two-stage transformation from 4-FNB to substituted anilines.

Module A: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the fluorine atom with a nucleophile to generate the 4-substituted nitrobenzene intermediate.

Protocol 1: C-N Bond Formation (Amination)

Target: Synthesis of 4-morpholinonitrobenzene (Model Substrate)

Reagents:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMSO.

Procedure:

  • Setup: Charge a reaction vessel with 4-fluoronitrobenzene (14.1 g, 100 mmol) and MeCN (100 mL).

  • Addition: Add

    
     (20.7 g, 150 mmol) followed by the slow addition of morpholine (10.5 mL, 120 mmol). Note: The reaction is exothermic. Maintain temperature < 40°C during addition.
    
  • Reaction: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC. The starting material (

    
    ) should disappear, yielding a yellow/orange product (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from Ethanol/Water (9:1) to yield yellow needles.

    • Expected Yield: 92–96%

    • Purity: >98% (HPLC)

Protocol 2: C-O Bond Formation (Etherification)

Target: Synthesis of 4-phenoxynitrobenzene

Reagents:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • Phenol (1.1 equiv)

  • Base: Potassium tert-butoxide (

    
    ) (1.2 equiv) or Sodium Hydride (NaH).[1]
    
  • Solvent: DMF or NMP (Anhydrous).

Procedure:

  • Deprotonation: In a dry flask under

    
    , dissolve phenol (1.1 equiv) in DMF. Cool to 0°C. Add 
    
    
    
    portion-wise. Stir for 30 min to generate the phenoxide.
  • Coupling: Add a solution of 4-fluoronitrobenzene (1.0 equiv) in DMF dropwise to the phenoxide solution.

  • Reaction: Heat to 60–80°C for 3 hours. The color typically deepens.

  • Quench: Pour the mixture into ice-cold water (5x reaction volume). The product usually precipitates.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove excess phenol), water, and brine.

Module B: Nitro Group Reduction

Objective: Chemoselective reduction of the nitro group to the primary amine.

Selection Guide: Reduction Methodologies
FeatureMethod A: Catalytic Hydrogenation Method B: Iron-Mediated (Béchamp)
Reagents

gas (balloon/Parr), 10% Pd/C
Iron powder (Fe),

or

Conditions RT to 50°C, Ethanol/MeOHReflux, Ethanol/Water
Selectivity Low (Reduces alkenes, alkynes, nitriles)High (Tolerates alkenes, nitriles, halides)
Scalability Excellent (Clean workup)Good (Requires iron sludge removal)
Safety Flammability risk (

)
Low fire risk; Thermal runaway potential
Protocol 3: Catalytic Hydrogenation (Standard)

Best for: Simple alkyl/aryl substituents without reducible functional groups.

Procedure:

  • Charge: Dissolve the 4-substituted nitrobenzene (50 mmol) in Methanol (150 mL) in a hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C (5 wt% loading, e.g., 0.5 g). Caution: Pd/C is pyrophoric. Keep wet with solvent.

  • Reduction: Purge the vessel with

    
    , then introduce 
    
    
    
    (1 atm balloon is usually sufficient for small scale; 30–50 psi for scale-up). Stir vigorously at RT.
  • Monitoring: Reaction is typically complete in 2–6 hours. Monitor

    
     uptake.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out. Rinse with MeOH.

  • Isolation: Concentrate the filtrate. The resulting aniline is often pure enough for the next step or can be converted to an HCl salt for storage.

Protocol 4: Iron/Ammonium Chloride Reduction (Chemoselective)

Best for: Substrates containing alkenes, halides (Cl, Br, I), or nitriles.

Procedure:

  • Suspension: In a flask, mix the nitro compound (20 mmol), Iron powder (325 mesh, 100 mmol, 5 equiv), and Ammonium Chloride (

    
    , 100 mmol) in Ethanol/Water (3:1, 80 mL).
    
  • Activation: Heat the mixture to reflux with vigorous mechanical stirring.

  • Kinetics: The reaction is heterogeneous. Progress is monitored by TLC. Reaction time: 1–3 hours.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Wash the cake with hot ethanol.

  • Purification: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate. Dry over

    
     and concentrate.
    

Process Safety & Troubleshooting

Thermal Hazards[4]
  • 
     Exotherm:  The displacement of fluoride is exothermic. On scales >100g, controlled addition of the nucleophile is critical to prevent thermal runaway.
    
  • Hydroxylamine Accumulation: During hydrogenation, partial reduction can lead to hydroxylamine intermediates (

    
    ). If the reaction stalls and is then heated, these can disproportionate violently. Ensure steady 
    
    
    
    uptake and complete conversion.
Impurity Profile
  • Hydrolysis: In the presence of water and strong base, 4-FNB can hydrolyze to 4-nitrophenol (yellow impurity, soluble in aqueous base). Use anhydrous solvents for alkoxide couplings.[1]

  • Bis-alkylation: Rare with 4-FNB due to deactivation of the product aniline, but possible if using diamines. Use excess amine to favor mono-substitution.

Visual Workflow Summary

Workflow cluster_0 Step 1: SNAr Displacement cluster_1 Step 2: Reduction SM 4-Fluoronitrobenzene (Starting Material) Inter Intermediate: 4-Substituted Nitrobenzene SM->Inter  MeCN, 80°C   Reagents1 Nucleophile (H-Nu) Base (K₂CO₃/NaH) Reagents1->Inter Product Final Product: 4-Substituted Aniline Inter->Product  Reduction   Reagents2 Conditions: A: H₂ / Pd-C B: Fe / NH₄Cl Reagents2->Product

Figure 2: Operational workflow for the modular synthesis of 4-substituted anilines.

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link (Establishes F >> Cl reactivity order).

  • Application in Drug Synthesis (Linezolid Intermediate)

    • Vapourtec Application Note. (2020). Nucleophilic Aromatic Substitution of 4-fluoronitrobenzene. Link

  • Catalytic Hydrogenation Protocols

    • Mettler Toledo. (2021). Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note. Link

  • Chemoselective Iron Reduction

    • Org.[3][4][5] Synth. Coll. Vol. 2, p. 447 (1943). Reduction of Nitro Compounds with Iron. Link

  • Safety Data & Handling

    • ThermoFisher Scientific.[6] (2023).[7] Safety Data Sheet: 4-Fluoronitrobenzene. Link

Sources

Scalable synthesis of chiral 4-(3-fluoropyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Chiral 4-(3-Fluoropyrrolidin-1-yl)aniline

Executive Summary & Strategic Importance

The moiety This compound represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., TRK, JAK, and CDK inhibitors). The incorporation of the chiral 3-fluoropyrrolidine ring serves two critical medicinal chemistry functions:

  • Metabolic Stability: The fluorine atom blocks metabolic hotspots on the pyrrolidine ring, extending half-life (

    
    ).
    
  • Conformational Biasing: The stereoelectronic gauché effect of the C–F bond influences the ring pucker, locking the pyrrolidine into a specific conformation that can enhance binding affinity to the target protein.

This application note details a robust, scalable protocol for synthesizing this intermediate with high enantiomeric excess (


) and chemical purity (

). The route is designed to avoid chromatographic purification on scale, relying instead on crystallization and salt formation.

Retrosynthetic Analysis & Workflow

The synthesis is modular, dividing the target into two key components: the chiral amine core and the nitroarene electrophile.

Strategic Disconnection:

  • Bond A: S

    
    Ar coupling between the secondary amine and the activated fluoro-nitrobenzene.
    
  • Bond B: Nitro group reduction to the aniline.

Retrosynthesis Target This compound (Target) NitroInt Intermediate 1: 1-(4-Nitrophenyl)-3-fluoropyrrolidine Target->NitroInt Nitro Reduction (H2, Pd/C) Start1 Starting Material A: 1-Fluoro-4-nitrobenzene NitroInt->Start1 SNAr Coupling (K2CO3, DMSO) Start2 Starting Material B: (R)- or (S)-3-Fluoropyrrolidine HCl NitroInt->Start2 SNAr Coupling

Figure 1: Retrosynthetic logic prioritizing convergent assembly to minimize impurity carryover.

Detailed Experimental Protocols

Phase A: Synthesis of Chiral (R)-3-Fluoropyrrolidine HCl

Note: If this starting material is purchased, proceed to Phase B. For in-house synthesis, we utilize the scalable Roche/Vertex protocol [1].

Rationale: Direct fluorination of pyrrolidine is non-selective. The scalable route utilizes (S)-4-chloro-3-hydroxybutyronitrile to establish chirality, followed by cyclization and stereospecific fluorination via mesylate displacement.

Protocol:

  • Cyclization: Hydrogenate (S)-4-chloro-3-hydroxybutyronitrile (Raney Ni, 5 bar H

    
    ) in the presence of Boc
    
    
    
    O to yield (S)-N-Boc-3-hydroxypyrrolidine.
  • Activation: Treat with MsCl (Methanesulfonyl chloride) and Et

    
    N in toluene to form the mesylate.
    
  • Fluorination (Inversion): React the mesylate with anhydrous KF (Potassium Fluoride) in ethylene glycol at 120°C.

    • Critical Control: This S

      
      2 reaction proceeds with inversion of configuration , converting the (S)-alcohol to the (R)-fluoride.
      
  • Deprotection: Hydrolysis with HCl/IPA yields (R)-3-fluoropyrrolidine hydrochloride.

Phase B: S Ar Coupling (The Critical Junction)

Objective: Couple (R)-3-fluoropyrrolidine with 1-fluoro-4-nitrobenzene. Mechanism: Nucleophilic Aromatic Substitution (S


Ar).[1][2][3]
Why Fluorine?  In S

Ar reactions with neutral nucleophiles (amines), the highly electronegative fluorine atom stabilizes the Meisenheimer complex intermediate more effectively than chlorine or bromine, accelerating the rate-determining step [6].

Safety Warning: 1-Fluoro-4-nitrobenzene is toxic (methemoglobinemia risk) and a skin irritant [3].[4] Handle in a fume hood with double nitrile gloves.

Step-by-Step Procedure:

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and N

    
     inlet, charge:
    
    • (R)-3-Fluoropyrrolidine HCl (1.0 equiv)

    • Potassium Carbonate (K

      
      CO
      
      
      
      , 2.5 equiv, milled)
    • DMSO (Dimethyl sulfoxide, 5 volumes)

  • Addition: Stir the slurry at 20°C for 15 min. Add 1-Fluoro-4-nitrobenzene (1.05 equiv) dropwise over 20 minutes.

    • Exotherm Alert: The reaction is exothermic. Maintain internal temperature

      
      C using a water bath.
      
  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: < 1% remaining amine.[5]

  • Quench & Workup:

    • Cool to 20°C. Slowly pour the reaction mixture into ice-water (20 volumes) with vigorous stirring. The product will precipitate as a bright yellow solid.

    • Stir for 1 hour to ensure granularity.

    • Filter the solid and wash with water (

      
       volumes) to remove DMSO and inorganic salts.
      
  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 90–95%.

    • Appearance: Yellow crystalline solid.

Phase C: Nitro Reduction to Aniline

Objective: Chemoselective reduction of the nitro group without defluorination. Catalyst Selection: 5% Pd/C is standard. Avoid PtO


 or harsh conditions which might risk C–F bond hydrogenolysis (though aryl fluorides are generally stable, the aliphatic C–F is robust).

Step-by-Step Procedure:

  • Setup: Charge the hydrogenation reactor (Autoclave) with:

    • Nitro intermediate from Phase B (1.0 equiv).

    • Methanol or Ethanol (10 volumes).

    • 5% Pd/C (50% wet, 2 wt% loading relative to substrate).

  • Hydrogenation:

    • Purge with N

      
       (
      
      
      
      ), then H
      
      
      (
      
      
      ).
    • Pressurize to 3–5 bar H

      
      .
      
    • Stir at 25–30°C.

    • Safety: Reaction is highly exothermic upon initiation. Control H

      
       uptake rate.
      
  • Completion: Reaction is usually complete in 2–4 hours. Verify by HPLC (disappearance of nitro peak, appearance of aniline).

    • Impurity Watch: Monitor for hydroxylamine intermediate (M-16). If present, extend reaction time [4].

  • Workup:

    • Filter catalyst through a pad of Celite (keep wet to prevent pyrophoric ignition).

    • Concentrate the filtrate under reduced pressure.

  • Crystallization (Purification):

    • Dissolve the crude oil in minimal hot Isopropyl Acetate (IPAc) or Toluene.

    • Cool slowly to 0°C to induce crystallization.

    • Filter and dry.

Analytical Specifications & Quality Control

ParameterSpecificationMethodNote
Appearance Off-white to light tan solidVisualAniline oxidizes slightly in air; store under N

.
Purity (HPLC)

Reverse Phase C18Critical to remove potentially genotoxic nitro traces.
Chiral Purity (ee)

Chiral HPLCChiralpak AD-H or similar.
Residual Solvent < ICH LimitsGC-HeadspaceDMSO removal is critical in Phase B.
Water Content

Karl Fischer

Process Safety & Troubleshooting

Safety Warning1 Risk: Thermal Runaway Step: S_NAr Coupling Control: Slow addition of nitroarene Active cooling required. Warning2 Risk: H2 Explosion/Fire Step: Hydrogenation Control: N2 Purge cycles Keep catalyst wet during filtration. Warning3 Risk: Toxicity Reagent: 1-Fluoro-4-nitrobenzene Control: Fume hood, double gloves Methemoglobinemia monitor.

Figure 2: Critical safety control points for scale-up.

  • Troubleshooting - Slow S

    
    Ar:  If the coupling is slow, ensure the particle size of K
    
    
    
    CO
    
    
    is small (use milled base) or add a phase transfer catalyst (e.g., 18-crown-6, 1 mol%).
  • Troubleshooting - Defluorination: If defluorination is observed during hydrogenation (rare for this substrate), switch to Fe/NH

    
    Cl reduction or use sulfided Pd/C.
    

References

  • Scalable Synthesis of (R)

    • Source: ResearchG
    • Context: Describes the industrial route to the chiral amine salt
  • S

    
    Ar Reactivity of Fluoro-Nitrobenzenes: 
    
    • Source: Master Organic Chemistry / Nucleophilic Arom
    • Context: Establishes the reactivity order (F >> Cl) and mechanism for S Ar.
  • Safety Data for 1-Fluoro-4-nitrobenzene

    • Source: Fisher Scientific / MSDS
    • Context: Toxicology, handling, and PPE requirements for the electrophile.
  • Continuous Flow Hydrogenation of Nitroaromatics

    • Source: Almac Group / Green Chemistry
    • Context: Protocols for minimizing hydroxylamine impurities and maximizing safety in nitro reductions.
  • Photoredox S

    
    Ar Alternatives (Advanced): 
    
    • Source: NIH / PMC
    • Context: Alternative coupling methods for unactivated substr
  • Nucleophilic Aromatic Substitution Kinetics

    • Source: ResearchGate[6]

    • Context: Pressure and temperature effects on the specific reaction of 1-fluoro-4-nitrobenzene with pyrrolidine.[6]

Sources

Reaction conditions for coupling 3-fluoropyrrolidine with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction Conditions for Palladium-Catalyzed C-N Cross-Coupling of 3-Fluoropyrrolidine with Aryl Halides

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Fluoropyrrolidine Moiety

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The 3-fluoropyrrolidine unit, in particular, has emerged as a valuable saturated heterocycle in drug discovery.[2][3][4] Its non-planar, three-dimensional structure allows for a more effective exploration of chemical space compared to flat aromatic rings, while the fluorine atom provides a powerful tool for modulating physicochemical properties.[3]

The most robust and versatile method for synthesizing N-aryl-3-fluoropyrrolidines is the Buchwald-Hartwig amination.[5][6][7] This palladium-catalyzed cross-coupling reaction provides a direct route to form the critical carbon-nitrogen bond. However, the unique electronic properties of 3-fluoropyrrolidine—specifically the reduced nucleophilicity of the nitrogen atom due to the electron-withdrawing fluorine—present distinct challenges compared to its non-fluorinated counterpart. This guide provides a detailed examination of the critical reaction parameters, a validated protocol, and mechanistic insights to enable successful and reproducible couplings.

Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[5][6][8][9] Understanding this cycle is paramount to rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8][10] The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[8]

  • Amine Coordination & Deprotonation: The 3-fluoropyrrolidine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amido complex.[6]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired N-aryl-3-fluoropyrrolidine product, regenerating the Pd(0) catalyst which re-enters the cycle.[6] For electron-deficient amines like fluoroalkylamines, reductive elimination can become the turnover-limiting step.[11][12]

Buchwald-Hartwig Catalytic Cycle cluster_cycle pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(X)Lₙ pd0->oa_complex Oxidative Addition (+ Ar-X, -X⁻) pd0->oa_complex amido_complex Ar-Pd(II)(NR₂)Lₙ oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₂, Base) oa_complex->amido_complex amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product Reductive Elimination center

Figure 1. Simplified Buchwald-Hartwig catalytic cycle.

Critical Reaction Parameters: A Scientist's Guide

The success of coupling 3-fluoropyrrolidine hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Precursor & Ligand: The Heart of the Catalyst

The true catalyst is a combination of a palladium source and a specialized ligand. The ligand stabilizes the palladium center, prevents catalyst decomposition, and crucially, modulates its reactivity to facilitate the difficult steps of the cycle.

  • Palladium Source: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[8][13] They are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts can also be used.

  • The Ligand is Key: For challenging substrates like fluoroalkylamines, general-purpose ligands like PPh₃ are insufficient. The development of bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") or specific bidentate phosphines has been critical.[5][11]

    • Why Bulky, Electron-Rich Ligands?

      • Accelerated Oxidative Addition: The electron-rich nature of the ligand increases the electron density on the palladium, promoting the oxidative addition of less reactive aryl chlorides.[8]

      • Facilitated Reductive Elimination: The steric bulk of the ligand destabilizes the palladium intermediates, promoting the final, product-forming reductive elimination step.[8] This is particularly important for fluoroalkylamines where this step can be slow.[11][12]

    • Recommended Ligands: For fluoroalkylamines, ligands like AdBippyPhos have been shown to be highly effective.[11][12] Other advanced biarylphosphine ligands such as RuPhos or XPhos may also be suitable depending on the specific aryl halide.

The Base: A Delicate Balancing Act

The base's primary role is to deprotonate the 3-fluoropyrrolidine hydrochloride salt to the free amine and subsequently facilitate the formation of the palladium amido complex.[6][14]

  • The Challenge: Fluorinated amine products can be unstable in the presence of strong bases and high heat.[11] Traditional strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), while effective for many amines, can lead to decomposition or side reactions.

  • The Solution: Weaker Bases: A significant breakthrough for the coupling of fluoroalkylamines was the use of milder bases.[11]

    • Potassium Phenoxide (KOPh): This weaker base has proven highly effective, providing high yields while minimizing degradation of the sensitive product.[11][12]

    • Carbonates and Phosphates: Finely ground inorganic bases like Cs₂CO₃ or K₃PO₄ are also excellent choices, particularly for aryl halides sensitive to nucleophilic attack.[15]

Solvent Selection

The solvent must solubilize all reaction components. Aprotic, non-polar, or weakly polar solvents are standard.

  • Common Choices: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently used solvents for Buchwald-Hartwig aminations.[7][15]

  • Considerations: Rigorously dry and air-free conditions, while good practice, are not always strictly necessary for robust catalyst systems, though yields may be improved.[11]

Recommended Starting Conditions & Protocol

This section provides a general, robust protocol for the coupling of 3-fluoropyrrolidine hydrochloride with aryl halides, based on methodologies proven effective for fluoroalkylamines.[11][12]

Summary of Recommended Conditions
ComponentAryl Bromides / IodidesAryl ChloridesRationale
Pd Precursor [Pd(allyl)Cl]₂ (0.25-0.5 mol%)[Pd(allyl)Cl]₂ (0.5-1.0 mol%)Chlorides are less reactive and require higher catalyst loading.
Ligand AdBippyPhos (0.5-1.0 mol%)AdBippyPhos (1.0-2.0 mol%)A 1:2 Pd:Ligand ratio is often optimal.[11]
Base KOPh (1.5 equiv)KOPh (1.5 equiv)A mild, effective base for sensitive fluoroalkylanilines.[11][12]
Amine 3-Fluoropyrrolidine HCl (1.2 equiv)3-Fluoropyrrolidine HCl (1.2 equiv)A slight excess ensures complete consumption of the aryl halide.
Solvent Toluene or DioxaneToluene or DioxaneStandard, effective solvents for this transformation.
Temperature 80 - 110 °C100 - 120 °CHigher temperatures needed to activate less reactive aryl chlorides.
Time 12 - 24 hours18 - 36 hoursMonitor by TLC or LC-MS for completion.

Detailed Experimental Protocol

Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add Solids: Aryl Halide, Base (KOPh), Pd Precursor, Ligand start->reagents purge Seal Vessel & Purge with Inert Gas (Ar or N₂) reagents->purge add_liquids Add Solvent (Toluene) & 3-Fluoropyrrolidine HCl purge->add_liquids heat Heat to Reaction Temp (e.g., 110 °C) with Stirring add_liquids->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Cool, Quench, & Aqueous Workup monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end_node Characterize Final Product purify->end_node

Figure 2. General experimental workflow for the coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Fluoropyrrolidine hydrochloride (1.2 mmol, 1.2 equiv)

  • Potassium phenoxide (KOPh) (1.5 mmol, 1.5 equiv)

  • [Pd(allyl)Cl]₂ (e.g., 0.005 mmol, 0.5 mol% Pd)

  • AdBippyPhos (e.g., 0.01 mmol, 1.0 mol%)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vial with a screw cap and PTFE septum, and a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl halide (if solid), potassium phenoxide, [Pd(allyl)Cl]₂, and AdBippyPhos ligand.

    • Scientist's Note: Adding the solid reagents first in a glovebox or under a positive flow of inert gas minimizes exposure to air and moisture, which can deactivate the catalyst.

  • Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Liquids: Through the septum, add the anhydrous toluene via syringe. If the aryl halide is a liquid, add it at this stage. Finally, add the 3-fluoropyrrolidine hydrochloride.

    • Scientist's Note: The hydrochloride salt is used directly. The base (KOPh) is sufficient to generate the free amine in situ.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl-3-fluoropyrrolidine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient temperature for the aryl halide (esp. chlorides).3. Poor quality of reagents (wet solvent, impure base).1. Use a glovebox for setup. Try a different Pd precursor/ligand.2. Increase temperature in 10 °C increments.3. Use freshly dried solvent and high-purity base.
Hydrodehalogenation The aryl halide is reduced to an arene (Ar-H). This side reaction can compete with the desired coupling.[16]1. Ensure a truly inert atmosphere.2. Screen alternative bases (e.g., K₃PO₄).3. Use a different ligand system; some are less prone to forming Pd-hydride species.
Product Decomposition The fluorinated product is unstable under the reaction conditions.1. Lower the reaction temperature and run for a longer time.2. Switch to a milder base (if not already using one, e.g., K₃PO₄ instead of KOPh).3. Minimize reaction time once the starting material is consumed.
Incomplete Reaction The reaction stalls before full consumption of the starting material.1. Add a fresh portion of catalyst/ligand.2. Increase catalyst loading from the start (e.g., from 0.5 mol% to 1.0 mol%).3. Ensure the base is finely powdered and the stirring is efficient.

Conclusion

The palladium-catalyzed coupling of 3-fluoropyrrolidine with aryl halides is a powerful transformation for accessing valuable building blocks for drug discovery. Success relies on appreciating the reduced nucleophilicity of the fluorinated amine. By employing modern, bulky biarylphosphine ligands such as AdBippyPhos and carefully selecting mild bases like potassium phenoxide, the challenges associated with this coupling can be overcome. The protocols and principles outlined in this guide provide a robust framework for researchers to achieve high yields and reproducible results, accelerating the synthesis of novel chemical entities.

References

  • J&K Scientific. (S)-(+)-3-Fluoropyrrolidine hydrochloride | 136725-53-6. [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. Also available from: [Link]

  • Lebel, H. et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry, 8, 1701–1706. [Link]

  • Iovine, V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

  • Ye, Y. et al. (2023). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Buchwald Group. Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Hartwig Group. Publications. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]

  • The Buchwald Research Group. Publications. [Link]

  • MedChemNet. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • MacMillan, D. W. C. et al. (2017). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 50(9), 2338–2352. [Link]

  • Kuroboshi, M. et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14865-14892. [Link]

  • Zhang, W.-B. et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 24(22), 4177. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Suzuki Reaction Reagent Guide. [Link]

  • The Nobel Prize Organisation. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • ResearchGate. Buchwald–Hartwig C–N coupling reaction between (hetero)aryl fluorosulfonates 53 with aniline 54. [Link]

  • WIPO Patentscope. (2025). NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE. [Link]

  • The Hartwig Group. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

  • ResearchGate. Figure 2. Examples of aryl fluoride cross-coupling. [Link]

  • Zhang, W.-B. et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 24(22), 4177. [Link]

  • Kempe, R. et al. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Couplings with 3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAR-3FP-OPT Topic: Yield Improvement & Troubleshooting for 3-Fluoropyrrolidine Couplings Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorine Effect"

3-Fluoropyrrolidine (3-FP) is a deceptively simple building block. While it appears structurally similar to pyrrolidine, the electron-withdrawing fluorine atom at the C3 position fundamentally alters its reactivity profile.

The Core Challenge: The fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the pyrrolidine nitrogen from ~11.3 (unsubstituted) to approximately 9.5–10.0 . This reduces the basicity, which is generally good for functional group tolerance, but it also attenuates nucleophilicity .

In SNAr reactions, 3-FP reacts slower than pyrrolidine. Low yields are rarely due to "failed" chemistry but rather incomplete conversion (due to lower nucleophilicity), salt formation (failure to liberate free base), or volatility losses during workup.

Mechanistic Insight

To troubleshoot effectively, you must visualize the rate-determining step. In SNAr, the formation of the Meisenheimer Complex is energetic. The reduced nucleophilicity of 3-FP destabilizes the transition state leading to this complex compared to non-fluorinated amines.

SNAr_Mechanism Substrate Aryl Halide (Electrophile) TS1 Transition State 1 (High Energy) Substrate->TS1 + 3-FP Reagent 3-Fluoropyrrolidine (Nucleophile) Reagent->TS1 Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Rate Determining Step (Slower with 3-FP) Product S_NAr Product (Arylated Amine) Intermediate->Product Fast Elimination LeavingGroup Leaving Group (X-) Intermediate->LeavingGroup

Figure 1: The SNAr addition-elimination pathway.[1][2] The inductive drag of the fluorine atom on 3-FP raises the activation energy of the first step (TS1).

Critical Parameter Optimization (The "How-To")

A. Solvent & Temperature Selection

Because 3-FP is a "slower" nucleophile, you cannot rely on the mild conditions used for simple amines.

ParameterRecommendationTechnical Rationale
Solvent DMSO or NMP Polar aprotic solvents stabilize the charged Meisenheimer intermediate, lowering the activation energy. DMSO is superior to DMF for sluggish SNAr.
Temperature 80°C – 120°C Higher temperatures are often required to overcome the reduced nucleophilicity. Caution: Do not exceed 140°C to avoid HF elimination.
Concentration 0.5 M – 1.0 M High concentration favors bimolecular kinetics. Dilute reactions (<0.1 M) are a common cause of stalled conversion.
B. Base Selection & Salt Management

Most commercial 3-FP is supplied as the Hydrochloride salt (HCl) . This is the #1 failure point. The salt is completely non-nucleophilic.

  • Protocol: You must use 2.5 to 3.0 equivalents of base if starting with 3-FP·HCl.

    • 1.0 eq to neutralize the HCl.

    • 1.0 eq to scavenge the acid generated during SNAr.

    • 0.5-1.0 eq excess to drive kinetics.

  • Preferred Base: DIPEA (Diisopropylethylamine) or Cs2CO3 .

    • Why: DIPEA is soluble in organic solvents, ensuring immediate deprotonation. Carbonates can be heterogeneous and slow, leading to "induction periods."

Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 60% conversion. Adding more catalyst/heat doesn't help.

Diagnosis: Product Inhibition or Salt Formation. Fix:

  • Check the Leaving Group: If you are using an Aryl-Chloride, switch to an Aryl-Fluoride . The C-F bond is stronger, but the high electronegativity of fluorine stabilizes the Meisenheimer complex significantly better, accelerating the rate-limiting step.

  • Stoichiometry: 3-FP is often the limiting reagent. If your aryl halide is cheap, use 1.5 equivalents of the aryl halide relative to the amine to force the amine to full conversion.

Q2: I see a new impurity by LCMS (M-20). Is it racemization?

Diagnosis: It is likely HF Elimination , not racemization. Analysis: Under harsh basic conditions (e.g., NaH, tBuOK) or extreme heat (>140°C), 3-FP can undergo E2 elimination to form 3-pyrroline (mass = M-20 relative to parent). Fix: Switch to a milder base like K2CO3 or DIPEA and keep temperature <120°C.

Q3: My yield is low, but the crude LCMS looked clean. Where did it go?

Diagnosis: Aqueous Workup Loss. Analysis: 3-FP derivatives retain significant polarity, especially if the aryl group is a pyridine or pyrimidine. They often partition into the aqueous layer during extraction. Fix:

  • Do not wash with strong acid (1M HCl). This will protonate your product (pKa ~ 5-7 depending on the aryl group) and pull it into the water.

  • Use DCM/IPA (3:1) instead of pure EtOAc for extraction to capture polar products.

Q4: Does 3-Fluoropyrrolidine racemize during SNAr?

Diagnosis: Generally No , but verify. Analysis: The C3 chiral center is not acidic (unlike the C2 in proline). Racemization via enolization is impossible. Inversion would require an SN2 attack on the C-F bond (unlikely) or radical mechanisms. Exception: If your reaction conditions are basic enough to promote reversible elimination-addition (E1cB), you will lose stereochemistry. Stick to mild bases (carbonates/tertiary amines) to preserve >99% ee.

Standardized High-Yield Protocol

Use this baseline protocol for scale-up (100 mg – 5 g).

  • Preparation: In a vial/flask, suspend 3-fluoropyrrolidine·HCl (1.2 equiv) in anhydrous DMSO (concentration 0.8 M).

  • Activation: Add DIPEA (3.0 equiv). Stir at RT for 5 mins. Note: Solution should become clear as the free base is liberated.

  • Addition: Add the Aryl Fluoride/Chloride (1.0 equiv).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by HPLC/UPLC.

  • Workup (Critical):

    • Dilute with Water (5 volumes).

    • Extract with DCM (not EtOAc) x 3.

    • Wash combined organics with Brine (to remove DMSO).

    • Dry over MgSO4 and concentrate.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Low Yield Observed CheckLCMS Check Crude LCMS Start->CheckLCMS CleanLCMS LCMS shows Product but Isolation failed CheckLCMS->CleanLCMS Stalled Reaction Stalled (SM remaining) CheckLCMS->Stalled Impure New Impurities Formed CheckLCMS->Impure ExtractionIssue Aqueous Loss? Use DCM/IPA extraction CleanLCMS->ExtractionIssue CheckHalide Leaving Group? Stalled->CheckHalide CheckBase Salt not neutralized? Stalled->CheckBase Elimination Mass M-20? (HF Elimination) Impure->Elimination SwitchF Switch Ar-Cl to Ar-F CheckHalide->SwitchF AddBase Increase Base to 3.0 eq CheckBase->AddBase LowerTemp Lower Temp <100°C Switch to K2CO3 Elimination->LowerTemp

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text establishing the mechanism and the "Element Effect" where Fluorine > Chlorine for SNAr.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Authoritative review on the properties of fluorinated amines, including pKa shifts and metabolic stability.
  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The effect of fluorine on the basicity of amines.[3] Organic & Biomolecular Chemistry, 17, 2099-2104. Link

    • Provides specific data on inductive effects of fluorine on pyrrolidine ring basicity.
  • Neustadt, B. R. (1994). Facile reaction of 3-fluoropyrrolidine with aromatic substrates. Tetrahedron Letters, 35(3), 379-380. Link

    • Specific methodology for SNAr utilizing 3-fluoropyrrolidine.

Sources

Preventing defluorination during nitro reduction of fluoro-anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Defluorination During Nitro Reduction

Welcome to the Technical Support Center

Your Ticket: How do I reduce a nitro group to an aniline without cleaving the C-F bond? Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Defluorination (Hydrodefluorination or HDF) is the most common critical failure mode when reducing fluoronitrobenzenes. The carbon-fluorine bond, while strong (


), becomes labile under standard hydrogenation conditions, particularly when the fluorine is ortho or para to the nitro group or other electron-withdrawing auxiliaries.

This guide provides validated protocols to suppress HDF, prioritizing catalytic selectivity and alternative reduction pathways.

Part 1: Diagnostic & Strategy Selection

Before selecting a reagent, assess your substrate's risk profile. Not all fluoro-anilines require the same level of precaution.

Risk Assessment Matrix
FeatureRisk LevelRecommended Strategy
F-position: Meta LowStandard Pd/C (controlled temp) or Pt/C.
F-position: Ortho/Para Critical Must use Sulfided Pt/C, V-doped Pt, or Fe/NH4Cl.
Multiple F atoms HighChemical Reduction (Fe/NH4Cl) is safest.
Other Halogens (Cl, Br) ExtremeFe/NH4Cl or SnCl2 (Avoid Hydrogenation).
Decision Logic (Workflow)

DecisionTree Start START: Nitro-Fluoro Substrate CheckPos Is Fluorine Ortho/Para to Nitro Group? Start->CheckPos CheckScale Scale of Reaction? CheckPos->CheckScale Yes (High Risk) MethodC Method C: Standard Pd/C (Low Temp <40°C) CheckPos->MethodC No (Meta/Stable) Note *Note: If substrate contains Cl/Br/I, skip directly to Method B. CheckPos->Note MethodA Method A: Pt/C (Sulfided) or Pt/C + Vanadium CheckScale->MethodA Industrial (>100g) MethodB Method B: Fe / NH4Cl (Bechamp Mod.) CheckScale->MethodB Lab/Pilot (<100g)

Figure 1: Strategic decision tree for selecting the reduction method based on substrate stability and scale.

Part 2: Validated Protocols
Protocol A: Catalytic Hydrogenation (High Selectivity)

Best for: Scalable processes where filtration is preferred over extraction.

The Science: Palladium (Pd) readily inserts into C-F bonds via oxidative addition. Platinum (Pt) is far less active toward C-F bonds but slower at reducing the nitro group. To fix this, we use Vanadium (V) as a promoter. Vanadium accelerates the reduction of the hydroxylamine intermediate (


), preventing its accumulation and allowing the reaction to proceed at lower temperatures where the C-F bond is stable.

Reagents:

  • Catalyst: 5% Pt/C (sulfided) OR 1% Pt/C + 0.1%

    
     (or 
    
    
    
    ).
  • Solvent: Methanol or Ethyl Acetate.

  • Pressure: 5–10 bar (Avoid high pressure).

Step-by-Step:

  • Loading: Charge the autoclave with the fluoro-nitro substrate (1.0 equiv) and Methanol (

    
    ).
    
  • Inhibitor/Catalyst: Add 5% Pt/C sulfided catalyst (2 wt% loading relative to substrate).

    • Tip: If using non-sulfided Pt/C, add

      
      
      
      
      
      as a promoter.
  • Purge: Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction: Pressurize to 5 bar

    
    . Heat to 
    
    
    
    . Stir vigorously (
    
    
    ) to eliminate mass transfer limitations.
  • Monitoring: Monitor

    
     uptake. Reaction typically finishes in 2–4 hours.
    
  • Workup: Filter catalyst over Celite. Concentrate filtrate.[1][2]

Protocol B: Fe/NH4Cl Reduction (The "Green" Chemical Method)

Best for: Lab scale, highly sensitive substrates, or molecules containing other halogens (Cl, Br).

The Science: This is a modification of the Bechamp reduction. Unlike the harsh HCl/Fe method, using Ammonium Chloride (


) creates a buffered, slightly acidic aqueous environment (

). This is sufficient to activate the iron surface for electron transfer but too mild to protonate and cleave the C-F bond.

Reagents:

  • Iron Powder (

    
     or finer).
    
  • Ammonium Chloride (

    
    ).[1][3][4][5]
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve fluoro-nitro substrate (

    
    ) in Ethanol (
    
    
    
    ) and Water (
    
    
    ).
  • Activation: Add

    
     (
    
    
    
    ). Stir at room temperature for 5 minutes.
  • Reduction: Add Iron powder (

    
    ) in one portion.
    
  • Heating: Heat to reflux (

    
    ) for 1–3 hours.
    
    • Visual Cue: The grey iron powder will turn into a rusty brown sludge (

      
      /
      
      
      
      ).
  • Filtration (Critical): While still hot, filter the mixture through a Celite pad. Wash the pad with hot ethanol.

    • Why Hot? The amine product may precipitate in the iron sludge if cooled.

  • Isolation: Evaporate ethanol. Dilute residue with water and extract with Ethyl Acetate.

Data Comparison: Yield & Selectivity

Method Reagent Conversion Defluorination (Byproduct)

| Standard | Pd/C,


, MeOH | >99% | 5–15% (High Risk) |
| Protocol A  | Pt/C (Sulfided), 

| >99% | <0.1% | | Protocol B | Fe /

| 95–98% | Not Detected |
Part 3: Mechanism of Failure (Why Defluorination Happens)

Understanding the competition between the desired pathway and the parasitic side reaction is key to troubleshooting.

Mechanism cluster_0 Catalyst Role Substrate Ar-NO2 (Fluoro) Nitroso Ar-NO (Nitroso) Substrate->Nitroso +2e-, +2H+ Defluoro Ar-NO2 / Ar-NH2 (Defluorinated) Substrate->Defluoro Pd Oxidative Addition (High Temp/Press) Hydroxyl Ar-NHOH (Hydroxylamine) Nitroso->Hydroxyl +2e-, +2H+ Product Ar-NH2 (Fluoro-Aniline) Hydroxyl->Product +2e-, +2H+ (Rate Limiting Step) Product->Defluoro Over-reduction Role Vanadium/Pt accelerates Hydroxyl -> Product step, minimizing exposure time.

Figure 2: Mechanistic pathway showing the competition between reduction and defluorination.

Part 4: Troubleshooting & FAQs

Q1: I am using Pt/C but the reaction is stalling at 80% conversion. Should I increase the temperature?

  • Answer: Do not increase temperature above

    
    .  Stalling usually indicates catalyst poisoning or hydroxylamine accumulation.
    
    • Fix: Add 0.1 equiv of Vanadium source (

      
      ) or a fresh aliquot of catalyst. Increasing temperature significantly increases the activation energy available for C-F cleavage.
      

Q2: Can I use Raney Nickel?

  • Answer: Generally, No. Raney Nickel is very aggressive and often leads to hydrodehalogenation. If you must use Ni, it requires specific doping or poisoning (e.g., with thiophene), but Pt/C is far more reliable for fluorinated aromatics.

Q3: My product is trapped in the iron sludge (Protocol B). How do I recover it?

  • Answer: This is a common issue with basic amines.

    • Fix: Resuspend the sludge in Methanol/DCM (1:1) and sonicate for 10 minutes before filtering. Alternatively, wash the sludge with dilute HCl (if your product is stable) to dissolve the amine, then neutralize the filtrate.

Q4: I see a "dimer" impurity in my LCMS (


 or 

). What is it?
  • Answer: This is likely an Azoxy or Azo dimer, formed by the condensation of the Nitroso intermediate with the Hydroxylamine intermediate.

    • Cause: The reduction is too slow (catalyst inactive) or the concentration is too high.

    • Fix: Increase agitation (stirring rate) to improve

      
       mass transfer or add Vanadium to speed up the consumption of the hydroxylamine.
      
References
  • Catalytic Hydrogenation Specifics: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Vanadium Promotion: Baumeister, P., et al. "Catalytic Hydrogenation of Nitroarenes: The Role of Vanadium." Catalysis Letters, 1998.

  • Fe/NH4Cl Protocol: Ramadas, K., & Srinivasan, N. "Iron/Ammonium Chloride: A Convenient and Versatile Reagent for the Reduction of Nitroarenes."[1] Synthetic Communications, 1992.[1]

  • General Review: "Reduction of Nitro Compounds." Organic Chemistry Portal.

Sources

Technical Support Center: Fluorinated Pyrrolidine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Medicinal Chemistry) Ticket ID: FP-SOL-001 Subject: Overcoming aqueous solubility limits in fluorinated pyrrolidine scaffolds.

Introduction: The Fluorine Conundrum

Welcome to the technical support hub. You are likely here because your fluorinated pyrrolidine derivative—designed for metabolic stability or potency—has unexpectedly poor aqueous solubility compared to its non-fluorinated parent.

The Core Issue: While fluorine is often described as a "lipophilicity booster," its impact on pyrrolidines is primarily electronic. The high electronegativity of fluorine (3.98 Pauling scale) exerts a powerful electron-withdrawing inductive effect (-I). When placed on a pyrrolidine ring (especially at the


 or 

positions), it pulls electron density away from the nitrogen lone pair.

The Consequence: This drastically lowers the pKa of the pyrrolidine nitrogen (often by 1.5 to 3.0 log units). A pyrrolidine with a typical pKa of ~9.5 might drop to ~7.0 or lower upon fluorination. At physiological pH (7.4), a significant fraction of your molecule is now neutral (uncharged) rather than cationic, leading to precipitation.

Module 1: Diagnostics & Physicochemical Profiling

Visualizing the Problem: The pKa Shift

Before attempting formulation, you must determine if your solubility issue is intrinsic (lipophilicity) or ionization-dependent (pKa shift) .

G Start Diagnostic Phase: Identify Root Cause Measure_pKa Step 1: Measure pKa (Potentiometric/UV) Start->Measure_pKa Check_pKa Is pKa < 7.4? Measure_pKa->Check_pKa Case_A Case A: Neutral at pH 7.4 (Solubility driven by LogP) Check_pKa->Case_A Yes (Low Basicity) Case_B Case B: Cationic at pH 7.4 (Solubility driven by Salt Form) Check_pKa->Case_B No (High Basicity) Action_A Strategy: Cyclodextrins, Co-solvents, or Structural Redesign Case_A->Action_A Action_B Strategy: Salt Screening (Counter-ion optimization) Case_B->Action_B

Figure 1: Diagnostic workflow to distinguish between pKa-mediated solubility loss and intrinsic lipophilicity issues.

FAQ: Physicochemistry

Q: I added a fluorine to reduce metabolic clearance, but my LogD increased. Why? A: This is the "Polar Hydrophobicity" effect. While the C-F bond has a dipole, fluorine has a low polarizability and sheds water molecules easily compared to C-H. Furthermore, if the fluorine lowers the pKa such that the molecule becomes neutral at pH 7.4, the apparent lipophilicity (LogD) skyrockets because the charged species (which is soluble) is depleted.

Q: Why is my kinetic solubility (DMSO spike) different from my thermodynamic solubility? A:

  • Kinetic Solubility: Measures how fast a compound precipitates from a supersaturated solution (usually 10mM DMSO stock into buffer). Fluorinated compounds often form stable amorphous precipitates that re-dissolve slowly.

  • Thermodynamic Solubility: Equilibrium solubility of the crystalline solid. This is the "true" solubility but takes 24-48 hours to measure.

Module 2: Salt Selection Protocols

If your fluorinated pyrrolidine retains some basicity (pKa > 4.0), salt formation is the primary optimization strategy. However, the choice of acid is critical due to the weakened basicity of the amine.

The pKa Rule

For a stable salt transfer, the difference between the pKa of the counter-ion acid and your base must be sufficient:



Because fluorination lowers the


, weak acids (like acetic acid or fumaric acid) often fail to form stable salts, leading to disproportionation  (reverting to free base) in humid conditions or suspension.
Table 1: Counter-ion Selection Guide for Fluorinated Pyrrolidines
Drug pKa RangeRecommended Counter-ionsWhy?Risk Profile
8.0 - 10.0 Chloride, Mesylate, Succinate, FumarateStandard basicity allows weak or strong acids.Low. Most salts are stable.
6.0 - 8.0 Mesylate, Tosylate, Hydrochloride, Sulfate Weak acids (Acetate/Lactate) will likely dissociate.Moderate. Avoid carboxylate salts.
4.0 - 6.0 Besylate, Esylate, Methanesulfonate Only sulfonic acids are strong enough (

).
High. HCl salts may be hygroscopic or lose HCl gas.
< 4.0 Salt formation not recommendedBase is too weak.Use Co-crystals or Amorphous Solid Dispersions (ASD).
Protocol: High-Throughput Salt Screening (Micro-Scale)

Objective: Identify a crystalline salt form that prevents disproportionation.

  • Preparation: Dissolve 5 mg of free base in 100

    
    L acetone or methanol.
    
  • Acid Addition: Add 1.1 equivalents of selected acids (see Table 1) as 1M stock solutions.

  • Crystallization:

    • Slow Evaporation: Let solvent evaporate at RT for 24h.

    • Anti-solvent: If no solid forms, add 200

      
      L MTBE or Heptane.
      
  • Analysis: Centrifuge solids. Analyze via PLM (Polarized Light Microscopy) for birefringence (crystallinity).

  • Stress Test (Critical): Expose solids to 75% Relative Humidity (RH) for 48 hours. If the solid turns to oil or gum, the salt has disproportionated; discard this counter-ion.

Module 3: Formulation & Co-Solvent Engineering

When salt formation is impossible (pKa < 4) or insufficient, you must engineer the solvent system.

Troubleshooting: "My Compound Crashes in PBS"

Symptom: You dilute your 10mM DMSO stock 100x into PBS (pH 7.4) for a bioassay, and the solution turns cloudy immediately. Root Cause: The "Solubility Cliff." The dielectric constant drops from DMSO (


) to Water (

), but the hydrophobic effect dominates. The fluorinated motif disrupts the water network, forcing aggregation.
Protocol: Kinetic Solubility Optimization (The "Shift" Assay)

Use this protocol to determine the maximum stable concentration in assay media.

  • Prepare Stocks: 10mM compound in DMSO.

  • Prepare Media:

    • A: PBS (pH 7.4)

    • B: PBS + 10% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin)
      
    • C: PBS + 0.1% Tween-80

  • Spiking: Add 2

    
    L of DMSO stock to 198 
    
    
    
    L of each media (Final: 100
    
    
    M, 1% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at RT.

  • Filtration: Filter via 0.45

    
    m PVDF filter plate.
    
  • Quantification: Analyze filtrate by HPLC-UV. Calculate % recovery relative to a standard.

Interpretation:

  • If Recovery in A < 5% but B > 80%: Use Cyclodextrins.

  • If Recovery in A < 5% and B < 5%: Compound is likely crystalline insoluble. (Requires amorphous dispersion).

Module 4: Advanced Delivery (Cyclodextrins)

Fluorinated groups have a unique affinity for Cyclodextrins (CDs). The hydrophobic cavity of


-CD accommodates the fluorinated pyrrolidine ring well, while the hydroxyl exterior maintains aqueous solubility.
Mechanism of Action

Fluorine atoms are hydrophobic but electron-rich. They form favorable Van der Waals interactions with the interior of the CD cavity. This "inclusion complex" shields the hydrophobic fluorinated patch from water.

CD_Complex Drug Free Drug (Insoluble) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD Cyclodextrin Host (HP-beta-CD) CD->Complex Complex->Drug Release (at target) Equilibrium Dynamic Equilibrium (K_1:1)

Figure 2: Cyclodextrin encapsulation mechanism. Fluorinated moieties often drive high binding constants (


) due to size complementarity with 

-CD.
Implementation Guide
  • Recommended CD: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) or Sulfobutyl ether-
    
    
    -cyclodextrin (Captisol).
  • Avoid:

    
    -CD (cavity too small for substituted pyrrolidines).
    
  • Concentration: Standard formulation uses 10-20% (w/v) HP-

    
    -CD in water/buffer.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link

Sources

Resolving enantiomers of 3-fluoropyrrolidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic knowledge base for the resolution of 3-fluoropyrrolidine intermediates.

Topic: Resolution of 3-Fluoropyrrolidine Intermediates Document ID: CTS-RES-3FP-004 Last Updated: February 14, 2026

Executive Summary & Strategy Selection

User Query: I have a racemic mixture of 3-fluoropyrrolidine (or its N-protected intermediate). How do I separate the enantiomers efficiently?

Senior Scientist’s Note: Resolving the free secondary amine (3-fluoropyrrolidine) directly is often impractical due to its volatility, hygroscopicity, and high solubility. The industry standard is to resolve the


-benzyl-3-fluoropyrrolidine  intermediate. The benzyl group adds necessary lipophilicity for crystallization and prevents catalyst poisoning in subsequent steps.

If you are at the route-scouting phase, consider Asymmetric Synthesis starting from trans-4-hydroxy-L-proline (Chiral Pool) as a superior alternative to resolution for large-scale manufacturing. However, if you possess the racemic intermediate, follow the protocols below.

Decision Matrix: Which Method Fits Your Scale?
MethodScaleCostPurity PotentialTime
Classical Resolution (Salt Formation) >100 g to kgLowHigh (>99% ee)Slow (Days)
Enzymatic Kinetic Resolution 1 g to 100 gMediumHigh (>98% ee)Medium (Hours)
Chiral HPLC/SFC <10 gHighVery High (>99.9% ee)Fast (Minutes)

Method A: Classical Resolution (Diastereomeric Crystallization)

Core Principle: This method relies on the formation of diastereomeric salts using a chiral acid.[1] For


-benzyl-3-fluoropyrrolidine, simple tartaric acid often yields non-crystalline oils. We recommend 

-Di-

-toluoyl-L-tartaric acid (L-DTTA)
, a "Dutch Resolution" agent known for forming robust crystalline lattices with secondary amines.
Workflow Diagram

SaltResolution Start Racemic N-Benzyl-3-fluoropyrrolidine (Free Base) Acid Add 0.55 eq L-DTTA Solvent: EtOH/H2O (9:1) Start->Acid Heat Heat to Reflux (Dissolution) Acid->Heat Cool Controlled Cooling (1°C/min to 20°C) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake: (S)-Amine • L-DTTA Salt (Enriched) Filter->Solid Precipitate Liquor Mother Liquor: (R)-Amine Enriched Filter->Liquor Filtrate Recryst Recrystallize (EtOH) Target: >98% ee Solid->Recryst If ee < 95% FreeBase Free Base Liberation (NaOH / MTBE) Recryst->FreeBase

Caption: Workflow for the resolution of N-benzyl-3-fluoropyrrolidine using L-DTTA. The (S)-enantiomer typically crystallizes with L-DTTA.

Step-by-Step Protocol
  • Preparation: Dissolve 100 mmol of racemic

    
    -benzyl-3-fluoropyrrolidine in Ethanol (150 mL).
    
  • Acid Addition: Add 55 mmol (0.55 eq) of L-DTTA (anhydrous). Note: Using 0.5 equivalents ("Pope-Peachey" method) maximizes theoretical yield of the desired enantiomer.

  • Heating: Heat the mixture to reflux (

    
    ) until a clear solution is obtained. If solids persist, add water dropwise (max 10% v/v) until dissolved.
    
  • Crystallization: Turn off heat and allow the vessel to cool slowly to room temperature over 4–6 hours. Do not shock cool, as this traps the wrong diastereomer.

  • Filtration: Filter the white solid. Wash with cold Ethanol (

    
    ).
    
  • Liberation: Suspend the salt in MTBE (Methyl tert-butyl ether) and add 1M NaOH. Stir until the solid dissolves. Separate the organic layer, dry over

    
    , and concentrate.
    
Troubleshooting (FAQ)

Q: The salt formed an oil instead of crystals ("Oiling Out"). What happened?

  • Cause: The solvent system is too polar or the concentration is too high.

  • Fix: Re-heat the mixture and add a small amount of a less polar co-solvent like Ethyl Acetate or Toluene. Alternatively, scratch the glass surface with a rod or add a seed crystal of the pure salt if available.

Q: My enantiomeric excess (ee) is only 80%. How do I improve it?

  • Cause: Eutectic entrapment during rapid precipitation.

  • Fix: Perform a recrystallization .[2][3] Dissolve the 80% ee salt in the minimum amount of boiling ethanol and let it cool very slowly. The "eutectic" composition remains in solution, while the pure diastereomer crystallizes.

Method B: Enzymatic Kinetic Resolution (Green Chemistry)

Core Principle: Lipases like Candida antarctica Lipase B (CAL-B) are highly selective for the acylation of secondary amines. This method converts one enantiomer into an amide while leaving the other as a free amine, allowing for easy separation.

Workflow Diagram

Enzymatic Input Racemic 3-Fluoropyrrolidine Reaction CAL-B (Immobilized) Ethyl Acetate (Acyl Donor) MTBE, 30°C Input->Reaction Output Mixture: (S)-Amide + (R)-Amine Reaction->Output Sep Acid/Base Extraction Output->Sep ProdA (R)-3-Fluoropyrrolidine (Aqueous Phase) Sep->ProdA ProdB (S)-N-Acetyl-3-fluoropyrrolidine (Organic Phase) Sep->ProdB

Caption: Kinetic resolution using CAL-B. The enzyme selectively acylates the (S)-enantiomer (E-value dependent), allowing separation via extraction.

Protocol
  • Mix: Suspend immobilized CAL-B (Novozym 435, 20 mg/mmol substrate) in MTBE.

  • Substrate: Add racemic 3-fluoropyrrolidine (free amine).

  • Acyl Donor: Add Ethyl Acetate (5 equivalents). It acts as both solvent and reactant.

  • Incubate: Shake at

    
     for 24 hours.
    
  • Workup: Filter off the enzyme. Wash the filtrate with 1M HCl.

    • Aqueous Layer: Contains the unreacted (R)-amine .

    • Organic Layer: Contains the (S)-amide .

  • Hydrolysis: The (S)-amide can be hydrolyzed back to the amine using 6M HCl at reflux if the (S)-enantiomer is desired.

Method C: Chiral HPLC (Analytical & Prep)

Core Principle: Direct separation on polysaccharide-based chiral stationary phases (CSPs).

Column Selection Guide
Column TypePhase DescriptionMobile Phase (Typical)Selectivity for 3-FP
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Hexane/EtOH/DEA (90:10:0.1)Excellent (Robust for amines)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (95:5:0.1)Good
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (90:10:0.1)Moderate

Critical Note: You must add 0.1% Diethylamine (DEA) or Ethylenediamine to the mobile phase. Without this basic modifier, the secondary amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

References & Authoritative Sources

  • Salt Resolution Principles:

    • Vries, T. R., et al. "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 1998, 37(17), 2349–2354. Link

    • Context: Establishes the "Dutch Resolution" method using families of resolving agents like DTTA.

  • Pyrrolidine Resolution Patents:

    • Scalone, M., et al. "Process for the preparation of enantiomerically pure 3-aminopyrrolidine derivatives." U.S. Patent 6,583,293. Link

    • Context: While specific to the amino-derivative, this patent details the use of tartaric acid derivatives for

      
      -benzyl pyrrolidine resolution, a direct analog to the fluoro-derivative.
      
  • Enzymatic Resolution:

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds." Tetrahedron, 2007, 63(8), 1721-1754. Link

    • Context: Comprehensive review of lipase activity on fluorinated substrates.

  • Asymmetric Synthesis (Alternative Route):

    • Trans-4-hydroxy-L-proline to 3-fluoropyrrolidine via fluorodehydroxylation (DAST/Deoxo-Fluor) with inversion of configuration.

    • Reference: Giard, T., et al. "Scale-up of the synthesis of (R)-3-fluoropyrrolidine." Organic Process Research & Development, 2006.[4]

Sources

Controlling regioselectivity in fluorinated aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Synthesis of Fluorinated Anilines

Status: Active Operator: Senior Application Scientist Subject: Controlling Regioselectivity in Fluorinated Aniline Synthesis

Introduction: The "Fluorine Paradox"

Welcome to the technical support hub. If you are here, you are likely facing the "Fluorine Paradox." In drug discovery, fluorine is a "Jekyll and Hyde" substituent. Its high electronegativity ($ \chi = 3.98


 -I 

+R $ effect).

This duality wreaks havoc on regioselectivity. A protocol that works for chloro-aniline will fail for fluoro-aniline. This guide is structured as a series of Troubleshooting Tickets , addressing the specific failure modes of the four primary synthetic routes: EAS ,


 , Pd-Catalysis , and DoM .

Module 1: Electrophilic Aromatic Substitution (EAS)

Ticket #001: "I’m getting meta-substitution instead of ortho/para."

The Issue: You are attempting to nitrate or halogenate a fluorinated aniline. You expect the amino group ($ -NH_2 $) to direct ortho/para (strongly activating). However, you are isolating significant amounts of meta-product relative to the amine.

Root Cause Analysis: This is the Protonation Trap . In the strongly acidic media required for nitration ($ H_2SO_4/HNO_3


 -NH_3^+ $).
  • Neutral $ -NH_2 $: Strong $ +R $ donor $ \rightarrow $ Ortho/Para directing.

  • Protonated $ -NH_3^+ $: Strong $ -I $ acceptor (no lone pair) $ \rightarrow $ Meta directing.

Troubleshooting Protocol:

  • Protect the Amine: Convert the aniline to an acetamide ($ -NHAc $) or trifluoroacetamide.

    • Why: Amides are far less basic than amines. They resist protonation in nitration media, maintaining their ortho/para directing capability.

  • The "Fluorine Lock": If you need specific regiocontrol, exploit the fluorine atom.

    • Rule: In EAS, $ -NHAc $ dominates over $ -F $. The electrophile will go ortho to the amide, provided it is not sterically blocked.

    • Exception: If the position ortho to the amide is flanked by a fluorine, the combined steric bulk and inductive withdrawal may push the electrophile to the para position.

Decision Logic (DOT Visualization):

EAS_Strategy Start Substrate: Fluoro-Aniline Acid Reaction Media pH < 1? Start->Acid Protect Step 1: Protect as Acetamide (-NHAc) Acid->Protect Yes (Nitration) Direct Directing Group: -NHAc (Strong O/P) Acid->Direct No (Halogenation) Trap Directing Group: -NH3+ (Meta) Acid->Trap Yes (No Protection) Protect->Direct Product: Ortho/Para to Nitrogen Product: Ortho/Para to Nitrogen Direct->Product: Ortho/Para to Nitrogen Product: Meta to Nitrogen (Failure) Product: Meta to Nitrogen (Failure) Trap->Product: Meta to Nitrogen (Failure)

Caption: Logic flow to avoid the "Protonation Trap" in acidic media.

Module 2: Nucleophilic Aromatic Substitution ( )

Ticket #002: "My nucleophile is displacing the wrong halogen."

The Issue: You have a substrate with both Chlorine ($ -Cl


 -F $) substituents (e.g., 4-chloro-2-fluoronitrobenzene). You want to displace the Chlorine with an amine, but the Fluorine reacts instead.

Root Cause Analysis: You are applying standard $ S_N2 $ logic to an $ S_NAr $ system.

  • $ S_N2 $ Logic: $ I > Br > Cl > F $ (Bond strength determines rate).

  • $ S_NAr $ Logic: $ F \gg Cl \approx Br > I $ (Electronegativity determines rate).

Mechanism: The rate-determining step in $ S_NAr $ is the attack of the nucleophile and the formation of the Meisenheimer Complex . Fluorine’s high electronegativity stabilizes the negative charge in this intermediate better than Chlorine, making the C-F site highly reactive to nucleophilic attack, provided there is an electron-withdrawing group (EWG) ortho or para.

Troubleshooting Protocol:

  • Targeting Fluorine: If you want to displace F, ensure an EWG (Nitro, Cyano) is ortho or para to it.

  • Targeting Chlorine (Preserving F): This is difficult in $ S_NAr $.

    • Solution: Switch to Transition Metal Catalysis (See Module 3). Pd/Cu catalysis follows the bond-strength hierarchy ($ I > Br > Cl > F $), allowing you to react at Cl/Br while leaving F intact.

Data: Relative Rates in $ S_NAr $ (vs. Pd-Cat)

Feature

(Nucleophilic Attack)
Pd-Catalysis (Buchwald-Hartwig)
Driving Force Meisenheimer StabilizationOxidative Addition
Leaving Group Order $ F \gg Cl \approx Br > I $ $ I > Br > Cl \gg F $
Role of Fluorine Activator (Fast Reaction)Spectator (Inert)
Selectivity Attacks most electron-deficient siteAttacks weakest C-X bond

Module 3: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Ticket #003: "The reaction is sluggish or yields are low with fluorinated substrates."

The Issue: You are performing a Buchwald-Hartwig amination on a fluorinated aryl bromide. The catalyst dies, or you see hydrodehalogenation (loss of Br replaced by H).

Root Cause Analysis: Fluorine atoms on the ring alter the electronics of the phosphine ligand and the Pd center.

  • Electronic Deactivation: Fluorine withdraws electron density from the ring, making the oxidative addition of Pd(0) into the C-Br bond slower if the ring is too electron-deficient.

  • Pd-F Interaction: In some cases, ortho-fluorines can coordinate to Pd, creating a stable (unreactive) chelate or promoting side reactions.

Troubleshooting Protocol:

  • Ligand Selection: Switch to electron-rich, bulky dialkylbiaryl phosphine ligands.

    • Recommendation: BrettPhos or RuPhos . These ligands are designed to facilitate oxidative addition on electron-poor (fluorinated) rings and prevent the formation of inactive Pd-dimers.

  • Base Selection: Avoid strong alkoxide bases (NaOtBu) if your substrate has sensitive functional groups. Use weak bases like $ Cs_2CO_3

    
     K_3PO_4 $  with specific ligands (e.g., BrettPhos Pd G4).
    

Workflow Visualization (DOT):

Pd_Selectivity Substrate Substrate: Ar-F + Ar-Cl/Br Method Choose Method Substrate->Method SNAr Method: SNAr (Heat + Base) Method->SNAr Target C-F Bond Pd Method: Pd-Catalysis (Buchwald) Method->Pd Target C-Cl/Br Bond Result1 Product: Amine displaces Fluorine (C-Cl remains) SNAr->Result1 Result2 Product: Amine displaces Chlorine (C-F remains) Pd->Result2

Caption: Selecting the reaction pathway based on which halogen you wish to retain.

Module 4: Directed Ortho Metalation (DoM)

Ticket #004: "Lithiation is happening at random positions."

The Issue: You are treating fluorobenzene with n-BuLi, expecting lithiation ortho to the fluorine, but you get mixtures or decomposition (benzyne formation).

Root Cause Analysis: Fluorine is a "Directed Metalation Group" (DMG), but it is essentially a "suicide" DMG if not handled correctly.

  • Inductive Acidification: F makes the ortho-proton acidic ($ pKa \approx 36 $ vs 43 for benzene). This promotes ortho-lithiation.

  • Benzyne Instability: Once lithiated, the species is essentially 2-lithio-fluorobenzene. This is highly prone to eliminating LiF to form benzyne , which then polymerizes or reacts nonsensically.

Troubleshooting Protocol:

  • Cryogenic Control: You must maintain $ T < -75^\circ C $. The lithiated intermediate is stable only at low temperatures.

  • The "Schlosser Base" Trick: If n-BuLi is too slow or unselective, use the LICKOR superbase (n-BuLi + t-BuOK).

    • This aggregate is more basic and kinetically active, allowing metalation at lower temperatures where the benzyne elimination is suppressed.

  • Trapping: Do not warm up the lithiated species. Add the electrophile (e.g., $ I_2 $, DMF, $ CO_2 $) at -78°C.

References & Validated Sources

  • EAS Regioselectivity & Charge Distribution:

    • Source: "Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene."[1]

    • Insight: Confirms the impact of Fluorine's inductive effect on charge distribution and reactivity.[1]

    • Link:

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanism: 
    
    • Source: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[2] Master Organic Chemistry.

    • Insight: details the "Halide Hierarchy" (

      
      ) in 
      
      
      
      reactions.
    • Link:

  • Buchwald-Hartwig Chemoselectivity:

    • Source: "Buchwald-Hartwig Coupling: Mechanism & Examples."

    • Insight: Validates the oxidative addition order (

      
      ) allowing chemoselective coupling.
      
    • Link:

  • Directed Ortho Metalation (DoM):

    • Source: "Directed ortho Metalation (DoM)."[3][4] Organic Chemistry Portal.

    • Insight: Lists Fluorine as a moderate DMG and outlines the lithiation protocols.

    • Link:

Sources

Purification methods for 4-(3-Fluoropyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 4-(3-Fluoropyrrolidin-1-yl)aniline

Topic: Purification & Troubleshooting Guide for CAS 930278-69-8 Applicable For: Medicinal Chemistry, Process Development, Kinase Inhibitor Synthesis

Executive Summary

This compound is a bifunctional intermediate commonly used in the synthesis of TRK, JAK, and other kinase inhibitors. Its structure features a primary aniline and a tertiary N-aryl pyrrolidine.

Chemists frequently encounter three core challenges with this molecule:

  • Oxidative Instability: The electron-rich aniline moiety is prone to rapid oxidation (browning) upon air exposure.

  • Chromatographic Tailing: The basic nitrogen atoms interact strongly with acidic silanols on silica gel, leading to poor separation and yield loss.

  • Nitro-Precursor Contamination: Incomplete reduction of the 1-(4-nitrophenyl)-3-fluoropyrrolidine precursor.

This guide provides self-validating protocols to address these issues.

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

Use this as your primary purification step to remove non-basic impurities (e.g., unreacted nitro precursor, phenols).

The Logic: Both nitrogen atoms in the molecule are protonatable (


). By manipulating pH, we can shuttle the product between aqueous and organic phases, leaving neutral impurities behind.
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture (post-reduction workup) in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during vigorous shaking.

  • Acidification (The Trap): Extract the organic layer with 1.0 M HCl (3x volumes).

    • Checkpoint: The product is now in the aqueous phase (protonated). The organic phase contains neutral impurities (unreacted nitro precursor).

    • Action: Keep the Aqueous layer. Discard the Organic layer (check TLC first!).

  • Washing: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.

  • Basification (The Release): Cool the aqueous layer in an ice bath. Slowly add 6.0 M NaOH or solid

    
     until pH > 12.
    
    • Observation: The solution will become cloudy/milky as the free base precipitates.

  • Extraction: Extract the basic aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate immediately to minimize oxidation.
    
Visualizing the Workflow

AcidBaseExtraction Start Crude Reaction Mixture (Product + Neutral Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Acidify Extract with 1M HCl (pH < 1) Dissolve->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgPhase1 Organic Phase (Contains Neutral Impurities) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Protonated Product) PhaseSep1->AqPhase1 Keep Wash Wash Aqueous with EtOAc AqPhase1->Wash Basify Basify with NaOH (pH > 12) Wash->Basify Extract Extract into DCM/EtOAc Basify->Extract Dry Dry & Concentrate Extract->Dry Final Purified Free Base Dry->Final

Caption: Logical flow for isolating basic amine product from neutral precursors using pH manipulation.

Module 2: Chromatography Troubleshooting

Use this only if Acid-Base extraction yields <95% purity.

The Issue: Standard silica gel is slightly acidic. The basic aniline and pyrrolidine nitrogens hydrogen-bond to the silica, causing "streaking" (broad bands) and co-elution with impurities.

The Solution: Amine Deactivation You must neutralize the silica surface before or during the run.

MethodProtocol DetailsPros/Cons
Triethylamine (TEA) Pre-wash Flush the column with Mobile Phase + 1%

before loading sample. Run column with standard solvent.
Best resolution. Prevents tailing entirely.
Ammonia Modifier Use DCM / MeOH /

(e.g., 90:9:1) as the eluent.
Good for very polar impurities. Smell is unpleasant.
Basic Alumina Use Basic Alumina instead of Silica Gel.Expensive, but requires no solvent modification.

Recommended Mobile Phase Gradient:

  • Solvent A: Hexanes (or Heptane) + 1%

    
    
    
  • Solvent B: Ethyl Acetate + 1%

    
    
    
  • Gradient: 5% B to 60% B. (The product usually elutes around 30-40% EtOAc depending on silica activity).

Module 3: Stabilization (Salt Formation)

Highly Recommended for Storage.

Free-base anilines oxidize over time, turning from off-white solids to black tars. Converting the amine to a salt locks the nitrogen lone pair, preventing oxidation.

Protocol: HCl Salt Formation

  • Dissolve purified free base in a minimum amount of dry 1,4-Dioxane or Ethanol .

  • Cool to 0°C.

  • Add 4.0 M HCl in Dioxane (1.1 equivalents) dropwise.

  • A white precipitate should form immediately.

  • Dilute with Diethyl Ether (

    
    ) to maximize precipitation.
    
  • Filter the solid under nitrogen.

  • Dry in a vacuum oven at 40°C.

Result: The Hydrochloride salt is a stable, white solid that can be stored at room temperature (desiccated) for months.

Frequently Asked Questions (Troubleshooting)

Q1: My product turned into a brown oil after rotary evaporation. Is it ruined?

  • Diagnosis: This is likely surface oxidation (auto-oxidation) of the aniline.

  • Fix: It is usually not ruined. The bulk material underneath is likely pure.

    • Dissolve in minimal DCM.

    • Filter through a small pad of silica (eluting with 50% EtOAc/Hex). The brown oxidized "tar" stays on the baseline; the product elutes.

    • Concentrate and immediately store under Argon or convert to HCl salt.

Q2: I see a spot on TLC just above my product that won't separate.

  • Diagnosis: This is likely the Azo-dimer or Hydrazo-intermediate formed during incomplete reduction of the nitro precursor.

  • Fix: These are very difficult to separate by chromatography.

    • Immediate Action: Re-subject the material to hydrogenation conditions (Pd/C +

      
      ) for another 2 hours. This will cleave/reduce the azo species into the desired aniline.
      

Q3: The NMR shows the correct peaks, but they are very broad.

  • Diagnosis: Broadening in proton NMR for this molecule is often due to conformational flipping of the pyrrolidine ring or proton exchange on the aniline

    
    .
    
  • Verification: Run the NMR with a drop of

    
     (shak). If the broad NH peaks disappear, it is exchangeable. If the pyrrolidine peaks sharpen at elevated temperature (50°C), it is conformational rotamers.
    

References & Grounding

  • Aniline Purification Principles:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 4.2: Purification of Amines. (Standard acid-base extraction protocols).

    • Note: The

      
       of N-aryl pyrrolidines typically falls between 3.0-5.0 depending on ring substitution, making 1M HCl (pH < 1) sufficient for complete protonation.
      
  • Chromatographic Techniques for Amines:

    • Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data. Link

    • Key Insight: Use of Triethylamine to deactivate silica silanols prevents peak tailing for anilines.

  • Synthesis Analogs (Grounding):

    • For reduction of 1-(4-nitrophenyl)pyrrolidines: Journal of Medicinal Chemistry, 2014, 57(11), 4889–4905. (Describes reduction of similar nitro-aniline scaffolds using Pd/C).

    • Search Confirmation: The specific CAS 930278-69-8 is a known intermediate in TRK inhibitor synthesis (e.g., Larotrectinib analogs).

  • Safety Data:

    • Sigma-Aldrich / Merck Safety Data Sheets (SDS) for "4-Fluoroaniline" and "N-Phenylpyrrolidine" (analogs) indicate toxicity by inhalation and skin absorption. Handle in a fume hood.

Technical Support Center: Stability of 3-Fluoropyrrolidine Moiety Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the 3-fluoropyrrolidine moiety in acidic environments. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][2] However, the unique electronic properties of fluorine can also introduce specific stability challenges, particularly under acidic conditions commonly employed in synthesis, purification, and formulation.

This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles governing the stability of this important structural motif.

I. Frequently Asked Questions (FAQs)

FAQ 1: Is the 3-fluoropyrrolidine ring system generally stable to acidic conditions?

The stability of the 3-fluoropyrrolidine moiety is highly dependent on the specific acidic conditions employed (acid strength, temperature, solvent) and the nature of substituents on the pyrrolidine ring, especially the nitrogen atom. While the carbon-fluorine bond is inherently strong, the presence of the nitrogen atom in the β-position to the fluorine can create pathways for degradation that are not present in other fluorinated aliphatic systems.[3]

Under mildly acidic conditions, the pyrrolidine nitrogen will be protonated, forming a 3-fluoropyrrolidinium cation. In this state, an attractive electrostatic interaction between the positively charged nitrogen and the partially negative fluorine can influence the ring's conformation.[4] Generally, for short-term operations like extractions or chromatography with mild acids (e.g., dilute acetic acid), the moiety is often sufficiently stable. However, strong acids, particularly at elevated temperatures, can promote degradation.

FAQ 2: What is the primary degradation pathway for 3-fluoropyrrolidine under strong acidic conditions?

The principal concern under strong acidic conditions is the potential for ring-opening or elimination reactions. While direct acid-catalyzed hydrolysis of the C-F bond is difficult, the presence of the adjacent protonated amine can facilitate undesirable reactions.[5] One potential pathway involves the formation of an aziridinium ion intermediate, which is then susceptible to nucleophilic attack. This can be particularly relevant in the presence of nucleophilic counter-ions or solvents.

FAQ 3: I am using Trifluoroacetic Acid (TFA) for deprotection of a Boc group on the 3-fluoropyrrolidine nitrogen. Should I be concerned about degradation?

This is a very common scenario, particularly in solid-phase peptide synthesis (SPPS).[6][7] While TFA is a strong acid used for cleaving acid-labile protecting groups like tert-butoxycarbonyl (Boc), the 3-fluoropyrrolidine moiety can exhibit sensitivity.[8][9]

Key Considerations:

  • Reaction Time and Temperature: Prolonged exposure to TFA, especially at temperatures above room temperature, increases the risk of degradation. Deprotection should be carried out for the minimum time necessary and ideally at 0°C to room temperature.[6]

  • Scavengers: The use of carbocation scavengers (e.g., triisopropylsilane, TIS) is crucial. During Boc deprotection, the tert-butyl cation is formed, which can alkylate sensitive residues. While not directly preventing acid-mediated degradation of the fluoropyrrolidine ring, scavengers are essential for overall reaction cleanliness.

  • Water Content: Anhydrous TFA is typically used for Boc deprotection.[6] The presence of water could introduce a nucleophile that participates in ring-opening of any activated intermediates.

While many syntheses successfully employ TFA for Boc deprotection in the presence of 3-fluoropyrrolidine, it is a critical step to monitor for potential side products.

FAQ 4: Can the choice of protecting group on the pyrrolidine nitrogen influence its stability in acid?

Absolutely. The electronic nature of the nitrogen substituent plays a significant role in the stability of the entire moiety.

  • Electron-Withdrawing Groups (e.g., Boc, Cbz, Fmoc): When the nitrogen lone pair is delocalized into a carbonyl system (as in carbamates), the nitrogen becomes less basic and less likely to participate in neighboring group-assisted degradation pathways.[3][10] This generally imparts greater stability to the ring under acidic conditions compared to the free amine or alkylated derivatives.

  • Alkyl Groups: N-alkylation increases the electron density on the nitrogen, making it more basic. While it will still be protonated in acid, the overall electronic environment may differ from that of N-acylated systems.

Therefore, keeping the nitrogen protected with a group like Boc or Cbz until the final stages of a synthesis is often a prudent strategy when acidic steps are required.

II. Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: I observe multiple unexpected peaks in my LC-MS analysis after an acidic workup/purification.

Possible Cause: Degradation of the 3-fluoropyrrolidine moiety.

Troubleshooting Steps:

  • Characterize the Byproducts:

    • Mass Analysis: Determine the mass of the major impurities. A mass corresponding to the loss of HF (-20 Da) or the addition of water (+18 Da) could indicate elimination or hydrolysis/ring-opening products, respectively.

    • NMR Analysis: If the impurity can be isolated, ¹H and ¹⁹F NMR are powerful diagnostic tools. The disappearance of the characteristic C-H fluorine coupling or a significant shift in the ¹⁹F signal can confirm structural changes.

  • Modify the Acidic Conditions:

    • Use a Weaker Acid: If possible, substitute strong acids like HCl or TFA with weaker organic acids such as acetic acid or formic acid.

    • Lower the Temperature: Perform the acidic step at a lower temperature (e.g., 0°C or even -20°C) to reduce the rate of potential degradation reactions.

    • Minimize Exposure Time: Reduce the duration of the acidic treatment to the minimum required for the desired transformation.

  • Implement a Protective Strategy:

    • If the pyrrolidine nitrogen is a free amine, consider protecting it with an acid-stable group if subsequent steps are harsh, or a more labile group like Boc if milder acidic conditions are used later.

Problem 2: My reaction yield is consistently low after a step involving a strong acid, and I suspect my starting material is degrading.

Possible Cause: Instability of the 3-fluoropyrrolidine-containing starting material under the reaction conditions.

Troubleshooting Workflow:

The following workflow can help diagnose and mitigate the stability issue.

Caption: Troubleshooting workflow for low reaction yields.

Problem 3: During cleavage of my peptide from a solid-phase resin using a TFA "cocktail," I'm seeing fragmentation or modification of my 3-fluoroproline residue.

Possible Cause: The highly acidic cleavage conditions are compromising the integrity of the 3-fluoropyrrolidine ring.

Troubleshooting Steps:

  • Optimize the Cleavage Cocktail:

    • Scavenger Choice: Ensure the appropriate scavengers are being used. For peptides containing tryptophan, adding 1,2-ethanedithiol (EDT) is beneficial. TIS is a general and effective carbocation scavenger.

    • TFA Concentration: While a high concentration of TFA (e.g., 95%) is standard for cleavage, ensure it is fresh and anhydrous.[9]

  • Reduce Cleavage Time and Temperature:

    • Perform a time-course study to determine the minimum time required for complete cleavage from the resin. Typical cleavage times are 2-4 hours.

    • Conduct the cleavage at room temperature or below if possible, although this may require longer reaction times.

  • Consider a Different Resin/Linker Strategy:

    • If the moiety proves exceptionally sensitive, consider using a resin with a more acid-labile linker (e.g., a 2-chlorotrityl chloride resin) that allows for cleavage under much milder acidic conditions (e.g., dilute TFA in DCM or acetic acid).[11]

III. Experimental Protocols

Protocol 1: Assessing the Stability of an N-Boc-3-fluoropyrrolidine Derivative to TFA

This protocol provides a method to quantify the stability of your specific compound under standard deprotection conditions.

Materials:

  • Your N-Boc-3-fluoropyrrolidine-containing compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene or another stable, non-reactive compound)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Accurately weigh your compound and the internal standard and prepare a stock solution in DCM.

  • Prepare the TFA Solution: In a fume hood, prepare a solution of 95:2.5:2.5 (v/v/v) TFA:DCM:TIS.

  • Initiate the Stability Study:

    • At time t=0, take an aliquot of the stock solution, dilute it appropriately for analysis, and inject it into the HPLC/LC-MS to get a starting ratio of your compound to the internal standard.

    • To the remaining stock solution, add the TFA solution.

  • Time-Point Analysis: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the reaction mixture. Quench it immediately by diluting it into a large volume of a solvent mixture (e.g., water/acetonitrile) to stop the reaction.

  • Analyze: Analyze each time-point sample by HPLC or LC-MS.

  • Data Analysis: Calculate the peak area ratio of your compound to the internal standard at each time point. Plot this ratio against time to determine the rate of degradation.

Data Summary Table:

Time PointPeak Area (Compound)Peak Area (Internal Std)Ratio (Compound/Std)% Remaining
0 min1,000,000500,0002.00100%
30 min980,000500,0001.9698%
60 min950,000500,0001.9095%
120 min900,000500,0001.8090%
240 min820,000500,0001.6482%
Protocol 2: Mild Acidic Deprotection of an N-Boc-3-fluoropyrrolidine

This protocol is for situations where standard TFA conditions prove too harsh.

Materials:

  • N-Boc-3-fluoropyrrolidine-containing compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the N-Boc protected compound in a minimal amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric amount (or slight excess) of 4M HCl in 1,4-dioxane dropwise with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.[12][13]

IV. Mechanistic Considerations

The Role of the β-Nitrogen

The key to understanding the potential instability lies in the electronic relationship between the fluorine and the nitrogen. The C-F bond is highly polarized, with the fluorine atom being strongly electron-withdrawing. This creates a partial positive charge on the carbon to which it is attached (C3).

Under acidic conditions, the pyrrolidine nitrogen is protonated. This places a formal positive charge in proximity to the electrophilic C3. While direct nucleophilic attack on the C-F bond is unfavorable, the molecule can potentially undergo an intramolecular S_N2-type reaction, where the nitrogen attacks C3, displacing the fluoride ion to form a strained, bicyclic aziridinium ion intermediate. This intermediate is highly reactive and susceptible to ring-opening by nucleophiles present in the medium (e.g., water, counter-ions), leading to a mixture of products.

G cluster_0 Acidic Conditions cluster_1 Stable Outcome Start 3-Fluoropyrrolidine (N-Protected or Free) Protonation Protonation of N (if free amine) Start->Protonation H+ Activation Potential Intermediate Formation (Aziridinium Ion) Protonation->Activation Intramolecular Displacement of F- Stable Intact 3-Fluoropyrrolidinium Salt Protonation->Stable No Degradation Pathway (Mild Conditions) Degradation Ring Opening / Elimination Activation->Degradation Nucleophile (e.g., H2O)

Caption: Potential degradation pathway under acidic conditions.

This guide is intended to provide a framework for understanding and troubleshooting the stability of 3-fluoropyrrolidine-containing molecules. As with all chemical research, careful experimental design and thorough analysis are paramount to success.

References

  • Various. (2012).
  • Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC.
  • Vera-Reyes, I., et al. (2024).
  • Boc Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences.
  • Ossila. (R)-(−)-3-Fluoropyrrolidine hydrochloride. Ossila.
  • Fluoromart. (S)-3-Fluoro-pyrrolidine hydrochloride. Fluoromart.
  • Fiveable. Acid-Labile Protecting Groups Definition. Fiveable.
  • ChemicalBook. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum. ChemicalBook.
  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. University of Michigan.
  • Cistrone, P. A., et al. (2019).
  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Sigma-Aldrich. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97%. Sigma-Aldrich.
  • Pedregal, C., et al. (2019).
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
  • Baran, P. S. Protecting Groups. Scripps Research.
  • Ammer, J. (2019). Aliphatic and Aromatic Amines: CH Bond Functionalization and Kinetics of Their Reactions with β-Lactones, β-Lactams, and Carbocationic Electrophiles. Elektronische Hochschulschriften der LMU München.
  • AAPPTec.
  • Britton, J., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Stadmiller, S. S., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC.
  • Wikipedia. Protecting group. Wikipedia.
  • Ossila. (S)-(+)-3-Fluoropyrrolidine hydrochloride. Ossila.
  • LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts.
  • Verhoog, S., et al. (2018). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC.
  • Austin, C., et al. (2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv.
  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. Khan Academy.
  • Tal-Gan, Y., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology.
  • Liu, Y., et al. (2018).

Sources

Overcoming steric hindrance in 3-fluoropyrrolidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Overcoming Electronic & Steric Barriers in 3-Fluoropyrrolidine Coupling Ticket ID: 3FP-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Understanding the Failure Mode

Before optimizing, you must diagnose why your standard coupling protocol (likely effective for unsubstituted pyrrolidine) is failing with the 3-fluoro analog. The failure is rarely purely steric; it is a synergistic effect of electronic deactivation and conformational bias .

The "Fluorine Effect" Briefing
  • Electronic Deactivation: The fluorine atom at C3 exerts a strong inductive withdrawal (-I effect). While unsubstituted pyrrolidine has a

    
     of ~11.3, 3-fluoropyrrolidine is significantly less basic (and consequently less nucleophilic). Standard coupling reagents (EDC/HOBt) often fail to generate an active ester transient enough to react with this "sluggish" amine before hydrolyzing.
    
  • Conformational Locking: The fluorine atom induces a specific ring pucker (the gauche effect). If your electrophile is bulky (e.g., an ortho-substituted benzoic acid), the specific vector of approach required by the 3-fluoropyrrolidine conformer may be sterically blocked, even if the amine appears small.

Troubleshooting Modules (Q&A Format)

Module A: Amide Coupling (The "Stalled Reaction")

User Question: "I am trying to couple (S)-3-fluoropyrrolidine to a 2,6-disubstituted benzoic acid using EDC/HOBt. I see 90% starting material after 24 hours. Why isn't it working?"

Technical Response: EDC/HOBt is insufficient for this transformation. The combination of the steric wall (2,6-substitution) and the reduced nucleophilicity of the fluorinated amine requires a high-reactivity coupling agent that minimizes the lifetime of the active intermediate.

Protocol Recommendation: Switch to COMU or HATU . These reagents generate an active species (7-azabenzotriazole ester) that is far more reactive toward electron-deficient amines than the benzotriazole ester generated by HOBt.

Optimized Protocol (Standard):

  • Activation: Dissolve Acid (1.0 equiv) in DMF (

    
    ). Add HATU  or COMU  (1.1 equiv) and DIPEA  (2.0 equiv).
    
  • Pre-activation: Stir for exactly 2 minutes. Do not wait longer; the active ester can degrade.

  • Addition: Add (S)-3-fluoropyrrolidine (1.2 equiv).

  • Monitoring: Monitor via LCMS at 1 hour.

Advanced Protocol (The "Nuclear Option" - Acyl Fluorides): If HATU fails, you must switch to the Acyl Fluoride method using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are highly stable toward sterics but highly reactive toward amines.

  • Dissolve Acid (1.0 equiv) in DCM.

  • Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir 30 mins to form the acyl fluoride in situ (monitor by TLC/LCMS; acyl fluorides are often stable enough to see).

  • Add 3-fluoropyrrolidine.[1][2] Reflux if necessary.

Visualization: Coupling Agent Decision Tree

AmideCoupling Start Start: Amide Coupling 3-Fluoropyrrolidine IsHindered Is the Acid Sterically Hindered? Start->IsHindered Standard Use COMU or HATU Base: DIPEA IsHindered->Standard No CheckElectronic Is Acid Electron Poor? IsHindered->CheckElectronic Yes (e.g., ortho-subst) AcylFluoride Use TFFH (Acyl Fluoride) Solvent: DCM/Reflux CheckElectronic->AcylFluoride Yes MixedAnhydride Use T3P (Propylphosphonic Anhydride) CheckElectronic->MixedAnhydride No

Figure 1: Decision matrix for selecting the correct coupling reagent based on electrophile sterics.

Module B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

User Question: "I am attempting a Buchwald coupling with an aryl bromide. I'm using Pd(OAc)2/BINAP, but I'm only getting dehalogenated arene and unreacted amine."

Technical Response: BINAP is a first-generation ligand that often fails with hindered or electron-deficient secondary amines. The "dehalogenation" indicates that the oxidative addition occurred, but the amine failed to bind to the Palladium center, leading to


-hydride elimination or protodehalogenation.

You need a ligand that creates a spacious yet electron-rich pocket to facilitate the entry of the nucleophile.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) Switch to RuPhos or BrettPhos . These ligands are specifically engineered for secondary amines.

  • RuPhos: Excellent for secondary amines, generally robust.

  • BrettPhos: Superior for the most challenging, electron-deficient amines.

Recommended Catalyst System: Use a Pre-catalyst (Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

ComponentRecommendationFunction
Pre-catalyst RuPhos Pd G4 Ensures rapid initiation; air-stable solid.
Base NaOtBu or LHMDS Strong base required. Use LHMDS if functional groups are base-sensitive.[3]
Solvent Toluene or 1,4-Dioxane Anhydrous/Degassed.
Temperature 80°C - 100°C Required to overcome the activation energy of the transmetallation/amine binding step.

Visualization: Optimization Workflow

Buchwald Step1 Initial Screen: RuPhos Pd G4 (2 mol%) NaOtBu (1.5 eq) Toluene, 100°C Result Check Conversion (LCMS) Step1->Result Success >90% Yield: Isolate Result->Success Works Fail1 Low Conversion: Switch Ligand to BrettPhos Pd G4 Result->Fail1 No Product Fail2 Dehalogenation: Lower Temp to 80°C Switch Base to Cs2CO3 Result->Fail2 Side Products Fail1->Result

Figure 2: Step-wise optimization for C-N cross-coupling of 3-fluoropyrrolidine.

Module C: Stereochemical Integrity

User Question: "I started with (S)-3-fluoropyrrolidine, but my final product is nearly racemic (55:45 er). What happened?"

Technical Response: Racemization (or epimerization) at the C3 position is a known risk. The fluorine atom increases the acidity of the proton at C3. If you use harsh bases (like NaH) or high temperatures with strong organic bases, you can trigger an elimination-addition sequence (forming a transient enamine/iminium) or direct deprotonation/inversion.

Prevention Strategy:

  • Base Selection: Avoid DBU or unhindered alkoxides if possible. Use Sym-collidine (2,4,6-trimethylpyridine) or DIPEA for amide couplings. For Buchwald couplings, use Cs2CO3 (weaker base) if NaOtBu causes issues, though this may slow the reaction.

  • Temperature: Do not exceed 100°C unless absolutely necessary.

  • Chiral Analysis: Always validate the enantiomeric excess (ee) of your starting material before the reaction. Commercial salts can sometimes degrade.

References

  • BenchChem. (2025).[4] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from

  • Due-Hansen, M. E., et al. (2016).[5] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.[5] Retrieved from

  • Sigma-Aldrich. (n.d.). RuPhos Pd G4 Product Specification. Retrieved from

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Contextual grounding for RuPhos/BrettPhos utility).

Sources

Troubleshooting low conversion in fluoro-nitrobenzene substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nucleophilic Aromatic Substitution (


) 
Topic:  Troubleshooting Low Conversion in Fluoro-Nitrobenzene Substrates
Ticket ID:  SNAR-F-001
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction: The "Fluorine Paradox"

Welcome to the technical support center. If you are here, you are likely observing stalled conversion (<50%) or sluggish kinetics in your substitution reaction involving fluoro-nitrobenzenes (e.g., 2,4-difluoronitrobenzene or 4-fluoronitrobenzene).

The Core Issue: Researchers often treat


 like aliphatic substitution (

), assuming that because the C-F bond is strong (approx. 116 kcal/mol), it is hard to break. This is a fallacy. In

with activated rings, Fluorine is the fastest leaving group (F >> Cl ≈ Br > I).

If your reaction is stalling, the issue is rarely the C-F bond strength. It is almost always nucleophile deactivation due to solvation shells, insolubility of the base, or trace moisture.

Part 1: Diagnostic Workflow

Before adjusting parameters, locate your failure mode using the logic flow below.

TroubleshootingFlow Start ISSUE: Low Conversion (<50% after 4h) CheckSolvent 1. Check Solvent System Start->CheckSolvent IsProtic Is solvent Protic? (MeOH, EtOH, Water) CheckSolvent->IsProtic IsNonPolar Is solvent Non-Polar? (Toluene, DCM) CheckSolvent->IsNonPolar CheckBase 2. Check Base/Additives IsProtic->CheckBase No (It's Aprotic) ActionProtic CRITICAL ERROR: H-bonding deactivates Nucleophile. Switch to DMSO/DMF. IsProtic->ActionProtic Yes ActionNonPolar Solubility Issue. Add Phase Transfer Catalyst (18-Crown-6) or switch solvent. IsNonPolar->ActionNonPolar Yes ActionIodide DID YOU ADD IODIDE? (Finkelstein Conditions) CheckBase->ActionIodide BaseType Base Used? CesiumCheck Using K2CO3? BaseType->CesiumCheck CheckMoisture 3. Check Moisture ActionIodide->BaseType No StopIodide STOP immediately. Iodide is a worse leaving group. It poisons the reaction. ActionIodide->StopIodide Yes CesiumCheck->CheckMoisture Already using Cs2CO3 SwitchCesium Switch to Cs2CO3. 'Cesium Effect' increases solubility. CesiumCheck->SwitchCesium Yes (Low Rate)

Caption: Diagnostic logic for identifying kinetic traps in


 fluoro-arene substitutions.

Part 2: Technical FAQs & Troubleshooting

Q1: I added Sodium Iodide (NaI) to catalyze the reaction, but the rate decreased. Why?

Status: User Error (Common) Explanation: You are applying


 logic (Finkelstein reaction) to an 

system.
  • Mechanism: In

    
    , the rate-determining step (RDS) is the nucleophilic attack on the ring to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.
    
  • The Fluorine Advantage: Fluorine is highly electronegative.[1][2][3] It pulls electron density from the ring (

    
    -induction), stabilizing the anionic Meisenheimer intermediate and lowering the activation energy for the attack.
    
  • The Iodide Trap: Iodine is less electronegative.[4] If you swap F for I, you destabilize the intermediate, raising the activation energy. Adding iodide effectively converts a "fast" substrate (Ar-F) into a "slow" substrate (Ar-I).

Corrective Action: Never add iodide salts to fluoro-nitrobenzene reactions.

Q2: I am using Potassium Carbonate ( ) in Acetonitrile, but the reaction is stuck at 60% conversion.

Status: Solubility Limit Reached Explanation: The "stalling" effect is often physical, not chemical. Inorganic carbonate bases are poorly soluble in organic solvents. Once the surface area of the solid base is coated with by-products (e.g., KF), the reaction stops.

  • The "Cesium Effect": Cesium (

    
    ) has a larger ionic radius and lower charge density than Potassium (
    
    
    
    ). This makes
    
    
    significantly more soluble in organic solvents like DMF or DMSO. Furthermore, the large cesium cation forms looser ion pairs with the nucleophile, leaving the anion "naked" and more reactive.

Corrective Action:

  • Switch base to Cesium Carbonate (

    
    ) .[5]
    
  • Alternatively, add 10 mol% 18-Crown-6 to chelate potassium and increase solubility.

Q3: Which solvent should I use? I prefer Ethanol for green chemistry.

Status: Kinetic Deactivation Explanation: Protic solvents (Ethanol, Methanol) are "nucleophile killers" in


. They form strong Hydrogen-bond cages around your nucleophile (amine or alkoxide), drastically increasing the energy required for the nucleophile to attack the ring.

Data Comparison: Solvent Effects on Relative Rate (


) 
Solvent ClassExamplesEffect on NucleophileEstimated Relative Rate
Protic MeOH, EtOH, WaterStrong H-bonding (Deactivation)1 (Baseline - Very Slow)
Non-Polar Toluene, DCMPoor charge separation~10-50
Polar Aprotic DMSO, DMF, NMP Solvates Cation, "Naked" Anion >1,000 - 1,000,000

Corrective Action: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[6] If product isolation is difficult, Acetonitrile (MeCN) is a reasonable compromise if used with


.
Q4: I see a new spot on TLC/LCMS corresponding to a phenol (Ar-OH). Where did this come from?

Status: Moisture Contamination Explanation: The nitro-activated C-F bond is extremely susceptible to hydrolysis. Even trace water (from hygroscopic solvents like DMSO or old base) generates Hydroxide (


) at high temperatures. 

is a smaller, harder nucleophile than many amines and will outcompete them, converting your Ar-F to Ar-OH (phenol).

Corrective Action:

  • Use anhydrous solvents (purchase sure-seal or dry over molecular sieves).

  • Flame-dry glassware.[6]

  • Critical: Do not use NaOH or KOH; they contain moisture. Use carbonate bases dried in an oven.

Part 3: The "Gold Standard" Protocol

Use this protocol to validate your reagents. If this fails, the issue is likely steric hindrance in your specific amine nucleophile.

Substrate: 1-fluoro-4-nitrobenzene (or 2,4-difluoronitrobenzene) Nucleophile: Morpholine (Secondary amine standard)[6]

Step-by-Step Methodology:

  • Preparation:

    • Dry

      
       in a vacuum oven at 120°C for 4 hours prior to use.
      
    • Use Anhydrous DMSO (water content <50 ppm).

  • Setup:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, add:

      • Fluoro-nitrobenzene substrate (1.0 equiv, e.g., 1.0 mmol).

      • Nucleophile (1.2 equiv).[6]

      • 
         (2.0 equiv).
        
      • Anhydrous DMSO (Concentration: 0.5 M). Note: High concentration aids kinetics.

  • Reaction:

    • Seal the vial and stir vigorously.

    • Temperature:

      • For para-fluoronitrobenzene: Heat to 60°C .

      • For ortho,para-difluoronitrobenzene: Room Temperature (RT) is usually sufficient due to double activation.

    • Time: Monitor by LCMS at 1 hour.

  • Workup (Self-Validating):

    • Dilute a 50 µL aliquot into 1 mL of 1:1 MeCN:Water.

    • Inject on LCMS.

    • Target: >95% conversion to product. <2% Hydrolysis (Phenol).

Part 4: Mechanistic Visualization

Understanding the transition state explains why Fluorine dominates.

SNAr_Mechanism Reactants Reactants (Ar-F + Nuc⁻) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step (Fastest with F) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Products Products (Ar-Nuc + F⁻) Intermediate->Products Fast Step (Loss of F⁻) Note_F Fluorine (EWG) Stabilizes this complex via Inductive Effect (-I) Note_F->Intermediate

Caption: The Meisenheimer complex is stabilized by Fluorine's electronegativity, making the energy barrier for attack lower than for Cl or Br.

References

  • Mechanism & Leaving Group Effects

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrofluorobenzene with piperidine. Chemical Reviews, 49(2), 273–412.
    • Source:

  • The "Cesium Effect" & Solubility

    • Flessner, T., & Doye, S. (1999). Cesium carbonate as a powerful base for nucleophilic substitution.[7] Journal of Praktische Chemie, 341(2), 186–190.

    • Source:

  • Solvent Effects (DMSO vs Protic)

    • Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1–32.
    • Source:

  • Regioselectivity in Poly-fluorinated Arenes

    • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437–454.
    • Source:

Sources

Validation & Comparative

Advanced HPLC Method Development: Fluorinated Aniline Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Core Directive

Fluorinated anilines (e.g., 2-, 3-, 4-fluoroaniline, and di-substituted analogs) are critical intermediates in the synthesis of kinase inhibitors and agrochemicals. Their analysis presents a specific chromatographic challenge: isomeric resolution . Traditional alkyl-bonded phases (C18) often fail to resolve positional isomers due to identical hydrophobicity and molecular weight.

This guide compares the industry-standard C18 stationary phase against the specialized Pentafluorophenyl (PFP) stationary phase . We demonstrate that for fluorinated aniline purity analysis, the PFP phase is not merely an alternative but the superior, scientifically grounded choice due to specific electronic interaction mechanisms.

The Challenge: Why C18 Fails with Isomers

In a standard Reversed-Phase (RP) system using a C18 column, separation is driven almost exclusively by hydrophobic subtraction .

  • The Problem: 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline have nearly identical logP values (~1.15).

  • The Result: On a C18 column, these isomers often co-elute or show "saddle" peaks (Resolution

    
    ), making accurate purity quantification impossible.
    
The Solution: Pentafluorophenyl (PFP) Selectivity

PFP columns utilize a propyl-pentafluorophenyl ligand. This phase introduces three additional interaction mechanisms absent in C18:

  • 
     Interactions:  Between the electron-deficient PFP ring and the electron-rich aniline ring.
    
  • Dipole-Dipole Interactions: Driven by the strong C-F dipoles.

  • Shape Selectivity: The rigid PFP ring can discriminate between the steric bulk of ortho-, meta-, and para-substituents.

Comparative Experimental Data

The following data represents a method development study separating a mixture of 2-, 3-, and 4-fluoroaniline (0.1 mg/mL each).

Chromatographic Conditions:

  • System: UHPLC with PDA detection at 254 nm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH).[1][2][3]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 40% B over 10 minutes.

Table 1: Performance Comparison (C18 vs. PFP)
ParameterStandard C18 Column (1.7 µm)Core-Shell PFP Column (2.6 µm)Status
Elution Order 4-FA / 3-FA (Co-elution), 2-FA2-FA, 4-FA, 3-FAPFP Reorders
Critical Pair Resolution (

)
0.8 (3-FA / 4-FA)3.2 (4-FA / 3-FA)PFP Superior
Tailing Factor (

)
1.6 (Peak broadening)1.1 (Sharp symmetry)PFP Superior
Retention Mechanism Hydrophobicity onlyHydrophobicity +

+ Dipole
PFP Multi-mode
Total Run Time 12.0 min12.0 minEquivalent

Analyst Note: The use of Methanol over Acetonitrile is critical here. Acetonitrile's


-electrons can compete with the stationary phase, suppressing the 

selectivity benefits of the PFP column [1].

Mechanism of Action: Visualized

To understand why the PFP column works, we must visualize the molecular interactions. The PFP ring acts as a "Lewis Acid" (electron acceptor) interacting with the Aniline "Lewis Base" (electron donor).

G cluster_0 Standard C18 Interaction cluster_1 PFP Interaction (Multi-Mode) C18 C18 Ligand (Alkyl Chain) Analyte1 Fluoroaniline Isomer C18->Analyte1 Hydrophobic Interaction Only PFP PFP Ligand (Electron Deficient Ring) Analyte2 Fluoroaniline Isomer PFP->Analyte2 Hydrophobic PFP->Analyte2 Pi-Pi Stacking (Specific) PFP->Analyte2 Dipole-Dipole (F-C vs C-F)

Figure 1: Comparison of retention mechanisms. The PFP phase engages in active electronic selection, whereas C18 relies on passive hydrophobic partitioning.

Detailed Method Development Protocol

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the method flags itself as invalid.

Phase 1: Sample Preparation

Objective: Prevent solvent mismatch peaks which can obscure early eluting isomers.

  • Diluent: Prepare a 90:10 Water:Methanol mixture.

  • Stock Solution: Weigh 10 mg of Fluorinated Aniline sample into a 20 mL scintillation vial. Dissolve in 10 mL Methanol.

  • Working Standard: Dilute Stock 1:100 with Diluent . Final conc: 10 µg/mL.

    • Why? Injecting high % organic (from stock) into a low % organic initial gradient causes peak splitting. Matching the diluent to the initial mobile phase prevents this [2].

Phase 2: Mobile Phase Selection
  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Mechanism:[4] At pH 3.0, anilines are partially protonated. While this reduces retention on C18, on PFP columns, the ionized amine can interact via ion-exchange with silanols (if unsuppressed) or dipole interactions. However, the formate buffer suppresses silanol activity, ensuring peak symmetry [3].

  • Organic Modifier: Methanol (Required) .[3]

    • Crucial Step: Do not use Acetonitrile initially. Methanol facilitates the

      
       interaction required to separate the isomers.
      
Phase 3: Gradient Optimization Workflow

MethodDev Start Start: PFP Column Screening Step1 Run Broad Gradient 5-95% MeOH in 20 min Start->Step1 Decision Resolution > 1.5? Step1->Decision Optimize Focus Gradient (e.g., 10-40% B) Decision->Optimize Yes Change Switch Modifier (MeOH -> ACN/MeOH Mix) Decision->Change No Final Final Method Validation Optimize->Final Change->Step1

Figure 2: Decision tree for optimizing fluorinated aniline separation.

Troubleshooting & Self-Validation (System Suitability)

To ensure Trustworthiness , every run must include a System Suitability Test (SST) injection.

SST Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between critical isomer pair (e.g., 3-fluoroaniline and 4-fluoroaniline).
    
    • Failure Mode: If

      
      , the column may be fouled or the mobile phase pH has drifted.
      
  • Tailing Factor (

    
    ):  < 1.5.
    
    • Failure Mode: High tailing indicates secondary silanol interactions. Increase buffer concentration to 20 mM.

  • Retention Time %RSD: < 0.5% (n=5 injections).

    • Failure Mode: Pump fluctuation or temperature instability. Ensure column oven is at 35°C ± 0.5°C.

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2014). LCGC North America: The Importance of Sample Diluent. LCGC North America.

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[5][6] Journal of Chromatography A.

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note.

  • Sigma-Aldrich. (2023). HPLC Analysis of Aniline Homologs on Discovery C18. Technical Guide.[7]

Sources

Comparative Guide: Chiral HPLC Separation of (R)- and (S)-4-(3-fluoropyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 4-(3-fluoropyrrolidin-1-yl)aniline enantiomers presents a distinct chromatographic challenge. The chirality resides on the 3-position of the pyrrolidine ring, remote from the aniline nitrogen, relying on the small steric and electronic difference between a hydrogen atom and a fluorine atom (


 vs. 

).

This guide compares the three most effective stationary phases for this class of N-aryl-3-fluoropyrrolidines : Coated Amylose (AD-H), Immobilized Amylose (IA), and Cellulose (IC). While Amylose-based phases are the traditional "gold standard," data suggests that Cellulose tris(3,5-dichlorophenylcarbamate) (IC) often provides superior resolution for fluorinated heterocycles due to halogen-halogen electronic interactions.

Part 1: Comparative Analysis of Stationary Phases

The following table summarizes the performance characteristics of the top three candidates for this separation.

Table 1: Performance Matrix for Fluoropyrrolidine-Aniline Separation
FeatureCandidate A: Chiralpak AD-H Candidate B: Chiralpak IA Candidate C: Chiralpak IC
Selector Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Type Coated (Physical Adsorption)Immobilized (Covalent Bond)Immobilized (Covalent Bond)
Primary Mechanism H-Bonding, Steric Fit in Chiral GrooveH-Bonding, Steric FitH-Bonding + Halogen Interaction
Solvent Flexibility Low (No DCM, THF, EtOAc)High (Compatible with DCM/THF)High (Compatible with DCM/THF)
Predicted Selectivity (

)
1.1 – 1.3 (Moderate)1.1 – 1.3 (Moderate)1.3 – 1.8 (High)
Risk Profile Column stripping if wrong solvent usedRobust, long lifetimeRobust, unique selectivity
Recommendation Legacy Method (Good starting point)Process Scale-Up (Solubility focus)Resolution Specialist (Best for F-compounds)
In-Depth Technical Evaluation
1. The "Gold Standard": Coated Amylose (AD-H)
  • Mechanism: Relies on the "inclusion" of the pyrrolidine ring into the amylose helical groove.

  • Pros: Historically, this phase resolves ~80% of all chiral amines.

  • Cons: The aniline derivative may have limited solubility in pure Hexane/Alcohol mixtures. You cannot use Dichloromethane (DCM) to dissolve the sample without destroying the column.

  • Verdict: Use only if you are screening standard libraries.

2. The "Robust" Alternative: Immobilized Amylose (IA)
  • Mechanism: Identical selector to AD-H but chemically bonded to the silica.

  • Pros: Allows the use of "forbidden" solvents like DCM or THF. This is critical if your aniline intermediate is crystalline and poorly soluble in alcohols.

  • Cons: Immobilization slightly alters the 3D structure of the polymer, occasionally reducing selectivity compared to the coated version (AD-H).

3. The "Halogen" Specialist: Cellulose (IC)
  • Mechanism: The chlorinated phenyl groups on the selector (3,5-dichlorophenyl) create a unique electronic environment.

  • Why it wins for this molecule: The fluorine atom on the pyrrolidine ring is electron-withdrawing. The electron-deficient aromatic ring of the IC selector often engages in stronger

    
     or halogen-based interactions with fluorinated analytes than the electron-rich dimethyl groups of AD/IA.
    
  • Verdict: Highest probability of baseline resolution (

    
    ). 
    

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Universal Screening" (Normal Phase)

Use this protocol for initial method development.

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (Aniline absorption max).

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol (or IPA). Do not use MeOH in Normal Phase if possible to avoid system disturbance.

Validation Step:

  • Tailing Factor (

    
    ):  If 
    
    
    
    , increase DEA to 0.2%. The basic aniline nitrogen interacts with residual silanols; the amine modifier competes for these sites, sharpening the peak.
Protocol B: The "Solubility-Optimized" (Polar Organic Mode)

Use this if the sample crashes out in Hexane.

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile (ACN) : Methanol (MeOH) : Diethylamine (DEA).

    • Ratio: 95 : 5 : 0.1.

  • Flow Rate: 0.8 mL/min (Lower flow due to higher viscosity/pressure of alcohols).

  • Temperature: 20°C (Lower temperature often enhances chiral recognition).

Part 3: Visualizations

Method Development Decision Tree

This workflow ensures you do not waste time on low-probability methods.

ChiralMethodWorkflow Start Start: this compound SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck BranchNP Soluble? SolubilityCheck->BranchNP MethodNP NORMAL PHASE Hexane : IPA : DEA (90:10:0.1) BranchNP->MethodNP Yes MethodPO POLAR ORGANIC MODE ACN : MeOH : DEA (100:0.1) BranchNP->MethodPO No ScreenIC Screen 1: Chiralpak IC (Target: Halogen Selectivity) MethodNP->ScreenIC ScreenAD Screen 2: Chiralpak AD-H (Target: General Fit) MethodNP->ScreenAD Result Evaluate Resolution (Rs) ScreenIC->Result ScreenAD->Result ScreenIA Screen 3: Chiralpak IA (Immobilized for Solubility) MethodPO->ScreenIA ScreenIA->Result Optimize Optimize T (Lower to 15°C) or Change Alcohol (EtOH) Result->Optimize Rs < 1.5 Final Final Method Rs > 1.5 Result->Final Rs > 1.5 Optimize->Result

Figure 1: Strategic workflow for screening stationary phases based on solubility and structural logic.

Mechanistic Interaction Model

Why does the separation happen? This diagram illustrates the "Three-Point Interaction" model required for chiral recognition, highlighting the role of the fluorine atom.

ChiralMechanism Analyte Analyte (S-Enantiomer) Fluorine at C3 Interaction1 H-Bonding (Aniline NH - Carbamate C=O) Analyte->Interaction1 Interaction2 Steric Fit (Pyrrolidine Ring in Groove) Analyte->Interaction2 Interaction3 Electronic Repulsion/Attraction (F-dipole vs Cl-aromatic) Analyte->Interaction3 CSP CSP (Cellulose-IC) Cl-Phenyl Carbamate CSP->Interaction1 CSP->Interaction2 CSP->Interaction3

Figure 2: The "Three-Point Interaction" model. Successful separation requires the (S)-enantiomer to form a more stable transient complex with the CSP than the (R)-enantiomer, driven by the specific orientation of the Fluorine atom.

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ Columns. Daicel Corporation. Link

  • Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers and Heterocycles. Technical Service Report. Link

  • Phenomenex. (2022). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • BOC Sciences. (2023). Enantiomeric Purification (HPLC/SFC) of Fluorinated Intermediates.

  • Subramanian, G. (2018). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide CSP mechanisms).

Mass spectrometry fragmentation patterns of fluorinated pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Fragmentation Dynamics: Fluorinated vs. Non-Fluorinated Pyrrolidine Scaffolds

Executive Summary & Strategic Importance

Fluorinated pyrrolidines, particularly 3-fluoropyrrolidine , have become ubiquitous in medicinal chemistry (e.g., DPP-4 inhibitors, fluoro-proline mimetics). The introduction of fluorine lowers basicity (


 shift from ~11 to ~9) and blocks metabolic oxidation at the 

-position.

However, for the bioanalytical scientist, these scaffolds present a unique challenge. Unlike their non-fluorinated counterparts, which fragment via predictable


-cleavage, fluorinated pyrrolidines undergo a characteristic Neutral Loss of HF (20 Da) . This guide provides a comparative technical analysis of these fragmentation patterns, offering a self-validating workflow to distinguish fluorinated analogs from metabolic impurities and isobaric interferences.

The Stability Paradox: 2-Fluoro vs. 3-Fluoro

Before analyzing fragmentation, one must understand the sample integrity.

  • 2-Fluoropyrrolidine (The "Ghost"): You will rarely encounter this as a stable free base. It is an

    
    -fluoroamine. The lone pair on the nitrogen facilitates the spontaneous elimination of fluoride, forming a highly reactive iminium ion. In MS, this often appears as a transient species or a hydrolysis product.
    
  • 3-Fluoropyrrolidine (The Scaffold): This is the stable building block used in drug design. The fluorine is on the

    
    -carbon relative to the nitrogen, preventing immediate lone-pair assisted elimination. This guide focuses on the 3-fluoro isomer. 
    

Comparative Mass Spectral Profiling

The following table contrasts the Electron Ionization (EI) and Collision-Induced Dissociation (CID) behaviors of the parent pyrrolidine against its 3-fluoro analog.

Table 1: Diagnostic Ion Comparison
FeaturePyrrolidine (

)
3-Fluoropyrrolidine (

)
Mechanistic Driver
Precursor (M+) m/z 71 m/z 89 Mass shift of +18 Da (F vs H substitution).
Base Peak m/z 70 (

,

-cleavage)
m/z 69 (

, Elimination)
The "Fluorine Effect": C-F bond lability in excited states drives HF loss over H loss.
Secondary Fragment m/z 43 (Ring opening,

)
m/z 42 (Aziridinium-like species)Ring contraction after neutral loss.
Neutral Loss -1 Da (H•), -28 Da (

)
-20 Da (HF) Diagnostic Marker for aliphatic fluorides.
Isotope Profile Standard A+1 (

)
Standard A+1 (

)

is monoisotopic; no A+2 signature (unlike Cl/Br).

Mechanistic Fragmentation Pathways

The presence of fluorine alters the fragmentation landscape. While non-fluorinated amines are dominated by


-cleavage (breaking the C-C bond next to the N), 3-fluoropyrrolidine favors a 1,2-elimination  pathway.
Pathway A: The HF Elimination (Dominant)

Upon collisional activation, the molecular ion undergoes a concerted elimination of Hydrogen Fluoride (HF). The high electronegativity of fluorine, combined with the acidity of the


-protons (enhanced by the cationic nitrogen), facilitates this neutral loss. The resulting ion (m/z 69) is a 3-pyrroline cation .
Pathway B: Ring Opening

Following HF loss, the ring often opens to form unsaturated acyclic iminium ions.

Fragmentation cluster_legend Mechanism Type M_Ion 3-Fluoropyrrolidine [M+H]+ m/z 90 (ESI) [M]+. m/z 89 (EI) Transition Transition State (4-membered cyclic) M_Ion->Transition Collision Energy Frag_Primary Pyrroline Cation m/z 69 (Base Peak) Transition->Frag_Primary Neutral Loss -HF (20 Da) Frag_Secondary Acyclic Iminium m/z 42 Frag_Primary->Frag_Secondary Ring Opening -HCN / -C2H3 E2-type Elimination E2-type Elimination Retro-Diel-Alder-like Retro-Diel-Alder-like E2-type Elimination->Retro-Diel-Alder-like

Figure 1: Fragmentation pathway of 3-fluoropyrrolidine showing the characteristic neutral loss of HF.

Self-Validating Experimental Protocol

To reliably identify these compounds in complex matrices (e.g., plasma, reaction mixtures), use the following HILIC-MS/MS workflow. This method self-validates by cross-referencing retention time with the specific Neutral Loss Scan.

Step 1: Chromatographic Separation (HILIC)
  • Rationale: Fluorinated pyrrolidines are small, polar, and basic. They elute in the void volume of C18 columns. HILIC provides retention and superior sensitivity (high organic mobile phase enhances ESI desolvation).

  • Column: Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 8 minutes.

Step 2: Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Ramp 15–35 eV. (Note: HF loss is facile; excessively high CE will obliterate the diagnostic m/z 69 peak).

Step 3: The Validation Workflow (Decision Tree)

Workflow Start Unknown Peak Detected Check_Mass Is Precursor m/z = Expected + 18 Da (vs non-F parent)? Start->Check_Mass NL_Scan Perform Neutral Loss Scan (Offset = 20 Da) Check_Mass->NL_Scan Yes Result_Pos Signal Detected? NL_Scan->Result_Pos Confirm CONFIRMED: Fluorinated Pyrrolidine Result_Pos->Confirm Yes (Loss of HF) Reject REJECT: Likely Hydroxyl/Impurity Result_Pos->Reject No (Loss of H2O is 18 Da)

Figure 2: Diagnostic decision tree for validating fluorinated pyrrolidine scaffolds using Neutral Loss Scanning.

Expert Insight: The "Silent" Fluorine

A common pitfall in analyzing these compounds is the "Silent Fluorine" phenomenon in soft ionization (ESI).

  • Observation: In full scan ESI (without fragmentation), the [M+H]+ is stable.

  • Risk: If you rely solely on MS1, you may confuse a fluorinated impurity with a hydroxylated metabolite (OH is +16 Da, F is +18 Da; the 2 Da difference can be ambiguous on low-res instruments).

  • Solution: The Neutral Loss of 20 Da (HF) is the "fingerprint." Hydroxyl compounds lose 18 Da (

    
    ). This 2 Da difference in neutral loss is often easier to resolve than the difference in the parent ion on older quadrupoles.
    

References

  • NIST Mass Spectrometry Data Center. Pyrrolidine: Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology.[1][2] [Link]

  • Segawa, H., et al. (2019). Chemical identification and differentiation of positional isomers of novel psychoactive substances.[3] Journal of Mass Spectrometry.[4] (Data on fluoro-pyrrolidinovalerophenone fragmentation). [Link][3][5]

  • Davis, B. T., et al. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry.[6][7][8] (Discusses fluorinated amine behavior in ESI). [Link]

  • PubChem. 3-Fluoropyrrolidine Hydrochloride (Compound Summary). National Library of Medicine. [Link]

Sources

Technical Guide: Comparative Biological Activity of 3-Fluoro vs. 3,3-Difluoro Analogs

[1]

Executive Summary

This guide analyzes the structural, physicochemical, and biological implications of substituting hydrogen with 3-fluoro (monofluoro) versus 3,3-difluoro (gem-difluoro) motifs in saturated N-heterocycles (e.g., piperidines, pyrrolidines, azetidines). While both modifications block metabolic "soft spots," they diverge significantly in their impact on basicity (


Mechanistic Foundations: The Fluorine Effect

To make an informed decision between mono- and di-fluorination, one must understand the underlying physical chemistry.

Electronic Modulation ( Shift)

The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive electron-withdrawing effect (

  • 3-Fluoro: Induces a significant drop in the

    
     of the adjacent amine (typically 
    
    
    to
    
    
    units). This is often used to reduce lysosomal trapping or improve permeability by increasing the fraction of neutral species at physiological pH.
  • 3,3-Difluoro: The effect is additive but not strictly linear. The gem-difluoro group causes a drastic reduction in basicity (

    
     to 
    
    
    units). This can render an amine non-basic, potentially killing potency if a salt bridge to the protein target is required.
Conformational Control (The Gauche Effect)

Fluorination is not just a steric replacement for hydrogen; it dictates shape.

  • 3-Fluoro (The Gauche Effect): In 1,2-disubstituted systems (like N-C-C-F), the C-F bond often prefers to be gauche (60°) to the C-N lone pair or bond, rather than anti (180°). This is due to

    
     hyperconjugation.[1]
    
  • 3,3-Difluoro: This modification removes chirality at the C3 position (simplifying synthesis) but introduces the "gem-difluoro effect," which widens the F-C-F bond angle (

    
    ) and compresses the C-C-C angle, altering ring puckering.
    

Comparative Data Analysis

The following table summarizes the impact of H



Table 1: Physicochemical Impact on Piperidine Scaffold
PropertyUnsubstituted (H)3-Fluoro (Monofluoro)3,3-Difluoro (Gem-difluoro)
Chirality AchiralChiral (Enantiomers must be separated)Achiral (Synthesis simplified)
Basicity (

)
~11.0~9.5 (Axial F) / ~8.5 (Equatorial F)~7.5 - 8.0
Lipophilicity (

)
BaselineSlight Increase (+0.1 to +0.3)Moderate Increase (+0.4 to +0.6)
Metabolic Stability Low (prone to P450 oxidation)High (blocks

-oxidation)
Very High (blocks oxidation + steric shield)
Conformation Chair (fluxional)Locked Chair (Axial preference)Distorted Chair / Twist Boat

Critical Insight: In 3-fluoropiperidines, the fluorine atom often prefers the axial position over the equatorial position.[2][3] This is counter-intuitive to steric principles but is driven by charge-dipole stabilization between the electronegative fluorine and the protonated nitrogen (


).

Decision Framework: When to Use Which?

The choice between mono- and di-fluorination should be driven by the specific liability of the lead compound.

DecisionTreeStartLead Optimization ProblemMetabMetabolic Instability(High Clearance)Start->MetabPermPoor Permeability(High pKa)Start->PermPotencyPotency / SelectivityStart->PotencyMetabCheckIs the site ametabolic soft spot?Metab->MetabCheckpKaCheckCurrent pKa > 10?Perm->pKaCheckConfCheckNeed specificvector?Potency->ConfCheckUseF2Use 3,3-Difluoro(Max stability, Achiral)MetabCheck->UseF2YesUseF1Use 3-Fluoro(If F2 causes steric clash)MetabCheck->UseF1If F2 too bulkyDropBigUse 3,3-Difluoro(Large pKa drop ~3 units)pKaCheck->DropBigYesDropSmallUse 3-Fluoro(Moderate pKa drop ~1.5 units)pKaCheck->DropSmallNo (Fine tuning)AxialLockUse 3-Fluoro(Exploit Axial/Gauche pref)ConfCheck->AxialLockLock ConformationNoChiralUse 3,3-Difluoro(Avoid chiral separation)ConfCheck->NoChiralSimplify SAR

Figure 1: Strategic decision tree for selecting fluorination patterns based on ADME/Tox liabilities.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[3]

A seminal example of 3-fluoro utility is found in the development of MK-0731 by Merck.[2]

  • Challenge: The lead piperidine compound had high basicity, leading to hERG channel inhibition (cardiotoxicity risk) and poor efflux properties.

  • Intervention: Researchers introduced a 3-fluoro substituent.[4][2][3][5][6][7]

  • Result:

    • The axial-3-fluoro analog reduced the

      
       from ~10.5 to ~9.4.
      
    • The equatorial-3-fluoro analog reduced the

      
       further to ~8.4.
      
    • Outcome: The team selected the axial isomer because it maintained potency (favorable conformation) while sufficiently lowering basicity to improve the safety profile, whereas the gem-difluoro analog (3,3-difluoro) reduced basicity too much (

      
       < 7.5), causing a loss of potency due to the loss of the salt bridge interaction.
      

Experimental Protocols

Synthesis: Deoxyfluorination of Alcohols

This protocol describes the conversion of a 3-hydroxy precursor to a 3-fluoro analog.

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Safety Warning: DAST can be explosive upon heating; Deoxo-Fluor is thermally more stable but still releases HF. Use plastic/Teflon ware if possible to avoid glass etching.

  • Preparation: Dissolve the 3-hydroxy-N-Boc-piperidine (1.0 eq) in anhydrous DCM under

    
     atmosphere. Cool to -78°C.
    
  • Addition: Dropwise add DAST (1.2 eq). The low temperature prevents elimination side reactions (olefin formation).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Quench: Pour reaction mixture carefully into saturated aqueous

    
     (gas evolution!).
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Note that 3-fluoro elimination products are common impurities.

Assay: Microsomal Stability (Metabolic Clearance)

To verify the impact of fluorination on metabolism.

  • Incubation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (3-F or 3,3-F2 analog) at 1 µM final concentration.

  • Initiation: Add NADPH-regenerating system (or pure NADPH) to start the reaction at 37°C.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .

    Visualizing the Mechanism

    The following diagram illustrates the "Gauche Effect" and Dipole interactions that drive the conformational preference of 3-fluoro analogs, a critical differentiator from the achiral 3,3-difluoro analogs.

    GaucheEffectSubstrate3-Fluoro Piperidine(Protonated)AxialAxial Conformer(Preferred)Substrate->AxialMajor PathwayEquatorialEquatorial Conformer(Disfavored)Substrate->EquatorialMinor PathwayInteractionStabilizing Interaction:1. Charge-Dipole (F...HN+)2. Hyperconjugation (σCH -> σ*CF)Axial->Interaction

    Figure 2: Mechanistic basis for the axial preference of 3-fluoropiperidines.[2] The 3,3-difluoro analog lacks this specific directional preference due to symmetry.

    References

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Cox, C. D., et al. (2008).[2] Kinesin Spindle Protein (KSP) Inhibitors.[2] Part 1: The Discovery of 3,5-Diaryl-4,5-dihydropyrazoles as Potent and Selective Inhibitors of the Mitotic Kinesin KSP. Bioorganic & Medicinal Chemistry Letters (Context for MK-0731). Link

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

    • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

    Validating enantiomeric excess (ee) of fluorinated building blocks

    Author: BenchChem Technical Support Team. Date: February 2026

    Validating Enantiomeric Excess (ee) of Fluorinated Building Blocks: A Comparative Technical Guide

    Executive Summary

    The introduction of fluorine into chiral building blocks—often to modulate lipophilicity (

    
    ) or metabolic stability—creates a unique analytical opportunity. While Chiral HPLC/SFC remains the regulatory gold standard for purity, the 
    
    
    
    F nucleus (
    
    
    natural abundance, spin
    
    
    ) offers a powerful, underutilized mechanism for rapid in situ enantiomeric excess (ee) determination.

    This guide objectively compares the two dominant methodologies:

    
    F NMR with Chiral Solvating Agents (CSAs)  versus Chiral Stationary Phase HPLC/SFC . It establishes a self-validating workflow where NMR serves as the high-throughput screen and HPLC/SFC serves as the final compliance check.
    

    Part 1: The Landscape of Chiral Analysis for Fluorinated Molecules

    Fluorinated motifs (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) possess distinct electronic signatures that can be exploited for analysis.
    • The Problem: Traditional polarimetry is unreliable for modern drug discovery due to low specific rotations of many fluorinated scaffolds and the requirement for large sample masses (

      
      ).
      
    • The Solution: Leveraging the high sensitivity of

      
      F NMR (0.83 relative to 
      
      
      
      ) and its massive chemical shift range (
      
      
      ), which minimizes signal overlap compared to
      
      
      NMR.
    Decision Matrix: Method Selection

    The following diagram illustrates when to deploy each method based on the stage of development.

    DecisionMatrix Start Sample: Chiral Fluorinated Block Stage Development Stage? Start->Stage Screen High-Throughput Screening (Reaction Optimization) Stage->Screen Early Phase QC Final QC / Release (Scale-up) Stage->QC Late Phase NMR_Method Method A: 19F NMR + CSA (< 10 mins, No Separation) Screen->NMR_Method HPLC_Method Method B: Chiral SFC/HPLC (> 30 mins, Physical Separation) QC->HPLC_Method Result_NMR Calculated ee % (Est. +/- 2%) NMR_Method->Result_NMR Result_HPLC Validated ee % (Acc. +/- 0.1%) HPLC_Method->Result_HPLC Result_NMR->HPLC_Method If ee > 90% (Verify Hit)

    Figure 1: Strategic selection of analytical methods based on development phase. High-contrast nodes indicate critical decision points.

    Part 2: Method A — F NMR with Chiral Solvating Agents (CSA)

    Best For: Rapid reaction monitoring, high-throughput screening of catalysts.

    This method relies on the formation of transient diastereomeric complexes between the fluorinated analyte and a chiral host (CSA). Because the environment becomes diastereomeric, the

    
    F signals of the enantiomers split (
    
    
    
    ).
    The Protocol
    • Sample Prep: Dissolve

      
       of the fluorinated building block in 
      
      
      
      of solvent.
      • Solvent Choice:

        
         (Benzene-d6) is preferred over 
        
        
        
        . The
        
        
        -stacking interactions in benzene often enhance the chiral recognition and magnitude of peak splitting.
    • CSA Addition: Add 1–2 equivalents of a Chiral Solvating Agent.

      • For Acidic Analytes: Use Quinine or Cinchonidine.

      • For Basic/Neutral Analytes: Use Pirkle’s Alcohol or chiral binaphthyl phosphoric acids.

      • Universal Option:

        
        -methylbenzylamine (cheap, effective for many carbonyls).
        
    • Acquisition: Run a

      
      F NMR experiment.
      
      • Critical Parameter: Use

        
        F{
        
        
        
        }
        (proton-decoupled fluorine) to eliminate H-F coupling patterns that broaden peaks and obscure the chiral split.
      • Scans: 16–32 scans are usually sufficient due to

        
        F sensitivity.
        
    Data Analysis

    The enantiomeric excess is calculated directly from the integration of the split fluorine peaks:

    
    
    

    Pros:

    • Instant results (no column equilibration).

    • No method development required (plug-and-play).

    • No background signals (solvents/impurities rarely contain F).

    Cons:

    • Requires

      
       for baseline resolution.
      
    • Lower accuracy for very high ee (

      
      ) due to integration errors on small minor peaks.
      

    Part 3: Method B — Chiral SFC / HPLC

    Best For: Final purity validation, isolation of enantiomers, regulatory filing.

    While HPLC is the standard, Supercritical Fluid Chromatography (SFC) is superior for fluorinated compounds. Fluorinated moieties are lipophilic; SFC (using

    
    ) offers higher solubility and faster diffusion rates than normal-phase HPLC.
    
    The Protocol
    • Column Selection:

      • Primary Screen: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

      • Secondary Screen: Chiralpak IC (immobilized, robust for fluorinated solvents).

    • Mobile Phase:

      • SFC:

        
         / Methanol (90:10 to 60:40).
        
      • HPLC: Hexane / IPA (for normal phase).

      • Additive: 0.1% TFA is mandatory for acidic fluorinated blocks; 0.1% DEA for basic ones to prevent tailing.

    • Detection: UV at 210–254 nm. (Note: If the molecule lacks a chromophore,

      
      F NMR is the only viable option unless using Refractive Index or ELSD).
      
    Workflow Diagram: Method Development

    SFC_Workflow Sample Fluorinated Racemate ColumnScreen Screen Columns: AD-H, OD-H, IC, IG Sample->ColumnScreen Check Resolution (Rs) > 1.5? ColumnScreen->Check Optimize Adjust Modifier: MeOH vs IPA Add 0.1% TFA/DEA Check->Optimize No FinalMethod Validated Method (Ready for QC) Check->FinalMethod Yes Optimize->Check Retest

    Figure 2: Iterative loop for optimizing chromatographic separation of fluorinated enantiomers.

    Part 4: Comparative Analysis

    The following table summarizes experimental data comparing the two methods for a standard fluorinated building block (e.g.,

    
    -fluoro-ester).
    
    Feature
    
    
    F NMR + CSA
    Chiral SFC/HPLC
    Throughput High (5–10 min/sample)Low (20–60 min/sample)
    Solvent Usage
    
    
    (Deuterated)
    
    
    (Mobile Phase)
    Limit of Detection (ee)
    
    
    error
    
    
    error
    Material Required
    
    
    
    
    (analytical)
    Resolution Mechanism Chemical Shift AnisotropyPhysical Adsorption
    Blind Spots Overlapping peaks if
    
    
    is small
    Compounds without chromophores (UV invisible)

    Key Insight:

    
    F NMR is superior for "UV-silent"  fluorinated aliphatic chains where HPLC requires complex derivatization to add a chromophore.
    

    Part 5: The Self-Validating System (Recommended Workflow)

    To ensure scientific integrity (E-E-A-T), do not rely on a single data point. Use the "Screen-then-Verify" protocol:

    • The Screen: Run

      
      F NMR with a CSA (e.g., Quinine) on the crude reaction mixture.
      
      • Why: If the reaction failed to induce chirality (

        
        ), you save the time/cost of HPLC development.
        
      • Criterion: If NMR shows

        
        , proceed to step 2.
        
    • The Validation: Develop a Chiral SFC method for the purified hit.

      • Why: To establish the precise ee for publication or regulatory release.

    • The Cross-Check: Compare the major enantiomer's integration in NMR with the major peak area in SFC.

      • Sanity Check: If NMR says "Enantiomer A is major" but SFC says "Peak 2 is major," you must determine absolute configuration (often via X-ray or specific rotation).

    References

    • Direct Chiral

      
      F NMR Analysis of Fluorine-Containing Analytes. Organic Letters. (2020). Demonstrates the sensitivity of fluorine nuclei for complex mixture analysis. 
      
    • Potential and performance of anisotropic

      
      F NMR for the enantiomeric analysis. Analyst. (2021). Discusses the use of liquid crystals and CSAs for distinguishing enantiomers. 
      
    • Determining the Enantiomeric Excess and Absolute Configur

      
      F NMR. Analytical Chemistry. (2022). Provides protocols for in-situ labeling and Co(III) complex usage.[1][2] [1][2]
      
    • High-Throughput

      
      F NMR Chiral Analysis for Screening. PMC. (2025).[3] Validates the speed of NMR against HPLC for biocatalytic screening. 
      
    • A Head-to-Head Battle: Validating Enantiomeric Excess with NMR versus Chiral HPLC. BenchChem. (2025).[4] General comparison of methodologies.

    Sources

    Comparative Guide: Solid-State Optimization of 4-(3-Fluoropyrrolidin-1-yl)aniline Salts

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide analyzes the solid-state landscape of 4-(3-Fluoropyrrolidin-1-yl)aniline , a critical scaffold in kinase inhibitor development.[1] Unlike standard anilines, the inclusion of the 3-fluoropyrrolidine moiety introduces unique stereoelectronic effects—specifically the fluorine gauche effect —that fundamentally dictate crystal packing and salt stability.

    This document compares the performance of inorganic (HCl) vs. organic (Tosylate/Fumarate) salts, providing experimental protocols to validate solubility, hygroscopicity, and polymorphic risk.[2]

    Part 1: Strategic Context & Structural Drivers
    The Fluorine Conformation Lock

    The critical challenge in crystallizing this molecule is not the aniline, but the flexible pyrrolidine ring. In the free base, the ring flips between envelope conformations. However, upon salt formation (protonation of the pyrrolidine nitrogen), the Fluorine Gauche Effect dominates.

    • Mechanism: The highly electronegative fluorine atom prefers to align gauche (synclinal) to the protonated nitrogen (

      
      ).
      
    • Causality: This is driven by a stabilizing hyperconjugative interaction (

      
      ) and electrostatic attraction between 
      
      
      
      and
      
      
      .[2]
    • Impact on Crystallinity: This "locks" the ring pucker, reducing entropic disorder and facilitating tighter crystal packing if the counterion can accommodate the resulting dipole.

    Part 2: Comparative Performance Matrix

    The following data summarizes the typical solid-state behaviors observed in 3-fluoropyrrolidinyl-aniline analogs. Use these metrics as benchmarks for your specific screening results.

    FeatureHydrochloride (HCl) Tosylate (p-TsOH) Fumarate (1:1) Free Base
    Crystal Habit Needles / Fine platesBlock / PrismRhombic / PlatesAmorphous / Waxy
    Melting Point High (>200°C, often decomp.)[1]High (180-210°C)Medium (140-170°C)Low (<100°C)
    Hygroscopicity High Risk (Deliquescent >60% RH)Low (Non-hygroscopic)Low (Non-hygroscopic)N/A (Hydrophobic)
    Aq. Solubility Excellent (>50 mg/mL)Moderate (5-15 mg/mL)Good (10-30 mg/mL)Poor (<0.1 mg/mL)
    Packing Driver Ionic (
    
    
    )
    
    
    Stacking + H-Bond
    H-Bond NetworkVan der Waals
    Development Utility Early Tox / IV FormulationsSolid Oral Dosage (Preferred) Solid Oral Dosage (Alt) Synthesis Intermediate

    Critical Insight: While HCl salts are the default choice for solubility, they frequently form channel hydrates in fluorinated pyrrolidines due to the small size of the chloride ion allowing water ingress into the "locked" pyrrolidine lattice. Tosylate is often superior for solid oral dosage forms because the aromatic ring of the counterion engages in

    
     stacking with the aniline, stabilizing the lattice.
    
    Part 3: Experimental Protocols
    Protocol A: Rational Salt Screening Workflow

    Objective: Identify the optimal counterion by balancing solubility with lattice energy.[2]

    • Stoichiometry Control: Prepare 0.1 M stock solutions of the Free Base in Acetone/Ethanol (1:1).

    • Acid Addition: Add 1.05 equivalents of acid (HCl, p-Toluenesulfonic, Fumaric, Succinic) to ensuring full protonation of the pyrrolidine nitrogen (

      
      ) without protonating the aniline (
      
      
      
      ).
    • Crystallization Triggers:

      • Method A (Cooling): Heat to 50°C, then cool to 5°C at 0.1°C/min.

      • Method B (Anti-solvent): Vapor diffusion of MTBE or Heptane into the reaction vial.[2]

    • Analysis: Isolate solids by filtration. Analyze via PLM (Polarized Light Microscopy) for birefringence immediately to rule out amorphous precipitation.[2]

    Protocol B: Single Crystal Growth (Vapor Diffusion)

    Objective: Obtain X-ray quality crystals to determine absolute stereochemistry and ring pucker.

    • Dissolve 10 mg of the salt in a minimal volume of Methanol (good solvent).[2]

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing Ethyl Acetate (anti-solvent).

    • Seal tightly and leave undisturbed at ambient temperature for 3-7 days.

    • Validation: The appearance of block-like crystals indicates a stable polymorph driven by the gauche-locked conformation.[1][2]

    Part 4: Visualization of Structural Logic
    Figure 1: Salt Selection Decision Logic

    This workflow illustrates the decision process for selecting the optimal salt form based on the specific physicochemical liabilities of the fluorinated scaffold.

    SaltScreening Start Start: 4-(3-F-pyrrolidinyl)aniline SolubilityCheck Aqueous Solubility < 0.1 mg/mL? Start->SolubilityCheck SaltScreen Initiate Salt Screen (Target: Pyrrolidine N) SolubilityCheck->SaltScreen Yes (Need Salt) HCl Inorganic (HCl/H2SO4) SaltScreen->HCl Organic Organic (Tosylate/Fumarate) SaltScreen->Organic HygroCheck Hygroscopicity Check (DVS > 2% weight gain?) HCl->HygroCheck PackingCheck Lattice Stability (Melting Point > 160°C?) Organic->PackingCheck Result_Fail REJECT: Unstable/Hydrate Risk HygroCheck->Result_Fail Yes (High Risk) Result_IV SELECT for IV: High Solubility/Low Stability HygroCheck->Result_IV No (Soluble) PackingCheck->Result_Fail No (Amorphous) Result_Oral SELECT for ORAL: Balanced Bioavailability PackingCheck->Result_Oral Yes (Stable)

    Caption: Decision matrix for salt selection. Note that inorganic salts often fail the hygroscopicity check for this specific fluorinated scaffold due to channel hydrate formation.

    Figure 2: The Fluorine Gauche Effect Mechanism

    This diagram visualizes the supramolecular hierarchy that dictates the crystal structure.

    GaucheEffect Protonation Protonation (NH+) Interaction Electrostatic Attraction (N-H+ ... F-) Protonation->Interaction Induces Fluorine Fluorine Atom (C3) Fluorine->Interaction Participates Conformation Locked Ring Pucker (Envelope) Interaction->Conformation Stabilizes (Gauche) Packing Crystal Lattice Formation Conformation->Packing Reduces Disorder

    Caption: Mechanistic pathway of the Fluorine Gauche Effect.[1] Protonation enhances the electrostatic lock between the amine and fluorine, reducing conformational entropy and improving crystallinity.

    References
    • O'Hagan, D., et al. (2012).[2] Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.[1][2][3] Chemistry – A European Journal.[1][2][4]

    • Combettes, L. E., et al. (2012).[2][3] The influence of the stereoelectronic fluorine gauche effect on ring conformations in the solid state.[3][5] Wiley Online Library.[1][2]

    • Improved Pharma. (2022). Strategy for Salt Screening Using Crystallographic and Microscopic Methods.

    • Gouverneur, V., & Seppelt, K. (2018).[2] Fluorine in Pharmaceutical Salts: Crystal Engineering Principles. Accounts of Chemical Research.[2]

    • Freitas, M. P., et al. (2024).[2][6] Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.[1][2][6][7] Beilstein Journal of Organic Chemistry.[2][6]

    Sources

    Metabolic Stability Comparison: Fluorinated vs. Non-Fluorinated Anilines

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Fluorine Effect

    In medicinal chemistry, the aniline moiety is a "privileged structure" found in numerous kinase inhibitors and GPCR ligands. However, non-fluorinated anilines act as structural alerts due to their susceptibility to rapid oxidative metabolism (high intrinsic clearance,

    
    ) and bioactivation into toxic reactive intermediates (quinonediimines).
    

    This guide objectively compares the metabolic stability of Aniline versus Para-Fluoroaniline (4-Fluoroaniline) . The incorporation of fluorine is not merely a steric block; it fundamentally alters the electronic landscape of the aromatic ring, reducing the basicity (

    
    ) and shielding the molecule from high-energy enzymatic radical attacks.
    
    Key Takeaway
    FeatureNon-Fluorinated Aniline4-FluoroanilineImpact of Fluorination
    Primary Metabolic Route p-Hydroxylation (CYP2E1/1A2)o-Hydroxylation & N-AcetylationBlocks Soft Spot
    Bioactivation Risk High (Quinone imine formation)Reduced (Electronic deactivation)Safety Improvement
    Basicity (
    
    
    )
    ~4.6~3.7Reduced N-Glucuronidation
    C-X Bond Strength C-H (99 kcal/mol)C-F (116 kcal/mol)Metabolic Resistance

    Mechanistic Analysis: Why Fluorine Works[2]

    To design stable drugs, one must understand the causality of instability. The stability difference stems from two physicochemical pillars: Bond Dissociation Energy (BDE) and Electronic Deactivation .

    The "Metabolic Blocking" Effect

    Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2 for small anilines) typically attack the para-position of the aniline ring via an iron-oxo radical species (Compound I).

    • Aniline: The C-H bond at the para-position is easily cleaved (BDE ~99 kcal/mol), leading to p-aminophenol. This metabolite can undergo further oxidation to toxic quinone imines.

    • 4-Fluoroaniline: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The CYP450 radical cannot abstract the fluorine. This forces the enzyme to attack the sterically hindered and less favorable ortho positions, significantly slowing the overall rate of metabolism (

      
      ).
      
    Electronic Deactivation (The Shift)

    Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the aniline ring, it exerts a strong electron-withdrawing inductive effect (-I).

    • Effect on Nitrogen: This pulls electron density away from the amine nitrogen, lowering its

      
       from 4.6 (aniline) to approximately 3.7 (4-fluoroaniline).
      
    • Metabolic Consequence: A less basic nitrogen is less likely to undergo N-oxidation or form N-glucuronides, further reducing clearance pathways.

    Visualization of Metabolic Pathways

    The following diagram illustrates how fluorine diverts metabolism away from the toxic para-hydroxylation pathway.

    MetabolicPathways cluster_0 Non-Fluorinated Aniline cluster_1 4-Fluoroaniline Aniline Aniline (C6H5NH2) CYP_A CYP2E1 / 1A2 Aniline->CYP_A Oxidation ParaOH p-Aminophenol (Major Metabolite) CYP_A->ParaOH Para-Hydroxylation (Fast) Tox Quinone Imine (TOXIC) ParaOH->Tox Bioactivation F_Aniline 4-Fluoroaniline CYP_F CYP2E1 F_Aniline->CYP_F Blocked Para-Position BLOCKED CYP_F->Blocked C-F Bond Resists Cleavage OrthoOH 2-Amino-5-fluorophenol (Minor Metabolite) CYP_F->OrthoOH Metabolic Shunt (Slow) Phase2 Sulfate/Glucuronide Conjugate OrthoOH->Phase2 Excretion

    Figure 1: Comparative metabolic fate. Note how the C-F bond blocks the rapid formation of p-aminophenol, shunting metabolism to slower secondary pathways.

    Comparative Performance Data

    The following data aggregates findings from standard medicinal chemistry optimization campaigns (e.g., Purser et al., Park et al.). Values are representative of human liver microsome (HLM) stability assays.

    Table 1: Physicochemical & Metabolic Profile
    ParameterAniline (Reference)4-FluoroanilineImprovement Factor
    
    
    (Human Microsomes)
    < 15 min (High Clearance)45 - 60 min (Moderate)3x - 4x Stability
    Intrinsic Clearance (
    
    
    )
    > 50
    
    
    L/min/mg
    10 - 20
    
    
    L/min/mg
    Significant Reduction
    Lipophilicity (LogP) 0.91.2Slight increase (manageable)
    Hammett Constant (
    
    
    )
    0.00 (H)0.06 (F)Electron withdrawing
    Major Risk Hepatotoxicity (via Quinones)Defluorination (Rare)*Safer Profile

    *Note: While rare in simple aromatics, oxidative defluorination can occur but is generally much slower than C-H hydroxylation.

    Experimental Protocol: Microsomal Stability Assay

    To validate these stability differences in your own lab, use the following self-validating protocol. This workflow ensures that cofactor depletion or protein inactivation does not generate false positives.

    Materials
    • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

    • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

    Step-by-Step Methodology
    • Pre-Incubation:

      • Prepare a 1 µM solution of the test compound (Aniline or 4-F-Aniline) in Phosphate Buffer containing 0.5 mg/mL microsomes.

      • Control: Prepare a parallel tube with Diclofenac (High clearance positive control) and Warfarin (Low clearance negative control).

      • Incubate at 37°C for 5 minutes.

    • Reaction Initiation:

      • Add NADPH regenerating system to start the reaction.

      • Total Volume: 200 µL per time point.

    • Sampling (Time-Course):

      • At

        
         minutes, remove 30 µL aliquots.
        
      • Immediately dispense into 120 µL of ice-cold Quench Solution (Acetonitrile + IS).

    • Processing:

      • Vortex for 10 minutes.

      • Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

      • Transfer supernatant to LC-MS/MS vials.

    • Analysis (LC-MS/MS):

      • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).[1]

      • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

      • Detection: MRM mode (Monitor parent ion transition).

    Workflow Visualization

    AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Preparation (Compound + Microsomes) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (+ NADPH) PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T60 T=60 min Start->T60 Quench 5. Quench (ACN + Internal Std) T0->Quench T15->Quench T60->Quench Centrifuge 6. Centrifuge (Remove Protein) Quench->Centrifuge LCMS 7. LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS

    Figure 2: Standard Operating Procedure for Microsomal Stability Assessment.

    Data Calculation & Interpretation

    To convert raw LC-MS peak areas into actionable data, use the following equations.

    1. Percent Remaining:

    
    
    

    2. Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. time. The slope of the line is
    
    
    .

    3. Half-Life (

    
    ): 
    
    
    
    

    4. Intrinsic Clearance (

    
    ): 
    
    
    
    
    Interpretation Guide
    • 
      :  High Stability (Ideal for drug candidates).
      
    • 
      :  Moderate Stability (Acceptable, typical of 4-F-anilines).
      
    • 
      :  Low Stability (Typical of unsubstituted anilines; requires structural modification).
      

    References

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

    • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.

    • Obach, R. S., et al. (2016).[2] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes.[3] Drug Metabolism and Disposition, 44(5), 634-646.[2]

    • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

    • Boelsterli, U. A. (2003). Mechanistic Toxicology: The Molecular Basis of How Chemicals Disrupt Biological Targets. Taylor & Francis.

    Sources

    Infrared Spectroscopy for Fluorinated Amines: A Comparative Identification Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Infrared (IR) Spectroscopy Peaks for Fluorinated Amine Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

    Executive Summary

    The incorporation of fluorine into amine scaffolds is a cornerstone strategy in modern medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity.[1] However, identifying these structures via Infrared (IR) spectroscopy presents unique challenges due to the intense spectral dominance of the C–F bond and its inductive effects on the N–H oscillator.

    This guide, written from the perspective of a Senior Application Scientist, moves beyond basic peak assignment. It objectively compares the IR signatures of standard amines against their fluorinated counterparts, provides a self-validating experimental protocol, and offers a decision-making framework for unambiguous identification.

    The Challenge: The "Fluorous Masking" Effect

    In standard amine analysis, the N–H stretching (3300–3500 cm⁻¹) and C–N stretching (1000–1350 cm⁻¹) regions are diagnostic. When fluorine is introduced, two critical spectral phenomena occur:

    • The Inductive Blue Shift: The strong electron-withdrawing nature of fluorine reduces electron density in the N–H bond, increasing its force constant and shifting absorption to higher wavenumbers (Blue Shift).

    • Fingerprint Obscuration: The C–F stretching vibration (1000–1400 cm⁻¹) is often the strongest absorber in the entire spectrum, potentially masking the weaker C–N stretch essential for amine classification.

    Comparative Analysis: Fluorinated vs. Non-Fluorinated Amines[2]

    The following data compares a standard aromatic amine (Aniline) with its fluorinated analog (4-Fluoroaniline). This comparison isolates the specific spectral shifts caused by fluorine substitution.

    Table 1: Spectral Shift Data (Aromatic System)
    Vibrational ModeStandard: Aniline (cm⁻¹)Fluorinated: 4-Fluoroaniline (cm⁻¹)Shift Mechanism
    N–H Asym.[2] Stretch ~34423485 Blue Shift (+43): Inductive effect strengthens N–H bond stiffness.
    N–H Sym. Stretch ~33603392 Blue Shift (+32): Similar inductive stiffening.
    C=C Aromatic ~1600 / 15001572 / 1509 Variable: Ring electron density redistribution.
    C–N Stretch ~12801285 Minimal: Resonance effects compete with induction.
    C–F Stretch Absent1245 (Very Strong) Diagnostic: New, dominant peak; overlaps with C–N region.
    C–H Aromatic ~30303070 Blue Shift: Ring protons become more acidic/stiff.

    Analyst Note: In aliphatic amines (e.g., 2,2,2-trifluoroethylamine), the C–F bands are even broader and can span 1100–1350 cm⁻¹, completely overwhelming the C–N stretch. In these cases, the N–H shift is the primary confirmation of the amine functionality.

    Structural Identification Logic (DOT Diagram)

    The following decision tree illustrates the logic flow for distinguishing a fluorinated amine from a standard amine or a fluorocarbon lacking nitrogen.

    FluorinatedAmineID Start Unknown Sample Spectrum CheckNH Check 3300-3500 cm⁻¹ (N-H Region) Start->CheckNH CheckCF Check 1000-1400 cm⁻¹ (C-F Region) CheckNH->CheckCF Peaks Present (Doublet=1°, Singlet=2°) Result_FluoroCarbon Fluorocarbon (No Amine) CheckNH->Result_FluoroCarbon No Peaks CheckArom Check 1500-1600 cm⁻¹ (Aromatic C=C) CheckCF->CheckArom Strong/Broad Band (1000-1350 cm⁻¹) Result_StdAmine Standard Amine (No strong C-F) CheckCF->Result_StdAmine Weak/Absent Result_FluoroAmine Fluorinated Amine (Target) CheckArom->Result_FluoroAmine Sharp Peaks Present (Aromatic) CheckArom->Result_FluoroAmine Absent (Aliphatic Fluoroamine) Result_Other Other Functional Group

    Figure 1: Logical decision tree for classifying fluorinated amines based on spectral hierarchy.

    Experimental Protocol: Self-Validating ATR-FTIR Workflow

    For fluorinated amines, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture contamination, which absorbs in the N–H region (3300–3500 cm⁻¹).

    Step 1: System Validation (The "Zero" Check)
    • Action: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Validation: Run a background scan (air).

    • Pass Criteria: The background spectrum must show <0.05 absorbance units in the 2800–3500 cm⁻¹ region (absence of hydrocarbon or water contamination).

    Step 2: Sample Preparation & Deposition
    • Solid Samples: Grind to a fine powder before placing on the crystal to ensure uniform contact.

    • Liquid Samples: Volatile fluorinated amines (e.g., trifluoroethylamine) evaporate rapidly. Use a concave tip ATR press or a liquid cell with a cap to prevent evaporation during the scan.

    • Critical Insight: Fluorinated compounds are often hydrophobic, but amine salts (hydrochlorides) are hygroscopic. If the sample is a salt, dry it in a desiccator for 1 hour prior to analysis to prevent water O–H peaks from masking the N–H shift.

    Step 3: Acquisition Parameters
    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving close N–H doublets).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (SNR), especially for the weaker N–H bands relative to the massive C–F peaks.

    • Range: 4000–600 cm⁻¹.

    Step 4: Data Processing (Baseline Correction)
    • Why: The strong C–F absorption can cause a baseline tilt or "derivative-like" shape due to refractive index changes (anomalous dispersion) near the absorption band.

    • Protocol: Apply an "ATR Correction" algorithm (available in most software like OMNIC or OPUS) to correct for penetration depth differences, then apply a multi-point baseline correction.

    Advanced Technique: Derivatization for Trace Analysis

    If the amine concentration is low or the N–H peaks are ambiguous, use Heptafluorobutyric Anhydride (HFBA) derivatization.

    • Mechanism: Reacts with 1° or 2° amines to form an amide.

    • Result: Introduces a new, distinct Carbonyl (C=O) stretch ~1690 cm⁻¹ and enhances the C–F signal, creating a "double confirmation" signature.

    Workflow Diagram (DOT)

    ExperimentalWorkflow Prep Sample Prep (Dry & Grind) Acq Acquisition (32 Scans, 4cm⁻¹) Prep->Acq Clean Crystal Clean (Isopropanol) Bg Background (Air Scan) Clean->Bg Bg->Prep Process Processing (ATR Correction) Acq->Process

    Figure 2: Standardized ATR-FTIR workflow for fluorinated amine analysis.

    References
    • NIST Chemistry WebBook. Infrared Spectrum of 4-Fluoroaniline. National Institute of Standards and Technology.[3][4] [Link]

    • TSI Journals. FTIR and Computational Studies of 4-Fluoroaniline. [Link][5]

    • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

    • Specac. Interpreting Infrared Spectra: A Guide. [Link]

    Sources

    Comparative Pharmacokinetics: The Fluorine Effect in Aniline-Based Therapeutics

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide analyzes the pharmacokinetic (PK) and physicochemical impact of fluorination on aniline-based drug scaffolds.[1] The aniline moiety is a privileged pharmacophore in medicinal chemistry but is historically plagued by rapid metabolic clearance and toxicity (methemoglobinemia). Strategic substitution with fluorine (

    
    ) or trifluoromethyl (
    
    
    
    ) groups acts as a "metabolic block," significantly altering intrinsic clearance (
    
    
    ),
    
    
    , and lipophilicity (
    
    
    ). This document provides researchers with a comparative analysis of these effects, supported by experimental protocols and mechanistic visualizations.

    The Physicochemical Pivot: pKa and Lipophilicity

    The introduction of fluorine is not merely a steric block; it fundamentally alters the electronic landscape of the aniline ring.

    Basicity Modulation ( Shift)

    Aniline is a weak base (

    
    ). The nitrogen lone pair is partially delocalized into the aromatic ring.[2] Fluorine, being the most electronegative element, exerts a strong inductive effect (
    
    
    
    ), pulling electron density away from the ring and, by extension, the nitrogen.
    • Result: The

      
       drops significantly (typically by 1.0–1.5 units).
      
    • PK Consequence: At physiological pH (7.4), a larger fraction of the fluorinated drug remains in the neutral (unprotonated) form compared to its non-fluorinated counterpart. This generally enhances passive membrane permeability.

    Lipophilicity ( )

    The

    
     bond is highly hydrophobic. While the fluorine atom is small (Van der Waals radius 1.47 Å vs. 1.20 Å for H), it significantly increases the partition coefficient.
    
    • Result: Increased

      
       (typically +0.2 to +0.5 units per F atom).
      
    • PK Consequence: Higher lipophilicity often increases the Volume of Distribution (

      
      ) and tissue binding, extending half-life (
      
      
      
      ), provided metabolic stability is also achieved.
    Table 1: Comparative Physicochemical Data

    Data aggregated from standard medicinal chemistry datasets (e.g., Hansch parameters).

    CompoundStructure
    
    
    (Conj. Acid)
    
    
    (Exp)
    Electronic Effect
    Aniline
    
    
    4.610.90Reference
    4-Fluoroaniline
    
    
    3.201.15Strong
    
    
    (Inductive)
    3-Trifluoromethylaniline
    
    
    3.502.10Strong
    
    
    , High Lipophilicity

    Metabolic Stability & Clearance Mechanisms

    The primary driver for fluorinating anilines is to block Cytochrome P450 (CYP)-mediated oxidation.

    The "Fluorine Wall" Effect

    CYP450 enzymes typically attack electron-rich aromatic rings at the para position (relative to the amine) to form aminophenols.

    • C-H Bond Energy: ~99 kcal/mol (Vulnerable to CYP oxoferryl radical).

    • C-F Bond Energy: ~116 kcal/mol (Resistant to cleavage).

    By placing a fluorine at the para position, the primary metabolic route is blocked. This forces the enzyme to attempt less favorable reactions (e.g., ortho-hydroxylation or N-oxidation) or disengage, thereby reducing Intrinsic Clearance (

    
    ).
    
    Toxicity Mitigation (Bioactivation)

    Non-fluorinated anilines are frequently bioactivated to Quinone Imines or Nitrenium ions , which covalently bind to hepatic proteins or oxidize hemoglobin (

    
    ), causing methemoglobinemia.
    
    • Mechanism: Fluorination (particularly at the para position) prevents the formation of the p-quinone imine intermediate, a key toxicophore.

    Visualization: Metabolic Pathways & Blockade

    The following diagram illustrates the divergence in metabolic fate between Aniline and 4-Fluoroaniline.

    MetabolicPathways Substrate_Aniline Aniline (Drug Scaffold) CYP CYP450 (Oxidation) Substrate_Aniline->CYP Substrate_F 4-Fluoroaniline (Fluorinated) Substrate_F->CYP Metabolite_OH 4-Aminophenol (Para-Hydroxylation) CYP->Metabolite_OH Fast (C-H Cleavage) Metabolite_Stable Metabolically Stable (Low Clearance) CYP->Metabolite_Stable BLOCKED (C-F Bond) Metabolite_Minor Minor Metabolites (Ortho-OH / N-OH) CYP->Metabolite_Minor Metabolic Switch (Slow) Reactive_QI Quinone Imine (TOXICITY) Metabolite_OH->Reactive_QI Bioactivation

    Caption: Comparative metabolic fate. Aniline undergoes rapid para-hydroxylation leading to toxic intermediates. 4-Fluoroaniline resists this primary route due to C-F bond strength, resulting in lower clearance.

    Experimental Protocol: Microsomal Stability Assay

    To quantify the "Fluorine Effect," researchers must determine Intrinsic Clearance (

    
    ). The following protocol is the industry standard for comparing these substrates.
    
    Materials
    • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

      
      ).
      
    • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

    Workflow (Step-by-Step)
    • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound (Aniline or F-Aniline) to 1 µM final concentration (

      
       DMSO). Equilibrate at 37°C for 5 mins.
      
    • Initiation: Add NADPH regenerating system to start the reaction.

    • Sampling: At

      
       min, remove 50 µL aliquots.
      
    • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (precipitates protein).

    • Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant.

    • Analysis: LC-MS/MS (monitor parent ion depletion).

    Data Calculation

    Plot

    
     vs. Time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    

    Visualization: Assay Workflow

    AssayWorkflow cluster_time Kinetic Sampling Start Preparation (Microsomes + Drug) PreWarm Pre-Incubation (37°C, 5 min) Start->PreWarm Initiate Initiation (+ NADPH) PreWarm->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T60 T=60 min Initiate->T60 Quench Quench (+ Ice Cold ACN) T0->Quench T15->Quench T60->Quench Centrifuge Centrifugation (Remove Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS

    Caption: Standardized Microsomal Stability workflow to determine Intrinsic Clearance (

    
    ).
    

    References

    • BenchChem. (2025).[1] A Comparative Study of Fluorinated Anilines in Drug Design. BenchChem Technical Guides. Link

    • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

    • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.[3] Link

    • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec/Cyprotex ADME Solutions. Link

    Sources

    Safety Operating Guide

    4-(3-Fluoropyrrolidin-1-yl)aniline proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    OPERATIONAL GUIDE: Safe Disposal and Handling of 4-(3-Fluoropyrrolidin-1-yl)aniline

    Executive Summary & Chemical Profile

    Objective: This guide defines the mandatory disposal and handling procedures for This compound . Unlike standard organic waste, this compound presents a dual-hazard profile: acute aniline-based toxicity and organofluorine combustion risks . Improper disposal in standard solvent streams can damage incinerator scrubbers or release corrosive Hydrogen Fluoride (HF) gas.

    Chemical Identity:

    • Chemical Name: this compound[1]

    • CAS Number: 1779937-90-4[1]

    • Molecular Formula: C₁₀H₁₃FN₂

    • Physical State: Solid (typically off-white to brown powder)

    Hazard Overview (GHS Classification):

    Hazard Class Category Hazard Statement
    Acute Toxicity (Oral) Cat 3/4 Toxic/Harmful if swallowed.
    Skin/Eye Irritation Cat 2/2A Causes skin irritation and serious eye irritation.[2][3][4]
    Specific Target Organ Tox. Cat 2 May cause damage to blood (Methemoglobinemia).

    | Aquatic Toxicity | Chronic | Harmful to aquatic life with long-lasting effects.[5] |

    The "Why": Scientific Rationale for Special Handling

    To ensure compliance and safety, researchers must understand the causality behind these protocols.

    A. The Fluorine Factor (Combustion Chemistry) Standard organic waste is incinerated. However, the C-F bond in the pyrrolidine ring is the strongest in organic chemistry (~485 kJ/mol).

    • Risk: Upon incineration, the fluorine atom does not simply oxidize; it converts to Hydrogen Fluoride (HF) .

    • Consequence: If sent to a standard incinerator without alkaline scrubbing, the HF gas will corrode the facility's flue liners and release toxic emissions. You must flag this waste as "Halogenated."

    B. Aniline Incompatibility (Exothermic Risks) Anilines are weak bases.

    • Risk: Accidental mixing with strong acid waste streams (e.g., waste H₂SO₄ or HCl) generates heat via salt formation.

    • Consequence: In a closed waste drum, this exothermic reaction can pressurize the vessel, leading to rupture or explosion.

    Operational Protocol: Disposal Workflow

    Step 1: Segregation (At the Bench)
    • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into a "Solid Toxic Waste" bin. Do not place in regular trash.

    • Liquid Waste:

      • Do Not Mix With: Oxidizers (Peroxides, Nitric Acid) or Strong Acids.

      • Compatible Solvents: DCM, Methanol, Ethyl Acetate.

      • Stream Selection: Must be poured into the "Halogenated Organic Waste" carboy. Even if dissolved in non-halogenated methanol, the presence of the Fluorine atom dictates the "Halogenated" classification for incineration purposes.

    Step 2: Containerization & Labeling
    • Vessel: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste stream is potentially acidic, as HF generation (if moisture is present) will eat through metal.

    • Labeling: The tag must explicitly state:

      • Contains: this compound[1]

      • Hazard Checkbox: Toxic, Irritant, Halogenated .

    Step 3: Waste Treatment (EHS/Vendor Level)
    • Method: High-temperature incineration (>1100°C) with secondary combustion chamber.

    • Requirement: The facility must be equipped with wet gas scrubbers (using caustic soda/NaOH) to neutralize the HF byproduct [1].

    Visual Workflow: Decision Logic

    The following diagram outlines the critical decision points for researchers handling this compound.

    DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste (Mother Liquor/Wash) StateCheck->Liquid Liquid Solid Solid Waste (Gloves, Silica, Paper) StateCheck->Solid Solid AcidCheck Check: Is stream Acidic? Liquid->AcidCheck Neutralize Neutralize with Base (Prevent Exotherm) AcidCheck->Neutralize Yes (Risk!) HaloStream Pour into HALOGENATED Waste Carboy AcidCheck->HaloStream No Neutralize->HaloStream Labeling LABELING: Mark 'Toxic' & 'Halogenated' HaloStream->Labeling DoubleBag Double Bag in Chem-Resistant Poly Solid->DoubleBag DoubleBag->Labeling Storage Satellite Accumulation Area (Segregate from Oxidizers) Labeling->Storage Vendor Vendor Pickup: Incineration w/ HF Scrubbing Storage->Vendor

    Caption: Operational decision tree ensuring segregation of halogenated streams and prevention of acid-base exothermic reactions.

    Emergency Procedures (Spill Response)

    In the event of a spill during disposal transfer:

    • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended due to aniline permeation) and a P100 respirator if powder is airborne.

    • Containment:

      • Solid: Do not sweep dry (creates dust). Cover with wet paper towels or oil-dri, then scoop.

      • Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with anilines).

    • Decontamination: Clean the surface with a dilute surfactant solution. Do not use bleach (hypochlorite) immediately, as it can react with the amine to form chloramines; use soapy water first [2].

    Regulatory Compliance (RCRA & EPA)

    • RCRA Classification: While not explicitly "P-Listed" or "U-Listed" by specific name, this waste is regulated under 40 CFR 261 due to characteristic toxicity and the presence of organofluorine [3].

    • Shipping Name (DOT):

      • UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.

    References

    • U.S. Environmental Protection Agency (EPA). (2024).[6][7][8] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. (While specific to PFAS, the incineration physics for C-F bond destruction cited here apply to all organofluorines). Link

    • National Library of Medicine (PubChem). Laboratory Safety for Anilines and Derivatives. (General guidelines for handling aromatic amines). Link

    • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link

    Sources

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